molecular formula C50H70N4O10 B067607 BDH succinate salt CAS No. 183388-64-9

BDH succinate salt

Cat. No.: B067607
CAS No.: 183388-64-9
M. Wt: 502.6 g/mol
InChI Key: LAGICBLJBHDBSG-VVQWQMBKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BDH Succinate Salt is a high-purity chemical reagent specifically designed for advanced laboratory research. This compound serves as a critical substrate in metabolic studies, particularly in investigations of the mitochondrial citric acid cycle (Krebs cycle) where succinate is oxidized to fumarate by succinate dehydrogenase (Complex II). This reaction is fundamental to cellular respiration and energy production, making this compound an essential tool for researchers studying mitochondrial function, bioenergetics, and metabolic disorders. Beyond its role in core metabolism, it is widely used in enzymatic assays, as a component in specialized cell culture media, and in the preparation of biochemical buffers. Its high purity ensures reliable and reproducible results, minimizing experimental variables. This product is intended for research applications in biochemistry, cell biology, and pharmacology. It is strictly for in vitro use and is not certified for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

butanedioic acid;tert-butyl N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C23H32N2O3.C4H6O4/c2*1-23(2,3)28-22(27)25-19(14-17-10-6-4-7-11-17)16-21(26)20(24)15-18-12-8-5-9-13-18;5-3(6)1-2-4(7)8/h2*4-13,19-21,26H,14-16,24H2,1-3H3,(H,25,27);1-2H2,(H,5,6)(H,7,8)/t2*19-,20-,21-;/m00./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGICBLJBHDBSG-VVQWQMBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)N)O.CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)N)O.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)N)O.CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)N)O.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H70N4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

887.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183388-64-9
Record name 5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane hemisuccinate, (2S,3S,5S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183388649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanedioic acid, compd. with 1,1-dimethylethyl [(1S,3S,4S)-4-amino-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]carbamate (1:2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.026
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-TERT-BUTYLOXYCARBONYLAMINO-2-AMINO-3-HYDROXY-1,6-DIPHENYLHEXANE HEMISUCCINATE, (2S,3S,5S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W07J0Z39C9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane Succinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane succinate is a pivotal chiral building block in the synthesis of several prominent antiretroviral drugs, most notably the HIV protease inhibitors Atazanavir and Ritonavir.[1] Its specific stereochemistry is crucial for the efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and its role in pharmaceutical manufacturing.

Chemical and Physical Properties

The physical and chemical properties of (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane succinate are summarized in the table below. It is important to note that some variations in reported values exist across different suppliers, which may be attributed to differences in the salt form (hemisuccinate vs. succinate) and purity.

PropertyValueSource
Chemical Name (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane succinate[2][3]
Synonyms BDH succinate salt, tert-butyl N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate succinate[4]
CAS Number 183388-64-9[2][3]
Molecular Formula C₂₇H₃₈N₂O₇ (for the succinate salt)[3][4]
Molecular Weight 502.61 g/mol [3][4]
Appearance White to off-white crystalline powder[5]
Melting Point 175-177 °C[5]
Solubility Soluble in water and polar solvents. Sparingly soluble in methanol.[5]
Specific Optical Rotation -4.0° to -8.0° (c=0.5 in DMF at 25°C)
Storage Conditions 2-8°C, sealed, away from moisture and light[3]
Purity ≥98%[5]

Synthesis and Purification

The synthesis of (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane succinate is a multi-step process that is a key part of the overall synthesis of Ritonavir. The following is a representative experimental protocol derived from the patent literature.

Experimental Protocol: Synthesis of the Free Base

A plausible synthetic route to the free base, (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane, involves the stereoselective reduction of a ketone precursor, followed by deprotection steps. One patented method describes the reduction of (S,Z)-5-amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one, followed by Boc protection and subsequent debenzylation.

Step 1: Stereoselective Reduction and Boc Protection

  • The precursor, (S,Z)-5-amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one, is subjected to carbonyl and C=C bond reduction to yield (2S,3S,5S)-5-amino-2-(N,N-dibenzylamino)-3-hydroxy-1,6-diphenylhexane.

  • The resulting compound is then protected with a tert-butoxycarbonyl (Boc) group to give (2S,3S,5S)-2-(N,N-dibenzylamino)-3-hydroxy-5-(tert-butoxycarbonylamino)-1,6-diphenylhexane.

Step 2: Debenzylation

  • The dibenzyl groups are removed via catalytic hydrogenation to yield the crude product, (2S,3S,5S)-2-amino-3-hydroxy-5-(tert-butoxycarbonylamino)-1,6-diphenylhexane.

Step 3: Purification of the Free Base

  • The crude product is purified by washing with an alkaline solution and sodium chloride solution.

  • Crystallization from a suitable solvent, such as n-heptane, yields the purified free base.

Experimental Protocol: Formation of the Succinate Salt
  • The purified free base, (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane, is dissolved in a suitable organic solvent.

  • A solution of succinic acid in a compatible solvent is added dropwise to the solution of the free base with stirring.

  • The resulting precipitate, (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane succinate, is collected by filtration.

  • The salt is washed with a cold solvent and dried under vacuum to yield the final product.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)
  • Column: A chiral column, such as one based on a macrocyclic glycopeptide or a Pirkle-concept phase, would be suitable.

  • Mobile Phase: A mixture of a polar organic solvent (e.g., methanol, ethanol, or isopropanol) and a non-polar solvent (e.g., hexane), with a small amount of an acidic or basic modifier to improve peak shape.

  • Detection: UV detection at a wavelength where the phenyl groups absorb (around 254 nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound. While specific spectral data is not publicly available, the expected spectra would show characteristic peaks for the aromatic protons of the two phenyl groups, the protons of the hexane backbone, the tert-butyl group of the Boc protecting group, and the methylene protons of the succinate counter-ion.

Role in Pharmaceutical Synthesis

(2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane succinate serves as a critical chiral intermediate. The specific arrangement of the amino, hydroxyl, and protected amino groups, along with the stereocenters, is essential for the subsequent coupling reactions that lead to the final API.

Visualizations

Synthetic Workflow

G cluster_synthesis Synthesis of (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane cluster_salt Succinate Salt Formation start Precursor Ketone reduction Stereoselective Reduction start->reduction boc_protection Boc Protection reduction->boc_protection debenzylation Catalytic Debenzylation boc_protection->debenzylation purification Purification debenzylation->purification free_base Purified Free Base purification->free_base reaction Salt Formation free_base->reaction succinic_acid Succinic Acid succinic_acid->reaction filtration Filtration & Drying reaction->filtration final_product (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane Succinate filtration->final_product

Caption: Synthetic workflow for the preparation of the target compound.

Role as a Chiral Intermediate

G cluster_api API Synthesis intermediate (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane Succinate Chiral Building Block coupling Coupling Reactions intermediate:f0->coupling deprotection Deprotection coupling->deprotection final_api Final API (e.g., Ritonavir) deprotection->final_api

Caption: Role as a key chiral intermediate in API synthesis.

Hypothetical Signaling Pathway Involvement (as a building block)

As this compound is a synthetic intermediate, it does not have a direct role in biological signaling pathways. The following diagram illustrates its conceptual position as a precursor to a biologically active molecule that does interact with a signaling pathway.

G cluster_synthesis Pharmaceutical Synthesis cluster_biological Biological Action intermediate (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane Succinate api HIV Protease Inhibitor (e.g., Ritonavir) intermediate->api Multi-step Synthesis hiv_protease HIV Protease api->hiv_protease Inhibition viral_polyprotein Viral Polyprotein hiv_protease->viral_polyprotein Cleavage (blocked) mature_proteins Mature Viral Proteins viral_polyprotein->mature_proteins Formation Prevented

Caption: Conceptual role as a precursor to a signaling pathway inhibitor.

References

In-depth Technical Guide: (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane Succinate (BDH Succinate Salt)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane succinate, commonly referred to as BDH succinate salt, is a chiral building block of significant interest in pharmaceutical synthesis. Its primary application lies as a key intermediate in the synthesis of the HIV protease inhibitor, Ritonavir.[1] This guide provides a comprehensive overview of its chemical structure, analytical methods for its characterization, and its role in synthetic pathways.

Chemical Structure and Properties

This compound is the succinate salt of a protected diaminohexane derivative. The tert-butyloxycarbonyl (Boc) protecting group on one of the amino functionalities enhances its stability and solubility, making it amenable to various synthetic transformations.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane succinate[3]
CAS Number 183388-64-9[4]
Molecular Formula C₂₇H₃₈N₂O₇[3]
Molecular Weight 502.61 g/mol [3]
Appearance White to off-white solid
Melting Point Approximately 142-150 °C
Purity ≥99.0%
Specific Optical Rotation -4.0° to -8.0° (c=0.5, DMF)
Succinic Acid Content 12.0% - 14.5%

Synthesis and Role in Ritonavir Production

This compound is a crucial intermediate in the multi-step synthesis of Ritonavir. The synthesis of BDH itself involves several stereoselective steps to establish the three chiral centers.[5] Once this compound is obtained and purified, it undergoes further reactions to complete the synthesis of the final active pharmaceutical ingredient.

The following diagram illustrates a simplified workflow for the synthesis of Ritonavir, highlighting the central role of the free base form of BDH.

Ritonavir_Synthesis cluster_BDH This compound Processing cluster_Coupling Coupling Reaction cluster_Final Final Product BDH_succinate (2S,3S,5S)-5-tert-Butyloxycarbonylamino- 2-amino-3-hydroxy-1,6-diphenylhexane Succinate (this compound) Base_treatment Base Treatment (e.g., NaHCO₃) BDH_succinate->Base_treatment BDH_free_base (2S,3S,5S)-5-tert-Butyloxycarbonylamino- 2-amino-3-hydroxy-1,6-diphenylhexane (BDH Free Base) Base_treatment->BDH_free_base Coupling Peptide Coupling BDH_free_base->Coupling Coupling_partner Valine Derivative (e.g., N-((N-Methyl-N-((2-isopropyl-4-thiazolyl) methyl)amino)carbonyl)-L-valine) Coupling_partner->Coupling Ritonavir Ritonavir Coupling->Ritonavir

Caption: Simplified workflow for the synthesis of Ritonavir from this compound.

Analytical Characterization

The purity and identity of this compound are critical for its use in pharmaceutical manufacturing. A combination of chromatographic and spectroscopic techniques is employed for its analysis.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a standard method for assessing the purity of this compound and related impurities. While a specific monograph for this intermediate may not be publicly available, a general method can be adapted from the analysis of Ritonavir and its intermediates.

Table 2: General HPLC Protocol for Analysis

ParameterDescription
Column C8 or C18, 5 µm particle size, e.g., 250 mm x 4.6 mm
Mobile Phase A Phosphate or Acetate Buffer (e.g., 20 mM, pH adjusted)
Mobile Phase B Acetonitrile
Gradient A suitable gradient program to resolve the main peak from impurities.
Flow Rate 1.0 - 1.5 mL/min
Column Temperature Ambient or controlled (e.g., 25-30 °C)
Detection UV at a suitable wavelength (e.g., 210-240 nm)
Injection Volume 10 - 20 µL
Sample Preparation Dissolve the sample in a suitable diluent (e.g., a mixture of mobile phase A and B).
Spectroscopic Analysis

Spectroscopic methods are essential for the structural elucidation and confirmation of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. Key expected signals in the ¹H NMR spectrum would include those for the aromatic protons of the phenyl groups, the methine and methylene protons of the hexane backbone, the tert-butyl protons of the Boc group, and the exchangeable protons of the amino and hydroxyl groups. The ¹³C NMR would show characteristic signals for the carbonyl carbons of the Boc group and the succinate, as well as the aromatic and aliphatic carbons.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as N-H, O-H, C=O (from the carbamate and carboxylic acid), and aromatic C-H bonds.

The following diagram outlines a general workflow for the analytical characterization of this compound.

Analytical_Workflow cluster_Sample Sample Preparation cluster_Analysis Analytical Techniques cluster_Data Data Interpretation Sample This compound Sample Dissolution Dissolution in appropriate solvent(s) Sample->Dissolution HPLC HPLC Analysis (Purity Assay) Dissolution->HPLC NMR NMR Spectroscopy (¹H, ¹³C) (Structural Confirmation) Dissolution->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Dissolution->MS IR IR Spectroscopy (Functional Group ID) Dissolution->IR Purity_Data Purity Data (% Area) HPLC->Purity_Data Structural_Data Spectral Data (Chemical Shifts, m/z, Wavenumbers) NMR->Structural_Data MS->Structural_Data IR->Structural_Data Final_Report Certificate of Analysis Purity_Data->Final_Report Structural_Data->Final_Report

Caption: General analytical workflow for the characterization of this compound.

Biological Context and Signaling Pathways

Currently, there is no significant evidence in the public domain to suggest that this compound has direct biological activity or is involved in specific signaling pathways. Its primary role is that of a synthetic intermediate. The biological activity of interest arises after its conversion to Ritonavir. Ritonavir is a potent inhibitor of the HIV-1 protease.[6] Additionally, it is a strong inhibitor of the cytochrome P450 enzyme CYP3A4, which is why it is often used as a pharmacokinetic enhancer for other protease inhibitors.[7] The bioactivation pathways of Ritonavir itself have been studied, but this is distinct from the activity of the this compound intermediate.[8][9]

Conclusion

(2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane succinate is a well-defined, chiral chemical intermediate that is critical for the synthesis of Ritonavir. Its identity and purity can be rigorously controlled using standard analytical techniques such as HPLC and spectroscopy. While it does not possess inherent biological activity in the context of signaling pathways, its correct synthesis and characterization are paramount for the successful production of a vital antiretroviral therapeutic. This guide provides a foundational understanding for researchers and professionals working with this important compound.

References

The Role of BDH Succinate Salt in Chiral Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of chiral synthesis, the precise construction of stereogenic centers is paramount. BDH succinate salt, chemically known as (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane succinate, serves as a critical chiral building block rather than a classical resolving agent. Its primary application lies in providing a pre-defined stereochemical scaffold for the synthesis of complex molecules, most notably the HIV protease inhibitor, Ritonavir. This guide elucidates the mechanism of action of this compound by detailing its own stereoselective synthesis, the role of the succinate salt in purification, and its subsequent application, thereby providing a comprehensive technical resource for professionals in the field of drug development and organic synthesis.

Core Concept: A Chiral Building Block, Not a Resolving Agent

Contrary to a common misconception, this compound does not function by resolving a racemic mixture of another compound. Instead, it is an enantiomerically pure molecule with three defined chiral centers. Its "mechanism of action" in chiral synthesis is the direct incorporation of its inherent chirality into a larger target molecule. The succinate salt formation is a crucial step for the purification and stabilization of the chiral diamine, ensuring its high stereochemical purity for subsequent reactions.

Stereoselective Synthesis of the Chiral Amine

The chirality of the this compound is established during the multi-step synthesis of its free amine, (2S,3S,5S)-2-amino-3-hydroxy-5-(tert-butyloxycarbonylamino)-1,6-diphenylhexane. The following is a representative synthetic pathway derived from patent literature.

Experimental Protocol:

Step 1: Synthesis of (S,Z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one

This step involves the condensation of L-phenylalanine with other reagents to form the foundational backbone of the molecule.

Step 2: Diastereoselective Reduction and Boc Protection

The keto-imine intermediate from Step 1 undergoes a diastereoselective reduction of the carbonyl group and reduction of the carbon-carbon double bond. This is a critical step in setting two of the three chiral centers. The primary amino group is then protected with a tert-butyloxycarbonyl (Boc) group.

Step 3: Catalytic Debenzylation to Yield the Chiral Amine

The dibenzyl protecting group on the secondary amine is removed via catalytic hydrogenation to yield the free diamine, (2S,3S,5S)-2-amino-3-hydroxy-5-(tert-butyloxycarbonylamino)-1,6-diphenylhexane. A patent describes a method where (2S,3S,5S)-2-N,N-dibenzylamino-3-hydroxy-5-tert-butoxycarbonylamino-1,6-diphenylhexane is treated with palladium on carbon and ammonium formate in methanol under hydrogen pressure. This process yields the desired chiral amine with a high diastereomeric excess.

Step 4: Purification via Succinate Salt Formation

The crude chiral amine from Step 3 is purified by forming the succinate salt. The amine is dissolved in a suitable solvent, such as ethyl acetate, and treated with succinic acid. The resulting succinate salt precipitates out of the solution with high purity. This salt formation is effective in removing diastereomeric impurities. The purified salt can then be carried forward to the next synthetic step or the free amine can be liberated by treatment with a base.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis and properties of the intermediates and the final this compound.

IntermediateMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Specific Optical Rotation
(S,Z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-oneC₃₂H₃₂N₂O460.6195-105-140.0° to -160.0° (c=0.5 in DMF)[1]
(2S,3S,5S)-5-Amino-2-(dibenzylamino)-1,6-diphenylhexan-3-olC₃₂H₃₆N₂O464.65Not specifiedNot specified
(2S,3S,5S)-2-Amino-3-hydroxy-5-(tert-butyloxycarbonylamino)-1,6-diphenylhexaneC₂₃H₃₂N₂O₃384.5171-74Not specified
(2S,3S,5S)-2-Amino-3-hydroxy-5-(tert-butyloxycarbonylamino)-1,6-diphenylhexane SuccinateC₂₇H₃₈N₂O₇502.61142-150-4.0° to -8.0° (c=0.5 in DMF)[2]
Synthetic StepYieldDiastereomeric Excess (de%)Purity
Catalytic debenzylation of (2S,3S,5S)-2-N,N-dibenzylamino-3-hydroxy-5-tert-butoxycarbonylamino-1,6-diphenylhexane to (2S,3S,5S)-2-amino-3-hydroxy-5-(tert-butoxycarbonylamino)-1,6-diphenylhexane, followed by purification. In a specific patent, 37.73g of the intermediate BDH was obtained from 56.48g of the dibenzylated precursor, which corresponds to a yield of approximately 92%. The diastereomeric excess was reported to be 98.2%.[3]92%98.2%>99%
Purification of (2S,3S,5S)-2-amino-3-hydroxy-5-(tert-butoxycarbonylamino)-1,6-diphenylhexane via succinate salt formation. The succinate salt is formed to achieve high purity, often exceeding 99%.[2]-->99%

Visualizing the Process

Synthetic Workflow for this compound

The following diagram illustrates the key steps in the synthesis of the chiral building block.

G A L-Phenylalanine + Other Reagents B (S,Z)-5-Amino-2-(dibenzylamino) -1,6-diphenylhex-4-en-3-one A->B Condensation C (2S,3S,5S)-2-(N,N-dibenzylamino)-3-hydroxy -5-amino-1,6-diphenylhexane B->C Diastereoselective Reduction D (2S,3S,5S)-2-(N,N-dibenzylamino)-3-hydroxy -5-(tert-butoxyformylamino)-1,6-diphenylhexane C->D Boc Protection E (2S,3S,5S)-2-Amino-3-hydroxy-5-(tert- butyloxycarbonylamino)-1,6-diphenylhexane (Crude Amine) D->E Catalytic Debenzylation F (2S,3S,5S)-2-Amino-3-hydroxy-5-(tert- butyloxycarbonylamino)-1,6-diphenylhexane Succinate Salt (this compound) (High Purity) E->F Succinic Acid Crystallization

Caption: Synthetic pathway to high-purity this compound.

Logical Relationship in Chiral Synthesis Application

This diagram shows the role of the this compound as a chiral precursor in a larger synthesis.

G cluster_0 Preparation of Chiral Building Block cluster_1 Target Molecule Synthesis A Acyclic, Achiral Starting Materials B Multi-step Stereoselective Synthesis A->B C This compound (Enantiomerically Pure) B->C E Coupling Reaction C->E Incorporation of Pre-defined Chirality D Other Synthetic Intermediates D->E F Final Chiral Product (e.g., Ritonavir) E->F

Caption: Role of this compound in target-oriented chiral synthesis.

Conclusion

This compound is a valuable and highly specialized chiral building block. Its "mechanism of action" is not one of chiral resolution but of transferring its inherent, synthetically predefined stereochemistry to a target molecule. The stereoselective synthesis of the parent amine, coupled with the highly effective purification via succinate salt crystallization, provides drug development professionals with a reliable source of chirality for the construction of complex and life-saving pharmaceuticals. Understanding this distinction is crucial for the effective application of this important synthetic intermediate.

References

An In-depth Technical Guide on Succinate Derivatives of 1,4-Butanediol for Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "BDH succinate salt" is not a standard chemical identifier. This guide interprets the query as referring to succinate derivatives of 1,4-Butanediol (BDO), a compound historically supplied by British Drug Houses (BDH). The focus will be on the synthesis and properties of materials derived from these two precursors, such as the biodegradable polymer poly(butylene succinate) (PBS) and related compounds.

Introduction

Succinate salts and esters are of significant interest in both materials science and drug development. Succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, is now recognized as an important signaling molecule in pathophysiology, particularly in cancer and inflammation.[1][2] 1,4-Butanediol (BDO) is a versatile diol used extensively as a solvent and a monomer for producing polymers like polyurethanes and polyesters.[3][4]

The combination of succinic acid and 1,4-butanediol is the foundation for poly(butylene succinate) (PBS), a biodegradable polyester with applications ranging from packaging to biomedical devices.[5][6] Furthermore, the principles of forming succinate esters and salts are central to drug formulation, where modifying a parent molecule can enhance properties like solubility, stability, and bioavailability.[7][8]

This technical guide provides a comprehensive overview of the physicochemical properties of the precursor molecules, detailed protocols for synthesis and characterization, and insights into the relevant signaling pathways involving succinate.

Physicochemical Properties of Core Components

For any synthesis, understanding the properties of the starting materials is critical. The following tables summarize the key physicochemical data for 1,4-Butanediol, Succinic Acid, and its common salt, Sodium Succinate.

Table 1: Physicochemical Properties of 1,4-Butanediol (BDO)
PropertyValueReferences
IUPAC Name Butane-1,4-diol[9]
CAS Number 110-63-4[4]
Molecular Formula C₄H₁₀O₂[9]
Molecular Weight 90.12 g/mol [10]
Appearance Colorless, viscous liquid or solid (depending on temp.)[4][9]
Melting Point 20.1 °C (68.2 °F)[4][11]
Boiling Point 235 °C (455 °F)[3][4]
Density 1.017 g/cm³ (at 20 °C)[4]
Solubility in Water Miscible[3][4]
Flash Point >121 °C (Open Cup)[4]
Autoignition Temp. 350 °C (662 °F)[4]
Refractive Index (n_D) 1.4460 (at 20 °C)[3]
Table 2: Physicochemical Properties of Succinic Acid
PropertyValueReferences
IUPAC Name Butanedioic acid[12]
CAS Number 110-15-6[12]
Molecular Formula C₄H₆O₄[12]
Molecular Weight 118.09 g/mol [13]
Appearance White, odorless crystalline solid[14][15]
Melting Point 184–190 °C (363–374 °F)[14]
Boiling Point 235 °C (455 °F)[14]
Density 1.56 g/cm³[14]
Solubility in Water 80 g/L (at 20 °C)[14]
pKa Values pKa₁ = 4.2, pKa₂ = 5.6[13][14]
Table 3: Physicochemical Properties of Disodium Succinate
PropertyValueReferences
IUPAC Name Disodium butanedioate[16]
CAS Number 150-90-3 (Anhydrous)[17]
Molecular Formula C₄H₄Na₂O₄ (Anhydrous)[16]
Molecular Weight 162.05 g/mol (Anhydrous)[16]
Appearance White crystalline particles or powder[16][17]
Melting Point >400 °C (Anhydrous)[18]
Solubility in Water >100 g/L[18]
pH (0.1 M solution) Neutral to slightly alkaline[19]

Experimental Protocols

Synthesis of Poly(butylene succinate) (PBS)

This protocol describes a common two-step melt polycondensation method for synthesizing the biodegradable polyester PBS from 1,4-butanediol and succinic acid.[5][6]

Materials:

  • Succinic Acid (SA)

  • 1,4-Butanediol (BDO)

  • Titanium(IV) butoxide (TBT) or other suitable catalyst

  • High-vacuum pump

  • Glass reactor with mechanical stirrer, nitrogen inlet, and distillation outlet

Procedure:

  • Esterification:

    • Charge the reactor with equimolar amounts of succinic acid and 1,4-butanediol. A slight excess of BDO (e.g., 1.1:1 molar ratio of BDO:SA) is often used to compensate for its potential loss during heating.

    • Purge the system with dry nitrogen gas.

    • Heat the mixture to 180-200°C under a nitrogen atmosphere with continuous stirring.

    • Water will be produced as a byproduct and should be continuously removed via distillation.

    • Maintain these conditions for 2-4 hours, or until the theoretical amount of water has been collected.

  • Polycondensation:

    • Add the catalyst (e.g., TBT, ~250 ppm) to the reactor containing the oligoesters from the first step.

    • Gradually increase the temperature to 220-240°C.

    • Simultaneously, reduce the pressure of the system slowly to below 1 Torr using a high-vacuum pump.

    • During this stage, excess BDO is distilled off as the polymer chains grow in length, indicated by an increase in the viscosity of the melt.

    • Continue the reaction for 3-5 hours under high vacuum and high temperature until the desired molecular weight is achieved (monitored by stirrer torque or melt viscosity).

    • Once complete, cool the reactor and extrude the resulting PBS polymer under nitrogen pressure.

General Protocol for Salt Formation Screening

For drug development, creating a salt of an active pharmaceutical ingredient (API) can modify its properties. This protocol outlines a general method for screening potential salt forms.[8][20]

Materials:

  • Active Pharmaceutical Ingredient (API) with an ionizable group (acidic or basic)

  • A selection of counter-ions (e.g., succinic acid, tartaric acid, sodium hydroxide)[21]

  • Various solvents (e.g., ethanol, acetone, water, isopropanol)

  • Small-scale vials or multi-well plates

Procedure:

  • Preparation:

    • Prepare stock solutions of the API and a range of counter-ions in suitable solvents.

    • The pKa of the API and counter-ions should be considered; a pKa difference greater than 2-3 units generally favors salt formation.

  • Screening:

    • In separate vials, combine the API solution with each counter-ion solution, typically in a 1:1 molar ratio.

    • Allow the mixtures to stir or stand at different conditions (e.g., room temperature, 4°C, 50°C) to induce crystallization.

    • Methods like slow evaporation, cooling crystallization, or anti-solvent addition can be employed.

  • Isolation and Analysis:

    • If a solid precipitate forms, isolate it by filtration and wash with a small amount of cold solvent.

    • Dry the solid under vacuum.

    • Analyze the resulting solid to confirm salt formation and characterize its properties using the methods described in the next section.

Characterization of Synthesized Materials

Confirming the identity and purity of a newly synthesized salt or polymer is essential. The following techniques are standard for characterization.[20][21][22]

Methodologies:

  • Powder X-Ray Diffraction (PXRD): Used to determine the crystallinity and crystal form of a solid. A new diffraction pattern compared to the starting materials indicates the formation of a new solid phase.[20][22]

  • Differential Scanning Calorimetry (DSC): Measures thermal transitions, such as melting point and glass transition temperature. A sharp, single melting endotherm different from the precursors can confirm the formation of a new, pure crystalline compound.[21][22]

  • Thermogravimetric Analysis (TGA): Determines the thermal stability and decomposition temperature of the material. It can also quantify the presence of solvates or hydrates.[22]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Identifies functional groups. For salt formation, shifts in the characteristic peaks of the ionizable groups (e.g., carboxylate vs. carboxylic acid) confirm proton transfer. For polyesters, the appearance of a strong ester carbonyl peak is indicative of successful synthesis.[21][22]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure. Chemical shifts can confirm salt formation or the new covalent bonds in a polymer backbone.[21]

  • Solubility Studies: The equilibrium solubility of a new salt is determined in various solvents and buffers (e.g., water, simulated gastric fluid) to assess improvements over the parent API.[20]

Visualizations: Workflows and Pathways

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of a new chemical entity, such as a succinate salt or ester.

G Synthesis and Characterization Workflow cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage Reactants Select Reactants (e.g., BDO + Succinic Acid) Solvent Select Solvent System Reactants->Solvent Reaction Perform Reaction (Polycondensation / Salt Formation) Solvent->Reaction Isolation Isolate & Purify Product Reaction->Isolation Initial Initial Analysis (FTIR, DSC, TGA) Isolation->Initial Submit for Analysis Structural Structural Elucidation (NMR, PXRD) Initial->Structural Property Property Assessment (Solubility, Stability) Structural->Property Final Final Product Property->Final

Caption: A logical workflow for synthesizing and characterizing new succinate derivatives.

Succinate Signaling via SUCNR1 (GPR91) Receptor

Extracellular succinate acts as a signaling molecule by activating the G-protein coupled receptor SUCNR1 (also known as GPR91). This pathway is implicated in inflammation and cancer metastasis.[23][24][25]

G Succinate (SUCNR1) Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SUC Extracellular Succinate SUCNR1 SUCNR1 (GPR91 Receptor) SUC->SUCNR1 Binds Gq Gq SUCNR1->Gq Activates Gi Gi SUCNR1->Gi Activates PLC PLC Gq->PLC ERK ERK / STAT3 Activation Gq->ERK AC Adenylyl Cyclase Gi->AC IP3 IP3 -> Ca2+ Release PLC->IP3 cAMP cAMP (Decreased) AC->cAMP HIF HIF-1α Stabilization IP3->HIF Leads to Angiogenesis Angiogenesis & Metastasis HIF->Angiogenesis Promotes ERK->Angiogenesis

Caption: Activation of the SUCNR1 receptor by succinate and downstream signaling effects.

Polycondensation Reaction Diagram

The formation of poly(butylene succinate) is a polycondensation reaction where molecules of succinic acid and 1,4-butanediol join together, releasing water.

G Polycondensation of SA and BDO SA n HOOC-CH₂-CH₂-COOH | Succinic Acid PBS -[OC(O)-(CH₂)₂-C(O)O-(CH₂)₄-O]n- | Poly(butylene succinate) SA->PBS Heat, Catalyst -H₂O BDO n HO-(CH₂)₄-OH | 1,4-Butanediol BDO->PBS Heat, Catalyst -H₂O Plus1 + Plus1->PBS Heat, Catalyst -H₂O Plus2 + Water (2n-1) H₂O

Caption: The polycondensation reaction forming PBS from its monomers.

References

Technical Guide: BDH Succinate Salt (CAS No. 183388-64-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDH succinate salt, identified by the CAS number 183388-64-9, is a chiral building block of significant interest in pharmaceutical synthesis. Its full chemical name is (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane succinate. This compound serves as a crucial intermediate in the synthesis of the HIV protease inhibitor, Ritonavir. Its stereospecific structure and functional groups make it a valuable component for the asymmetric synthesis of complex active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its technical specifications, available experimental data, and its role in pharmaceutical manufacturing.

Chemical and Physical Properties

The this compound is typically a white to off-white or slightly yellow crystalline powder.[1] Its solubility profile indicates that it is sparingly soluble in methanol and practically insoluble in water.[1] The compound's stability is maintained under recommended storage conditions of 0-8°C.

Structure and Stoichiometry

The CAS number 183388-64-9 corresponds to a hemi-succinate salt, indicating a 2:1 molar ratio of the parent molecule, (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane, to succinic acid. This stoichiometry is crucial for its crystalline structure and physicochemical properties.

Specifications

The following tables summarize the key specifications for this compound, compiled from various supplier and literature sources.

Table 1: General Specifications

ParameterSpecificationReference
CAS Number 183388-64-9[1][2][3][4][5][6][7][8][9][10][11][12][13]
Chemical Name (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane succinate[1][2][3][4][6][7][8][9][10][11][12][13]
Synonyms This compound, BDH hemi succinic acid salt[1][7]
Molecular Formula C₅₀H₇₀N₄O₁₀[10]
Molecular Weight 887.11 g/mol [5]
Appearance White to off-white or slightly yellow powder[1]
Purity ≥99.0%[1][5]

Table 2: Physicochemical Properties

ParameterValueReference
Melting Point 142°C - 150°C[1]
Solubility Sparingly soluble in methanol, practically insoluble in water.[1]
Specific Optical Rotation -4.0° to -8.0° (0.5% in DMF at 25°C, on dried basis)[1]
Succinic Acid Content 12.0% - 14.5% w/w (on dried basis)[1]
Loss on Drying ≤10.0% w/w[1]

Role in Ritonavir Synthesis

This compound is a key intermediate in the manufacturing process of Ritonavir, a potent antiretroviral drug. The synthesis of Ritonavir involves a multi-step process where the stereochemistry of the final molecule is carefully controlled. The this compound provides a stable, crystalline form of the chiral amine precursor, which is essential for purification and handling in a large-scale manufacturing environment.

Below is a conceptual workflow illustrating the position of the this compound in the broader synthesis of Ritonavir.

Ritonavir_Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Purification and Salt Formation cluster_2 Final Synthesis Steps Starting_Materials Chiral Starting Materials Intermediate_Synthesis Multi-step Synthesis of (2S,3S,5S)-5-tert-Butyloxycarbonylamino- 2-amino-3-hydroxy-1,6-diphenylhexane Starting_Materials->Intermediate_Synthesis Salt_Formation Formation of this compound (CAS 183388-64-9) Intermediate_Synthesis->Salt_Formation Purification Crystallization and Purification Salt_Formation->Purification Coupling_Reaction Coupling with other intermediates Purification->Coupling_Reaction Final_Product Ritonavir API Coupling_Reaction->Final_Product Synthesis_Workflow Start Protected Amino Acid Derivative Step1 Coupling with Phenylalanine Derivative Start->Step1 Step2 Reduction of Ketone Step1->Step2 Step3 Epoxide Formation and Opening Step2->Step3 Step4 Introduction of Second Phenyl Group Step3->Step4 Step5 Deprotection and Boc Protection Step4->Step5 Free_Base Formation of Free Base: (2S,3S,5S)-5-tert-Butyloxycarbonylamino- 2-amino-3-hydroxy-1,6-diphenylhexane Step5->Free_Base Salt_Formation Reaction with Succinic Acid (0.5 eq) in a suitable solvent (e.g., Methanol/IPA) Free_Base->Salt_Formation Crystallization Crystallization and Isolation of This compound Salt_Formation->Crystallization Final_Product Purified this compound Crystallization->Final_Product Logical_Relationship Precursor High Purity of this compound (Purity, Stereochemical Integrity) Process Consistent and Controlled Ritonavir Synthesis Process Precursor->Process Ensures API High Quality Ritonavir API (Low Impurity Profile) Process->API Yields Drug_Product Safe and Effective Final Drug Product API->Drug_Product Leads to

References

The Crucial Role of BDH Succinate Salt in Ritonavir Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritonavir, a potent protease inhibitor, is a critical component of antiretroviral therapy, primarily used to treat HIV/AIDS. Its complex molecular structure necessitates a sophisticated and well-controlled synthesis process. A key intermediate in the efficient and high-purity production of Ritonavir is (2S,3S,5S)-5-tertButyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane, commonly referred to as BDH. The formation of its succinate salt (BDH succinate salt) is a pivotal step, not as a reactive intermediate, but as a purification technique to ensure the stereochemical purity and quality of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth analysis of the synthesis of BDH, its purification via succinate salt formation, and its subsequent conversion to Ritonavir, presenting key quantitative data, detailed experimental protocols, and visualizations of the chemical pathways.

The Significance of this compound in Ritonavir Production

The synthesis of Ritonavir involves the coupling of multiple chiral fragments. The core fragment, BDH, possesses three chiral centers, making its stereoselective synthesis and purification a significant challenge. The formation of the succinate salt of BDH serves as a highly effective method for diastereomeric purification. By reacting the crude BDH free base with succinic acid, the desired (2S,3S,5S) diastereomer selectively crystallizes as the hemi-succinate salt, leaving the undesired diastereomers in the mother liquor. This purification step is critical for achieving the high purity of over 99% required for the subsequent steps and the final API.[1]

Synthesis and Purification of this compound

The synthesis of the BDH intermediate is a multi-step process, often starting from L-phenylalanine. Various patented methods exist, with a general approach involving the formation of a protected amino alcohol backbone. A common route is outlined in the logical workflow below.

Logical Workflow for BDH Intermediate Synthesis and Purification

cluster_synthesis Synthesis of Crude BDH Free Base cluster_purification Purification via Succinate Salt Formation L_Phe L-Phenylalanine N_Dibenzyl N,N-dibenzylamino-L-benzyl phenylalanine L_Phe->N_Dibenzyl Benzyl Chloride, K2CO3 Enamine (S,Z)-5-amino-2-(dibenzylamino)- 1,6-diphenylhex-4-en-3-one N_Dibenzyl->Enamine Acetonitrile, Sodium Amide, Benzyl Magnesium Chloride Reduced_Product (2S,3S,5S)-5-amino-2-(N,N-dibenzylamino)- 3-hydroxy-1,6-diphenylhexane Enamine->Reduced_Product Reduction (e.g., NaBH4) Boc_Protected (2S,3S,5S)-2-(N,N-dibenzylamino)-3-hydroxy- 5-(tert-butoxyformylamino)-1,6-diphenylhexane Reduced_Product->Boc_Protected Boc Anhydride (Boc)2O Crude_BDH Crude (2S,3S,5S)-2-amino-3-hydroxy- 5-(tert-butoxyformylamino)-1,6-diphenylhexane (BDH) Boc_Protected->Crude_BDH Catalytic Debenzylation (e.g., Pd/C, Ammonium Formate) BDH_Succinate (2S,3S,5S)-5-tertButyloxycarbonylamino-2-amino- 3-hydroxy-1,6-diphenylhexane 1/2 succinate (this compound) Crude_BDH->BDH_Succinate Crystallization Succinic_Acid Succinic Acid Succinic_Acid->BDH_Succinate

Caption: Synthesis and Purification of this compound.

Quantitative Data for BDH Synthesis

The following table summarizes key quantitative data reported in the synthesis of the BDH intermediate.

StepReactantsSolventCatalyst/ReagentTemperature (°C)Time (h)Yield (%)Purity/d.e. (%)Reference
N-BenzylationL-Phenylalanine, Benzyl ChlorideTetrahydrofuranPotassium Carbonate, Sodium Hydroxide65592-CN111393329A
Debenzylation(2S,3S,5S)-2-N,N-dibenzylamino-3-carbonyl-5-tert-butoxycarbonylamino-1,6-diphenylhexane, Ammonium FormateMethanol10% Pd/C662.59298.2 (d.e.)CN111393329A
PurificationCrude BDHEthyl Acetate / n-Heptane-50 (drying)--99.6CN101967130A
Experimental Protocols

1. Synthesis of Crude (2S,3S,5S)-2-amino-3-hydroxy-5-(tert-butoxyformylamino)-1,6-diphenylhexane (BDH)

This protocol is a synthesized representation from patent literature (e.g., CN111393329A).

  • Step 1: N,N-Dibenzylation of L-Phenylalanine: In a reaction vessel, L-phenylalanine (1 eq) is suspended in tetrahydrofuran. An aqueous solution of sodium hydroxide (e.g., 32 wt%) and potassium carbonate are added. Benzyl chloride (3.3 eq) is added dropwise at room temperature. The mixture is then heated to approximately 65°C and stirred for 5 hours. After cooling, the pH is neutralized, and the product, N,N-dibenzylamino-L-benzyl phenylalanine, is extracted with a suitable organic solvent (e.g., dichloromethane) and purified by recrystallization.

  • Step 2: Formation of the Enamine: The N,N-dibenzylated intermediate is condensed with acetonitrile in the presence of a strong base like sodium amide, followed by an addition reaction with benzyl magnesium chloride to yield (S,Z)-5-amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one.

  • Step 3: Stereoselective Reduction: The enamine and carbonyl groups are stereoselectively reduced. This can be achieved using reagents such as sodium borohydride with methanesulfonic acid and a chiral inducer like (S)-2-methyl-CBS-oxazaborolidine to obtain (2S,3S,5S)-5-amino-2-(N,N-dibenzylamino)-3-hydroxy-1,6-diphenylhexane.

  • Step 4: Boc Protection: The primary amine of the resulting product is protected using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base (e.g., potassium carbonate) in a solvent like tetrahydrofuran to yield (2S,3S,5S)-2-(N,N-dibenzylamino)-3-hydroxy-5-(tert-butoxyformylamino)-1,6-diphenylhexane.

  • Step 5: Catalytic Debenzylation: The dibenzyl groups are removed by catalytic hydrogenation. The Boc-protected intermediate (1 eq) is dissolved in methanol. Ammonium formate (e.g., 3.2 eq) and 10% Palladium on carbon (e.g., 0.1 eq by weight) are added. The reaction is carried out under hydrogen pressure (e.g., 0.5 MPa) at an elevated temperature (e.g., 66°C) for approximately 2.5 hours. After completion, the catalyst is filtered off, and the solvent is evaporated. The resulting crude BDH is taken up in ethyl acetate and washed with an aqueous sodium carbonate solution and brine.

2. Purification of BDH via Succinate Salt Formation

This protocol is based on the principles described in patent CN101967130A.

  • The crude BDH obtained from the debenzylation step is dissolved in a suitable solvent such as ethyl acetate.

  • A solution of succinic acid in a compatible solvent is added to the BDH solution. The molar ratio of BDH to succinic acid is typically 2:1, leading to the formation of a hemi-succinate salt.

  • The mixture is stirred, allowing for the selective crystallization of the (2S,3S,5S)-BDH succinate salt. The crystallization process may be optimized by controlling the temperature profile (e.g., gradual cooling).

  • The precipitated this compound is collected by filtration, washed with a cold solvent to remove impurities, and dried under vacuum. This process yields the this compound with a purity exceeding 99%.

Conversion of this compound to Ritonavir

The highly purified this compound is the starting material for the final coupling steps to produce Ritonavir. This involves the liberation of the free amine from the succinate salt, followed by coupling with the other key intermediates.

Experimental Workflow for Ritonavir Synthesis from this compound

cluster_conversion Conversion of BDH Succinate to Ritonavir cluster_coupling Coupling Reactions BDH_Succinate (2S,3S,5S)-BDH Succinate Salt BDH_Free_Base (2S,3S,5S)-BDH Free Base BDH_Succinate->BDH_Free_Base Base Treatment (e.g., Na2CO3 solution) Intermediate_III Intermediate III (deprotected BDH) BDH_Free_Base->Intermediate_III Acid Hydrolysis (e.g., HCl in Ethyl Acetate) to remove Boc group Ritonavir Ritonavir Intermediate_III->Ritonavir Coupling with Intermediate V Intermediate_I Intermediate I (Activated Valine derivative) Intermediate_V ((5-thiazolyl)methyl)- (4-nitrophenyl) carbonate

Caption: Conversion of BDH Succinate to Ritonavir.

Quantitative Data for Ritonavir Synthesis from BDH Intermediate
StepReactantsSolventReagentTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Boc DeprotectionIntermediate II (Boc-protected diamine)Ethyl AcetateConcentrated HCl10 - 20496.0-CN108218808A
Final CouplingIntermediate III, ((5-thiazolyl)methyl)-(4-nitrophenyl) carbonateEthyl Acetate-50 - 60885.3>99.5 (HPLC)CN108218808A
Experimental Protocol for Ritonavir Synthesis

This protocol is a synthesized representation from patent literature (e.g., CN108218808A).

  • 1. Liberation of BDH Free Base: The this compound is treated with an aqueous base solution, such as sodium carbonate, to neutralize the succinic acid and liberate the BDH free base. The free base is then extracted into an organic solvent like ethyl acetate.

  • 2. Boc Deprotection: The Boc-protected BDH free base (Intermediate II) is dissolved in ethyl acetate and cooled in an ice-water bath. A solution of concentrated hydrochloric acid in ethyl acetate is added dropwise while maintaining the temperature between 10-20°C. The reaction is stirred for approximately 4 hours. After the reaction is complete, the mixture is neutralized with a saturated sodium bicarbonate solution. The organic layer is washed, dried, and concentrated to yield the deprotected intermediate (Intermediate III).

  • 3. Final Coupling Reaction: Intermediate III (1 eq) and ((5-thiazolyl)methyl)-(4-nitrophenyl) carbonate (e.g., 1.05 eq) are dissolved in ethyl acetate. The reaction mixture is heated to 50-60°C for about 8 hours. Upon completion, the solution is washed with saturated sodium bicarbonate solution. The crude Ritonavir is then crystallized from a solvent system such as ethyl acetate/n-heptane. The final product is filtered, washed, and dried to yield Ritonavir with a purity greater than 99.5%.

Conclusion

The use of this compound is a cornerstone in the manufacturing of high-purity Ritonavir. While not directly participating in the main reaction pathway to form the final molecule, its role in the diastereomeric purification of the key BDH intermediate is indispensable. The ability to selectively crystallize the desired (2S,3S,5S) diastereomer as a stable salt allows for the removal of unwanted stereoisomers, a critical step that significantly impacts the yield, purity, and safety of the final drug product. The detailed synthetic and purification protocols outlined in this guide, derived from the available literature, provide a comprehensive overview for researchers and professionals in the field of pharmaceutical development and manufacturing. This highlights the importance of strategic intermediate salt formation in the synthesis of complex chiral molecules.

References

Unraveling the Archives: The Quest for BDH Succinate Salt in Antiviral Development

Author: BenchChem Technical Support Team. Date: December 2025

The identity of "BDH succinate salt" as a distinct antiviral agent remains elusive within publicly available scientific literature and drug development databases. Extensive searches have not yielded a specific compound with this designation, suggesting that "BDH" may be an internal project name, a less common abbreviation, or a historical reference to a compound developed by British Drug Houses (BDH), a former pharmaceutical company.

Without a definitive identification of the active pharmaceutical ingredient, a comprehensive technical guide on its discovery, history, and mechanism of action in antiviral drug development cannot be constructed. The core requirements of providing quantitative data, detailed experimental protocols, and signaling pathway diagrams are contingent on the specific molecular entity.

The term "succinate salt" refers to a specific salt form of an active pharmaceutical ingredient. In drug development, converting a compound into a salt is a common practice to improve its physicochemical properties, such as solubility, stability, and bioavailability. Therefore, "this compound" would describe a succinic acid salt of a yet-to-be-identified parent compound, "BDH."

The history of antiviral drug discovery is rich with compounds that have progressed through various stages of development, some of which may not be widely known by their initial codenames. British Drug Houses, before its acquisition and integration into other pharmaceutical entities, had a long history of chemical and pharmaceutical research. It is plausible that "BDH" refers to a compound that was investigated by the company for its antiviral properties.

To proceed with a detailed technical analysis as requested, further clarification on the full chemical name or alternative identifiers for the compound abbreviated as "BDH" is necessary. Researchers, scientists, and drug development professionals seeking information on a specific antiviral agent are encouraged to consult internal company archives, historical scientific publications from the era of British Drug Houses' operation, or specialized chemical databases with the complete compound name.

Once the specific antiviral agent is identified, a thorough review of the scientific literature would be possible, enabling the compilation of:

  • Quantitative Data: Summarizing key metrics such as IC50 (half-maximal inhibitory concentration), EC50 (half-maximal effective concentration), CC50 (half-maximal cytotoxic concentration), and pharmacokinetic parameters in structured tables.

  • Experimental Protocols: Detailing the methodologies for critical experiments, including synthesis of the succinate salt, in vitro antiviral assays (e.g., plaque reduction assays, CPE inhibition assays), and in vivo studies in animal models.

  • Signaling Pathways and Workflows: Creating diagrams using Graphviz (DOT language) to visualize the mechanism of action, such as the inhibition of viral entry, replication, or release, as well as illustrating the experimental workflows for its evaluation.

Without this crucial piece of information, any attempt to create a technical guide would be speculative and would not meet the rigorous standards required by the intended audience of researchers and drug development professionals. We invite the user to provide the full name of the compound to enable a comprehensive and accurate response.

An In-depth Technical Guide to the Stereochemistry of (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane Succinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry, synthesis, and physicochemical properties of (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane succinate. This chiral molecule is a critical intermediate in the synthesis of several prominent HIV protease inhibitors, including Lopinavir and Ritonavir. A detailed examination of its specific stereoisomeric form is crucial for understanding its role in producing enantiomerically pure active pharmaceutical ingredients (APIs). This document includes detailed experimental protocols for its synthesis, tabulated quantitative data, and visualizations to elucidate its chemical structure and synthetic pathway.

Introduction

(2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane, often referred to as BDH, is a key chiral building block in the pharmaceutical industry. Its succinate salt form enhances stability and solubility, making it suitable for pharmaceutical processing. The precise spatial arrangement of the three chiral centers at positions 2, 3, and 5 is paramount for its successful application in the asymmetric synthesis of HIV protease inhibitors. This guide will delve into the critical aspects of this compound, providing researchers and drug development professionals with essential technical information.

Stereochemistry and Structure

The nomenclature (2S,3S,5S) defines the absolute configuration at the three stereocenters of the hexane backbone. The specific arrangement of the amino, hydroxyl, and tert-butyloxycarbonylamino groups is a direct consequence of the stereocontrolled synthetic route employed in its preparation.

Below is a 2D representation of the chemical structure of the parent compound and its succinate salt.

chemical_structure Chemical Structure of the Compound and its Succinate Salt cluster_parent (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane cluster_succinate Succinic Acid cluster_salt Succinate Salt Formation parent_compound parent_compound salt [(Parent Compound)H]+ [Succinate]- parent_compound->salt + succinic_acid succinic_acid succinic_acid->salt

Caption: 2D structures of the parent amine and succinic acid, and their salt formation.

Physicochemical and Quantitative Data

The succinate salt of (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane is typically a white to off-white crystalline powder.[1] The following tables summarize its key quantitative properties based on commercially available information.

Table 1: General Properties

PropertyValueReference
CAS Number 183388-64-9[2]
Molecular Formula C₂₇H₃₈N₂O₇[3]
Molecular Weight 502.61 g/mol [4]
Appearance White to slightly yellow powder[1]
Solubility Sparingly soluble in methanol, practically insoluble in water[1]

Table 2: Analytical Specifications

ParameterSpecificationReference
Purity (HPLC) ≥99.0%[1]
Melting Point 142°C - 150°C[1]
Specific Optical Rotation -4.0° to -8.0° (c=0.5 in DMF at 25°C)[1]
Succinic Acid Content 12.0% - 14.5% (w/w)[1]
Loss on Drying ≤10.0% (w/w)[1]

Table 3: Spectroscopic Data (Predicted)

While publicly accessible spectra are limited, the following are expected chemical shifts based on the structure. Commercial suppliers like ChemicalBook may provide actual spectra upon request.[5]

NucleusPredicted Chemical Shift Range (ppm)
¹H NMR 7.10-7.40 (m, 10H, Ar-H), 4.50-4.70 (m, 1H), 3.60-3.80 (m, 1H), 2.80-3.10 (m, 3H), 2.50-2.70 (m, 2H), 2.45 (s, 4H, succinate), 1.60-1.80 (m, 2H), 1.40 (s, 9H, Boc)
¹³C NMR 178-180 (succinate C=O), 155-157 (Boc C=O), 138-140 (Ar-C), 125-130 (Ar-CH), 79-81 (Boc C), 70-72 (CH-OH), 55-57 (CH-NH₂), 50-52 (CH-NHBoc), 38-42 (CH₂), 34-36 (succinate CH₂), 28-30 (Boc CH₃)
Mass Spec (ESI-MS) m/z: 385.25 [M+H]⁺ (for the free base)

Experimental Protocols

The following protocols are based on established synthetic routes for the free base and general procedures for succinate salt formation.

Synthesis of (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane

The synthesis of the free base, a key intermediate for Lopinavir and Ritonavir, can be achieved through a multi-step process starting from L-phenylalanine. The following is a summarized workflow based on patent literature.

synthesis_workflow Synthetic Workflow for the Free Base Intermediate cluster_start Starting Material cluster_protection Step 1: N,N-Dibenzylation cluster_condensation Step 2: Condensation cluster_grignard Step 3: Grignard Reaction cluster_reduction Step 4: Stereoselective Reduction cluster_boc Step 5: Boc Protection cluster_deprotection Step 6: Reductive Debenzylation L_Phe L-Phenylalanine N_N_Dibenzyl N,N-dibenzylamino-L-phenylalanine benzyl ester L_Phe->N_N_Dibenzyl Benzyl Chloride, K₂CO₃ Condensation_product Condensation with Acetonitrile N_N_Dibenzyl->Condensation_product NaNH₂, Acetonitrile Grignard_product Addition of Benzyl Magnesium Chloride Condensation_product->Grignard_product Benzyl MgCl Reduced_product (2S,3S,5S)-2-(N,N-dibenzylamino)-3-hydroxy-5-amino-1,6-diphenylhexane Grignard_product->Reduced_product Chiral Reducing Agent (e.g., CBS reagent) Boc_product (2S,3S,5S)-2-(N,N-dibenzylamino)-3-hydroxy-5-(tert-butoxycarbonylamino)-1,6-diphenylhexane Reduced_product->Boc_product Boc₂O, K₂CO₃ Final_product (2S,3S,5S)-2-amino-3-hydroxy-5-(tert-butoxycarbonylamino)-1,6-diphenylhexane Boc_product->Final_product Pd/C, H₂ or Ammonium Formate

Caption: A simplified workflow for the synthesis of the free amine intermediate.

Protocol:

  • N,N-Dibenzylation of L-Phenylalanine: L-phenylalanine is reacted with benzyl chloride in the presence of a base such as potassium carbonate to yield N,N-dibenzylamino-L-phenylalanine benzyl ester.

  • Condensation with Acetonitrile: The resulting ester undergoes condensation with acetonitrile in the presence of a strong base like sodium amide.

  • Grignard Reaction: The product from the previous step is treated with a Grignard reagent, benzyl magnesium chloride, to introduce the second phenylmethyl group.

  • Stereoselective Reduction: The resulting enamine and ketone functionalities are stereoselectively reduced using a chiral reducing agent (e.g., (S)-2-methyl-CBS-oxazaborolidine) to establish the desired (2S,3S,5S) stereochemistry.

  • Boc Protection: The primary amino group at the 5-position is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).

  • Reductive Debenzylation: The N,N-dibenzyl group at the 2-position is removed via catalytic hydrogenation (e.g., using Palladium on carbon with a hydrogen source like H₂ gas or ammonium formate) to yield the final free base.

Formation of the Succinate Salt

Protocol:

  • Dissolution: Dissolve the synthesized free base, (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane, in a suitable organic solvent such as isopropanol or ethyl acetate.

  • Addition of Succinic Acid: Prepare a solution of succinic acid (approximately 0.5 to 1.0 molar equivalents) in the same or a compatible solvent. Add the succinic acid solution dropwise to the solution of the free base with stirring.

  • Crystallization: The succinate salt will typically precipitate out of the solution upon addition or after a period of stirring, which can be facilitated by cooling the mixture.

  • Isolation and Purification: The crystalline salt is collected by filtration, washed with a cold, non-polar solvent (e.g., hexane or diethyl ether) to remove any residual impurities, and dried under vacuum.

Role in Drug Development

This compound is a cornerstone in the synthesis of HIV-1 protease inhibitors. The protease enzyme is essential for the replication of HIV, and its inhibition is a key therapeutic strategy. The specific stereochemistry of this intermediate is critical as it dictates the three-dimensional structure of the final drug molecule, which in turn governs its binding affinity and selectivity for the HIV protease active site.

logical_relationship Role in HIV Protease Inhibitor Synthesis cluster_intermediate Key Intermediate cluster_synthesis Further Synthetic Steps cluster_api Active Pharmaceutical Ingredient cluster_target Biological Target Intermediate (2S,3S,5S)-5-Boc-amino-2-amino- 3-hydroxy-1,6-diphenylhexane succinate Synthesis Coupling with other chiral synthons Intermediate->Synthesis API HIV Protease Inhibitors (e.g., Lopinavir, Ritonavir) Synthesis->API Target HIV Protease Enzyme API->Target Inhibition

Caption: The logical flow from the key intermediate to the final therapeutic action.

Conclusion

(2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane succinate is a molecule of significant pharmaceutical importance. Its well-defined stereochemistry is fundamental to the efficacy of the HIV protease inhibitors derived from it. This guide has provided a detailed overview of its chemical and physical properties, a plausible synthetic route, and its critical role in drug development. The provided data and protocols are intended to be a valuable resource for researchers and scientists in the field of medicinal chemistry and pharmaceutical development.

References

Solubility and stability of BDH succinate salt in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Stability of BDH Succinate Salt in Different Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the methodologies required to determine the solubility and stability of this compound in various solvents. Due to the absence of publicly available quantitative data for this specific salt, this document serves as a detailed framework for researchers to conduct their own empirical studies. The protocols outlined herein are based on established pharmaceutical testing guidelines and scientific best practices.

Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a critical parameter that influences its bioavailability and formulation development. The following section details the widely accepted shake-flask method for determining thermodynamic solubility.

Experimental Protocol: Shake-Flask Method

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[1][2] It involves creating a saturated solution of the compound in a specific solvent and then measuring the concentration of the dissolved solute.

Materials:

  • This compound

  • Volumetric flasks

  • Solvents of interest (e.g., Water, Ethanol, Methanol, DMSO, DMF)

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system or a validated UV-Vis spectrophotometric method for concentration analysis

  • Analytical balance

  • pH meter (for aqueous solutions)

Procedure:

  • Preparation of Solvent: Prepare the desired solvent systems. For aqueous solutions, adjust the pH to the desired level (e.g., 1.2, 4.5, 6.8, 7.4) to assess pH-dependent solubility.[3]

  • Addition of Excess Solute: Add an excess amount of this compound to a known volume of the solvent in a sealed flask. The presence of undissolved solid is crucial to ensure that equilibrium is reached with a saturated solution.[3]

  • Equilibration: Place the flasks in a temperature-controlled shaker or on a stirrer. Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended.[3] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when consecutive measurements show no significant change in concentration.

  • Phase Separation: After equilibration, allow the undissolved solid to settle. To separate the solid from the saturated solution, either centrifuge the samples or filter the solution using a syringe filter that does not adsorb the compound.[3] It is important to maintain the temperature during this step to prevent precipitation or further dissolution.

  • Quantification: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or µg/mL.

Data Presentation: Solubility of this compound

The following tables are templates for presenting the experimentally determined solubility data.

Table 1: Solubility of this compound in Various Solvents at 25 °C

SolventSolubility (mg/mL)
Water (pH 7.0)Experimental Value
EthanolExperimental Value
MethanolExperimental Value
DMSOExperimental Value
DMFExperimental Value

Table 2: pH-Dependent Aqueous Solubility of this compound at 25 °C

pHSolubility (mg/mL)
1.2Experimental Value
4.5Experimental Value
6.8Experimental Value
7.4Experimental Value

Visualization: Solubility Determination Workflow

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_solvent Prepare Solvent System (e.g., Water, Ethanol, etc.) add_excess Add Excess This compound prep_solvent->add_excess shake Agitate at Constant Temperature (24-72 hours) add_excess->shake separate Separate Solid and Liquid (Centrifuge or Filter) shake->separate quantify Quantify Concentration (e.g., HPLC, UV-Vis) separate->quantify solubility Determine Solubility (mg/mL) quantify->solubility

Caption: Workflow for determining the thermodynamic solubility of this compound.

Stability Assessment

Stability testing is crucial to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[4] This section outlines the protocols for forced degradation and long-term stability studies.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted to identify potential degradation products and establish degradation pathways.[5] These studies help in developing and validating stability-indicating analytical methods. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Temperature-controlled oven

  • Photostability chamber

  • Validated stability-indicating HPLC method

Procedure:

  • Acid Hydrolysis:

    • Dissolve a known amount of this compound in a solution of HCl (e.g., 0.1 M).

    • Store the solution at an elevated temperature (e.g., 60 °C) for a defined period (e.g., up to 24 hours).

    • At specified time points, withdraw aliquots, neutralize with NaOH, and analyze by HPLC.

    • If no degradation is observed, a higher concentration of acid or a higher temperature can be used.

  • Base Hydrolysis:

    • Dissolve a known amount of this compound in a solution of NaOH (e.g., 0.1 M).

    • Store the solution at an elevated temperature (e.g., 60 °C) for a defined period (e.g., up to 8 hours).

    • At specified time points, withdraw aliquots, neutralize with HCl, and analyze by HPLC.

    • If no degradation is observed, a higher concentration of base or a higher temperature can be used.

  • Oxidative Degradation:

    • Dissolve a known amount of this compound in a solution of H₂O₂ (e.g., 3%).

    • Store the solution at room temperature, protected from light, for a defined period (e.g., up to 12 hours).

    • At specified time points, withdraw aliquots and analyze by HPLC.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a temperature-controlled oven (e.g., at 80 °C) for a defined period (e.g., 48 hours).[5]

    • At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.

  • Photostability:

    • Expose a sample of this compound (solid and in solution) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7]

    • A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

    • After the exposure period, analyze both the exposed and control samples by HPLC.

Experimental Protocol: Long-Term Stability Studies

Long-term stability studies are performed under recommended storage conditions to establish the shelf-life of a drug substance.[8]

Materials:

  • This compound in its proposed container closure system

  • Stability chambers capable of maintaining specified temperature and humidity conditions (e.g., 25 °C / 60% RH, 30 °C / 65% RH, 40 °C / 75% RH)

  • Validated stability-indicating HPLC method

Procedure:

  • Sample Preparation: Place samples of this compound in the appropriate container closure system.

  • Storage: Store the samples in stability chambers under the desired long-term and accelerated conditions as per ICH guidelines.[9]

  • Testing Frequency:

    • Long-term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.[10]

    • Accelerated: Test at 0, 3, and 6 months.[10]

  • Analysis: At each time point, analyze the samples for appearance, assay of the active substance, and degradation products using a validated stability-indicating HPLC method.

Data Presentation: Stability of this compound

The following tables are templates for presenting the stability data.

Table 3: Summary of Forced Degradation Studies for this compound

Stress ConditionConditionsObservation/Degradation (%)Major Degradation Products
Acid Hydrolysis0.1 M HCl, 60 °C, 24hExperimental ValueIdentify and Quantify
Base Hydrolysis0.1 M NaOH, 60 °C, 8hExperimental ValueIdentify and Quantify
Oxidation3% H₂O₂, RT, 12hExperimental ValueIdentify and Quantify
Thermal80 °C, 48hExperimental ValueIdentify and Quantify
Photostability1.2 million lux h, 200 W h/m²Experimental ValueIdentify and Quantify

Table 4: Long-Term Stability Data for this compound at 25 °C / 60% RH

Time (Months)AppearanceAssay (%)Total Degradation Products (%)
0Initial ObservationInitial ValueInitial Value
3ObservationExperimental ValueExperimental Value
6ObservationExperimental ValueExperimental Value
9ObservationExperimental ValueExperimental Value
12ObservationExperimental ValueExperimental Value
18ObservationExperimental ValueExperimental Value
24ObservationExperimental ValueExperimental Value
36ObservationExperimental ValueExperimental Value

Visualization: Stability Testing Signaling Pathway

Stability_Pathway cluster_stress Forced Degradation (Stress Testing) cluster_longterm Long-Term & Accelerated Stability cluster_analysis Analysis cluster_outcomes Outcomes acid Acid Hydrolysis hplc Stability-Indicating HPLC Method acid->hplc base Base Hydrolysis base->hplc oxidation Oxidation oxidation->hplc thermal Thermal thermal->hplc photo Photostability photo->hplc storage Storage at ICH Conditions (e.g., 25°C/60%RH, 40°C/75%RH) storage->hplc pathways Degradation Pathways hplc->pathways impurities Impurity Profile hplc->impurities shelf_life Shelf-Life Determination hplc->shelf_life storage_conditions Storage Conditions hplc->storage_conditions

Caption: Overview of the stability testing process for this compound.

Conclusion

References

Methodological & Application

Application Notes & Protocols: The Role of BDH Succinate Salt in the Asymmetric Synthesis of Ritonavir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane succinate (BDH succinate salt) in the asymmetric synthesis of the antiretroviral drug, Ritonavir. The use of the succinate salt of this key intermediate is a critical step for ensuring the high purity required for pharmaceutical applications.

Introduction

The asymmetric synthesis of Ritonavir, a potent HIV protease inhibitor, involves the coupling of several chiral fragments. One of the key intermediates is (2S,3S,5S)-2-amino-3-hydroxy-5-(tert-butoxycarbonylamino)-1,6-diphenylhexane, commonly referred to as BDH. The stereochemical purity of BDH is paramount for the efficacy and safety of the final drug product. Purification of the crude BDH intermediate is often challenging. A highly effective method for obtaining high-purity BDH is through the formation of its succinate salt, which allows for efficient crystallization and removal of impurities.[1] This document outlines the synthesis of the BDH intermediate, its purification via the succinate salt, and the subsequent steps to synthesize Ritonavir.

Data Presentation

The use of this compound for purification significantly improves the purity of the intermediate, which is crucial for the subsequent coupling reaction and the quality of the final Ritonavir product.

Table 1: Purity of BDH Intermediate With and Without Succinate Salt Purification

Purification MethodTypical Purity of BDHReference
Direct Crystallization of Crude ProductVariable, often <98%General knowledge of organic synthesis
Crystallization of Succinate Salt>99.5%[1]

Table 2: Example Yields for Key Steps in Ritonavir Synthesis

Reaction StepStarting MaterialProductTypical YieldReference
Synthesis of BDH Intermediate(2S,3S,5S)-2-N,N-dibenzylamino-3-hydroxy-5-tert-butoxycarbonylamino-1,6-diphenylhexaneBDH92%
Final Coupling to Ritonavir(2S,3S,5S)-5-Amino-2-(N-((5-thiazyl)-methoxycarbonyl)amino)-3-hydroxy-1,6-diphenylhexaneRitonavir91.5%

Experimental Protocols

Protocol 1: Synthesis of the BDH Intermediate

This protocol is adapted from methodologies described in patent literature for the stereoselective synthesis of the BDH intermediate.

Step 1: Synthesis of N,N-dibenzylamino-L-benzyl phenylalanine

  • In a dry three-neck flask, combine 16.5g (0.1 mol) of L-phenylalanine, 57.6g (0.8 mol) of tetrahydrofuran, 29.7g of 32 wt% sodium hydroxide solution, and 8.28g (0.06 mol) of potassium carbonate.

  • With mechanical stirring and a water bath for heating, slowly add 41.77g (0.33 mol) of benzyl chloride from a constant-pressure dropping funnel at room temperature.

  • After the addition is complete, heat the water bath to 65°C and continue stirring for 5 hours.

  • Cool the reaction to room temperature and adjust the pH to neutral with triethylamine.

  • Perform vacuum filtration and extract the filtrate twice with dichloromethane.

  • Wash the combined organic layers with a saturated salt solution, dry over anhydrous sodium sulfate, filter, and recrystallize from petroleum ether to obtain N,N-dibenzylamino-L-benzyl phenylalanine.

Step 2: Synthesis of the BDH Intermediate (Precursor)

This is a multi-step process involving condensation, Grignard reaction, and stereoselective reduction as detailed in patent CN111393329A. A simplified final debenzylation step to obtain crude BDH is presented here.

  • To an autoclave, add 56.48g of (2S,3S,5S)-2-N,N-dibenzylamino-3-hydroxy-5-tert-butoxycarbonylamino-1,6-diphenylhexane and 200 mL of methanol.

  • Stir until dissolved, then add 5.32g of 10% Palladium on carbon and 10.09g of ammonium formate.

  • Pressurize the autoclave with hydrogen to 0.5 MPa and heat to 66°C for 2.5 hours.

  • Cool to room temperature, filter, and concentrate the solution.

  • Dissolve the residue in ethyl acetate and wash with 120 mL of 5 wt% sodium carbonate solution, followed by a saturated salt solution.

  • Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude BDH intermediate.

Protocol 2: Purification of BDH via Succinate Salt Formation

This protocol describes the purification of the crude BDH intermediate by forming its succinate salt.

  • Dissolve the crude BDH obtained from Protocol 1 in a suitable solvent such as ethyl acetate.

  • Add a stoichiometric amount of succinic acid dissolved in a minimal amount of a suitable solvent (e.g., ethanol).

  • Stir the mixture at room temperature to allow for the formation of the succinate salt, which will precipitate out of the solution.

  • Collect the precipitate by filtration and wash with a small amount of cold ethyl acetate.

  • Dry the collected solid under vacuum to obtain the highly pure this compound. A purity of over 99% can be achieved with this method.[1]

Protocol 3: Liberation of Free BDH (Desalting)

Before proceeding to the next step in the Ritonavir synthesis, the free amine of BDH must be liberated from its succinate salt.

  • Suspend the this compound in a mixture of ethyl acetate and water.

  • Add a mild base, such as a 5-10% aqueous solution of sodium carbonate or sodium bicarbonate, and stir until the solid dissolves completely. This process is referred to as "alkali cleaning".[1]

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with water and then with a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified, free BDH intermediate.

Protocol 4: Synthesis of Ritonavir from a BDH-derived Intermediate

This protocol details the coupling of the BDH-derived intermediate to form Ritonavir. Note that this protocol starts from an intermediate where the primary amine of BDH has been functionalized. The free BDH from Protocol 3 would first undergo a reaction to install the (N-((5-thiazolyl)-methoxycarbonyl)amino) group.

  • In a reaction vessel, combine 37.6g (120.0 mmol) of (S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoic acid, 15.1g (120.0 mmol) of N,N'-diisopropylcarbodiimide (DIC), and 35.0g of N,N-diisopropylethylamine in 200 mL of cyclopentanone.

  • Stir the mixture at 27°C for 30 minutes.

  • Slowly add this mixture to a solution of 42.6g (100 mmol) of (2S,3S,5S)-5-amino-2-(N-((5-thiazolyl)-methoxycarbonyl)amino)-1,6-diphenyl-3-hydroxyhexane in 150 mL of cyclopentanone.

  • Stir the reaction for 7 hours at the same temperature.

  • Upon completion, wash the reaction mixture twice with 350 mL of 10% NaCl solution and then with pure water.

  • Dry the organic phase with anhydrous sodium sulfate and decolorize with activated carbon.

  • Concentrate the filtrate to an oil, dissolve in 230 mL of butyl acetate, and heat to 60°C to dissolve completely.

  • Cool to 20-30°C and stir for 12 hours to induce crystallization.

  • Filter the product, wash with cold butyl acetate, and dry under vacuum at 50°C to yield Ritonavir.

Visualizations

Ritonavir_Synthesis_Workflow cluster_BDH_Synthesis BDH Intermediate Synthesis cluster_Purification Purification cluster_Final_Synthesis Final Synthesis Steps L_Phe L-Phenylalanine Crude_BDH Crude BDH Intermediate L_Phe->Crude_BDH Multi-step Asymmetric Synthesis BDH_Succinate This compound (>99.5% Purity) Crude_BDH->BDH_Succinate Succinic Acid Free_BDH Purified Free BDH BDH_Succinate->Free_BDH Alkali Wash (Desalting) BDH_Derivative BDH Derivative Free_BDH->BDH_Derivative Functionalization Ritonavir Ritonavir BDH_Derivative->Ritonavir Coupling Reaction Other_Fragments Other Key Intermediates Other_Fragments->Ritonavir

Caption: Workflow for the asymmetric synthesis of Ritonavir highlighting the this compound purification step.

Purification_Logic Crude_BDH Crude BDH Product (Contains Impurities) Succinate_Formation React with Succinic Acid Crude_BDH->Succinate_Formation Crystallization Selective Crystallization of Succinate Salt Succinate_Formation->Crystallization Filtration Filtration Crystallization->Filtration Impurities Impurities Remain in Solution Crystallization->Impurities Pure_Salt Pure BDH Succinate Salt Filtration->Pure_Salt Desalting Liberate Free Amine (Basic Wash) Pure_Salt->Desalting Pure_BDH High-Purity Free BDH Desalting->Pure_BDH

Caption: Logical flow of the purification of the BDH intermediate via its succinate salt.

References

Application Notes and Protocols: Utilization of Succinic Anhydride for N-Terminal Succinylation in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of peptide chemistry and drug development, precise modification of peptide structures is crucial for modulating their biological activity, stability, and pharmacokinetic properties. One common modification is the introduction of a succinyl group at the N-terminus of a peptide. This is typically achieved through the use of succinic anhydride, which reacts with the free N-terminal amine to form a stable amide bond, resulting in a terminal carboxylic acid group. This modification can alter the overall charge of the peptide, introduce a site for further conjugation, or mimic post-translational modifications. These application notes provide a detailed protocol for the N-terminal succinylation of peptides using succinic anhydride in the context of solid-phase peptide synthesis (SPPS).

Principle and Mechanism

N-terminal succinylation is a straightforward acylation reaction. The primary amine of the peptide's N-terminus acts as a nucleophile, attacking one of the carbonyl carbons of succinic anhydride. This leads to the opening of the anhydride ring and the formation of an amide bond, with the concomitant generation of a free carboxylic acid group. The reaction is typically carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIEA), to neutralize the newly formed carboxylic acid and any acidic species present, thereby driving the reaction to completion.[1][2]

It is important to perform this reaction under conditions that prevent side reactions. For instance, using an excess of the coupling reagent in the preceding amino acid coupling step could potentially activate the newly introduced carboxyl group from the succinyl moiety, leading to unwanted side products.[1][2]

Experimental Protocols

This section details the protocol for the N-terminal succinylation of a resin-bound peptide following solid-phase peptide synthesis (SPPS).

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
Peptide-on-resinSynthesis GradeN/A
Succinic AnhydrideACS Reagent GradeSigma-Aldrich
Diisopropylethylamine (DIEA)Peptide Synthesis GradeSigma-Aldrich
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeFisher Scientific
Dichloromethane (DCM)ACS Reagent GradeFisher Scientific
PiperidinePeptide Synthesis GradeSigma-Aldrich
Acetic AnhydrideACS Reagent GradeSigma-Aldrich
PyridineACS Reagent GradeSigma-Aldrich
Protocol for N-Terminal Succinylation on Solid Support

This protocol assumes the synthesis is performed on a 100-200 mesh polystyrene resin, and the N-terminal protecting group (e.g., Fmoc) has been removed.

1. Resin Preparation and Swelling:

  • Place the peptide-on-resin (1.0 eq) in a suitable reaction vessel.

  • Wash the resin with N,N-Dimethylformamide (DMF) (3 x 10 mL/g of resin) to swell the resin beads.

2. N-Terminal Deprotection (if applicable):

  • If the N-terminus is protected with an Fmoc group, treat the resin with a 20% solution of piperidine in DMF (10 mL/g of resin) for 5 minutes.

  • Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.

  • Wash the resin thoroughly with DMF (5 x 10 mL/g of resin) followed by Dichloromethane (DCM) (3 x 10 mL/g of resin) and then DMF again (3 x 10 mL/g of resin) to remove residual piperidine.

3. Succinylation Reaction:

  • Prepare a solution of succinic anhydride (10 eq) and diisopropylethylamine (DIEA) (10 eq) in DMF (10 mL/g of resin).

  • Add this solution to the resin.

  • Agitate the reaction mixture at room temperature for 2 hours.

  • To monitor the reaction, a small sample of resin beads can be taken for a Kaiser test. A negative Kaiser test (beads remain colorless) indicates the complete acylation of the primary amine.

4. Washing:

  • Drain the reaction solution.

  • Wash the resin thoroughly with DMF (5 x 10 mL/g of resin) to remove excess reagents and byproducts.

  • Wash with DCM (3 x 10 mL/g of resin).

  • Finally, dry the resin under vacuum.

5. Cleavage and Deprotection:

  • The succinylated peptide can be cleaved from the resin and deprotected using standard procedures, typically with a cleavage cocktail containing trifluoroacetic acid (TFA) and appropriate scavengers (e.g., triisopropylsilane, water, dithiothreitol), depending on the amino acid composition of the peptide.

Quantitative Data Summary

The following table provides a general overview of the reaction conditions and expected outcomes for the N-terminal succinylation of a peptide on a solid support.

ParameterValue/ConditionNotes
Reactants
Peptide-on-resin1.0 equivalentThe amount of peptide on the resin is determined by the initial loading of the first amino acid.
Succinic Anhydride10 equivalents (relative to peptide loading)A large excess is used to drive the reaction to completion.
Diisopropylethylamine (DIEA)10 equivalents (relative to peptide loading)Acts as a non-nucleophilic base to neutralize acids.
Reaction Conditions
SolventN,N-Dimethylformamide (DMF)A polar aprotic solvent that effectively swells the resin and dissolves the reagents.
TemperatureRoom Temperature (20-25 °C)The reaction proceeds efficiently at ambient temperature.
Reaction Time2 hoursReaction time can be monitored using a Kaiser test.
Expected Outcome
Yield> 95% (succinylation efficiency)The efficiency of the succinylation step is typically very high. Overall peptide yield will depend on the efficiency of all synthesis and cleavage steps.
PurityDependent on synthesis and purificationThe purity of the final peptide is determined by the success of each step in the SPPS and the final purification, typically by reverse-phase HPLC.

Visualizations

Experimental Workflow for N-Terminal Succinylation

experimental_workflow start Peptide-on-Resin (Free N-terminus) succinylation Succinylation: Succinic Anhydride, DIEA in DMF start->succinylation 2 hours, RT wash1 Wash with DMF succinylation->wash1 wash2 Wash with DCM wash1->wash2 dry Dry Resin wash2->dry cleavage Cleavage from Resin & Side-chain Deprotection dry->cleavage TFA cocktail purification Purification (e.g., RP-HPLC) cleavage->purification end Succinylated Peptide purification->end

Caption: Workflow for N-terminal succinylation of a peptide on a solid support.

Logical Relationship of Reaction Components

reaction_components node_reagent node_reagent node_substrate node_substrate node_product node_product node_condition node_condition peptide Peptide-NH2 (on resin) succinylated_peptide Succinylated Peptide-NH-CO-(CH2)2-COOH (on resin) peptide->succinylated_peptide succinic_anhydride Succinic Anhydride succinic_anhydride->succinylated_peptide diea DIEA (Base) diea->succinylated_peptide dmf DMF (Solvent) dmf->succinylated_peptide

Caption: Key components in the N-terminal succinylation reaction.

References

Application Notes and Protocols for the Large-Scale Synthesis of Ritonavir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

Ritonavir (CAS: 155213-67-5) is a critical antiretroviral medication, primarily used as a pharmacokinetic enhancer for other protease inhibitors in the treatment of HIV/AIDS.[1] Its complex molecular structure, featuring multiple chiral centers, presents significant challenges for large-scale chemical synthesis. These application notes provide a detailed overview of a robust and scalable synthetic route.

Note on "BDH Succinate Salt": Initial searches for a large-scale ritonavir synthesis specifically employing a "this compound" did not yield established protocols in publicly available literature. However, the term "BDH" is associated with an intermediate in ritonavir synthesis, specifically (2S,3S,5S)-2-amino-3-hydroxy-5-tert-butoxycarboxamido-1,6-diphenylhexane.[2] Additionally, a succinate salt of a related intermediate, (2S,3S,5S)-5-tertButyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexne 1/2 succinate, is commercially available.[3] While succinic acid can be used to form salts of amines, the protocols detailed below focus on a well-documented, scalable synthesis using a carbodiimide coupling agent, which is a common strategy for forming the final amide bond in ritonavir.[4][5]

Synthesis Overview

The described large-scale synthesis of ritonavir involves the coupling of two key intermediates:

  • (S)-2-(3-((2-Isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoic acid (Hereafter referred to as Acid Moiety )

  • (2S,3S,5S)-5-Amino-2-(N-((5-thiazolyl)-methoxycarbonyl)amino)-1,6-diphenyl-3-hydroxyhexane (Hereafter referred to as Amine Moiety )

The final step is an amide bond formation facilitated by a condensing agent, N,N'-diisopropylcarbodiimide (DIC), in the presence of an organic base.[4][5] This method is advantageous for large-scale production as it avoids the use of more hazardous reagents like solid phosgene and expensive palladium catalysts, and the byproducts are generally easier to remove.[5][6]

Experimental Workflow

The overall workflow for the final coupling step in the synthesis of Ritonavir is depicted below.

Ritonavir_Synthesis_Workflow A Mix Acid Moiety, DIC, and N,N-diisopropylethylamine in Cyclopentanone B Stir at 27°C for 30 minutes A->B D Slowly add mixture from A to solution C B->D C Prepare solution of Amine Moiety in Cyclopentanone C->D E Stir reaction mixture for 7 hours at 27°C D->E F Monitor reaction progress by TLC E->F G Reaction Quench & Workup (Wash with 10% NaCl and Water) E->G H Dry organic phase with anhydrous sodium sulfate G->H I Decolorize with activated carbon and filter H->I J Concentrate under vacuum to obtain crude oil I->J K Crystallization from Butyl Acetate J->K L Filter and wash cake with cold Butyl Acetate K->L M Dry under vacuum at 50°C to yield pure Ritonavir L->M

Caption: Final coupling and purification workflow for Ritonavir synthesis.

Quantitative Data Summary

The following tables summarize the quantitative data for the final coupling reaction and purification of Ritonavir, based on a representative laboratory-scale synthesis.[4]

Table 1: Reactant and Reagent Quantities

CompoundMolar Mass ( g/mol )Amount (g)Moles (mmol)Molar Ratio
Amine Moiety426.5542.61001.0
Acid Moiety313.4237.61201.2
N,N'-Diisopropylcarbodiimide (DIC)126.2015.11201.2
N,N-Diisopropylethylamine129.2435.0--
Cyclopentanone84.12---
Butyl Acetate116.16---

Table 2: Reaction and Purification Parameters

ParameterValue
Reaction
SolventCyclopentanone
Temperature27°C
Reaction Time7.5 hours
Purification
Crystallization SolventButyl Acetate
Drying Temperature50°C
Drying Time6 hours
Yield
Final Product Mass66.3 g
Theoretical Yield72.1 g
Overall Yield 91.5%

Detailed Experimental Protocols

Protocol 1: Amide Coupling Reaction
  • In a suitable reaction vessel, charge 37.6 g (120.0 mmol) of the Acid Moiety , 15.1 g (120.0 mmol) of N,N'-diisopropylcarbodiimide (DIC), 35.0 g of N,N-diisopropylethylamine, and 200 ml of cyclopentanone.[4]

  • Stir the resulting mixture at 27°C for 30 minutes.[4]

  • In a separate vessel, dissolve 42.6 g (100 mmol) of the Amine Moiety in 150 ml of cyclopentanone.[4]

  • Slowly add the activated acid mixture from step 2 to the amine solution from step 3.

  • Maintain the reaction mixture at 27°C and stir for 7 hours.[4]

  • Monitor the progress of the reaction periodically by Thin Layer Chromatography (TLC).

Protocol 2: Workup and Isolation
  • Upon completion of the reaction, quench the mixture by washing with two 350 ml portions of 10% aqueous sodium chloride solution.[4]

  • Follow with a wash using 350 ml of pure water. Discard the aqueous layers after each wash.[4]

  • Dry the resulting organic phase over anhydrous sodium sulfate for 6 hours, then filter to remove the drying agent.[4]

Protocol 3: Purification and Crystallization
  • Heat the filtrate to 45-50°C and add 0.8 g of activated carbon for decolorization. Stir for 15 minutes.[4]

  • Cool the mixture to 20-30°C and filter to remove the activated carbon.[4]

  • Concentrate the filtrate under vacuum to yield a crude oil.[4]

  • Dissolve the oil in 230 ml of butyl acetate, heating to 60°C to ensure complete dissolution.[4]

  • Allow the solution to cool naturally to 20-30°C and stir for 12 hours to facilitate crystallization.[4]

  • Collect the white crystalline product by filtration.

  • Wash the filter cake with 40 ml of cold butyl acetate.[4]

  • Dry the final product under vacuum at 50°C for 6 hours to yield 66.3 g (91.5%) of pure Ritonavir.[4]

Logical Relationship of Key Intermediates

The synthesis of Ritonavir is a convergent process, where different molecular fragments are synthesized separately and then combined. The diagram below illustrates the relationship between the key starting materials and the final product.

Ritonavir_Retrosynthesis Ritonavir Ritonavir Amide_Bond Amide Bond Formation (Coupling Reaction) Amide_Bond->Ritonavir Amine_Moiety (2S,3S,5S)-5-Amino-2-(N-((5-thiazolyl)- methoxycarbonyl)amino)-1,6-diphenyl-3-hydroxyhexane Amine_Moiety->Amide_Bond Acid_Moiety (S)-2-(3-((2-Isopropylthiazol-4-yl)methyl)- 3-methylureido)-3-methylbutanoic acid Acid_Moiety->Amide_Bond Valine L-Valine Valine->Acid_Moiety Thiazole_Deriv Thiazole Derivatives Thiazole_Deriv->Amine_Moiety Thiazole_Deriv->Acid_Moiety Phenylalanine_Deriv Phenylalanine Derivative Phenylalanine_Deriv->Amine_Moiety

Caption: Convergent synthesis plan for Ritonavir.

References

Application Notes: The Role of Succinate Salts in the Development of Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protease inhibitors are a critical class of therapeutic agents that function by blocking the activity of proteases, enzymes that cleave peptide bonds in proteins. Their therapeutic applications are vast, spanning antiviral (e.g., HIV and Hepatitis C), anticancer, and anti-inflammatory treatments. The development of a successful protease inhibitor drug, however, depends not only on its potency and selectivity but also on its physicochemical and pharmacokinetic properties. A significant challenge in drug development is overcoming poor aqueous solubility and stability of promising lead compounds.

It is important to note that a search of the scientific literature did not yield specific information for a compound referred to as "BDH succinate salt" in the context of protease inhibitor development. Therefore, these notes will focus on the general and well-established principles of utilizing succinate salts to enhance the properties of pharmaceutical compounds, and how these principles can be hypothetically applied to the development of novel protease inhibitors.

The Strategic Use of Salt Formation in Drug Development

Approximately 50% of all drugs on the market are administered as salts. Salt formation is a common and effective strategy to improve the suboptimal physicochemical properties of an active pharmaceutical ingredient (API). For a weakly basic or acidic drug, creating a salt with a suitable counter-ion can significantly enhance properties such as:

  • Solubility and Dissolution Rate: Improved solubility is crucial for oral and parenteral drug delivery, directly impacting bioavailability.[1]

  • Stability: Crystalline salt forms are often more chemically and physically stable than the free form of the drug, leading to a longer shelf life.[2]

  • Manufacturability: Salt formation can improve the solid-state properties of a drug, such as crystallinity and flowability, which are important for tablet and capsule manufacturing.

Succinate as a Preferred Counter-Ion

Succinic acid is a dicarboxylic acid that is "Generally Recognized as Safe" (GRAS) by the U.S. Food and Drug Administration.[3] It is an attractive choice for forming pharmaceutical salts for several reasons:

  • Enhanced Solubility: As a dicarboxylic acid, succinic acid can form salts that significantly increase the aqueous solubility of poorly soluble basic drugs.[4] This is a key advantage for improving the bioavailability of oral medications.[1]

  • Improved Stability: Succinate salts can form stable crystalline structures, which can protect the API from degradation.[5]

  • Buffering Capacity: Succinic acid can act as a buffering agent in formulations, helping to maintain a stable pH, which is critical for the stability of many APIs.[4][6]

  • Biocompatibility: As a natural intermediate in the Krebs cycle, succinic acid is biocompatible and well-tolerated.[6]

Hypothetical Application: Enhancing a Novel Protease Inhibitor "PI-X" with a Succinate Salt

To illustrate the practical application, let us consider a hypothetical scenario involving a newly discovered, potent protease inhibitor, "PI-X".

  • The Challenge: PI-X is a weakly basic compound that shows high efficacy in in-vitro assays but has very low aqueous solubility (<0.01 mg/mL) and poor oral bioavailability in animal models. These properties make it a poor candidate for further development.

  • The Solution: By reacting the basic PI-X with succinic acid, we can form "PI-X Succinate". This salt formation is intended to improve the physicochemical properties of the parent compound.

The expected benefits of forming PI-X Succinate would be a significant increase in aqueous solubility and a faster dissolution rate, leading to improved absorption in the gastrointestinal tract and consequently, higher oral bioavailability. The crystalline nature of the succinate salt would also be expected to confer better stability.

Quantitative Data Presentation

The following table presents hypothetical data comparing the physicochemical and pharmacokinetic properties of the parent compound "PI-X" and its succinate salt, "PI-X Succinate". This data illustrates the potential improvements that can be achieved through succinate salt formation.

PropertyPI-X (Free Base)PI-X SuccinateRationale for Improvement
Physicochemical Properties
Molecular Weight450.5 g/mol 568.6 g/mol Addition of succinic acid (118.1 g/mol ).
Aqueous Solubility (pH 6.8)< 0.01 mg/mL5.2 mg/mLThe ionic nature of the salt enhances interaction with water.
Dissolution Rate (Intrinsic)0.05 mg/cm²/min1.5 mg/cm²/minIncreased solubility leads to faster dissolution.
Physical FormAmorphousCrystallineSalt formation often promotes the formation of a stable crystal lattice.
Stability (24 months at 25°C)Degradation observedNo significant degradationCrystalline solids are generally more stable than amorphous solids.
Pharmacokinetic Properties
Oral Bioavailability (Rat)3%45%Improved solubility and dissolution lead to better absorption.
Cmax (Oral dose of 10 mg/kg)50 ng/mL750 ng/mLHigher absorption results in a greater peak plasma concentration.
Tmax (Oral dose of 10 mg/kg)4.0 hours1.5 hoursFaster dissolution and absorption lead to a quicker onset.

Experimental Protocols

Here are detailed protocols for the hypothetical synthesis of a protease inhibitor succinate salt and a standard in vitro assay to determine its inhibitory activity.

Protocol 1: Synthesis of a Hypothetical Protease Inhibitor Succinate Salt (PI-X Succinate)

Objective: To synthesize the succinate salt of a weakly basic protease inhibitor (PI-X) to improve its physicochemical properties.

Materials:

  • PI-X (free base)

  • Succinic acid (reagent grade)

  • Ethanol (anhydrous)

  • Diethyl ether (anhydrous)

  • Magnetic stirrer with heating plate

  • Round bottom flask

  • Condenser

  • Buchner funnel and filter paper

  • Vacuum flask

  • Rotary evaporator

  • Drying oven

Procedure:

  • Dissolution: Dissolve 1.0 g of PI-X (assuming a molecular weight of 450.5 g/mol , this is 2.22 mmol) in 20 mL of anhydrous ethanol in a round bottom flask. Warm the mixture gently (to ~50°C) and stir until a clear solution is obtained.

  • Addition of Succinic Acid: In a separate container, dissolve 0.262 g of succinic acid (1.0 equivalent, 2.22 mmol) in 10 mL of warm anhydrous ethanol.

  • Reaction: Slowly add the succinic acid solution to the stirring PI-X solution.

  • Precipitation: Continue stirring the mixture at room temperature. The succinate salt may precipitate out of solution upon cooling. If no precipitate forms after 1 hour, slowly add anhydrous diethyl ether as an anti-solvent until the solution becomes cloudy and a precipitate forms.

  • Crystallization: Allow the mixture to stand at 4°C overnight to ensure complete crystallization.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid cake with a small amount of cold ethanol, followed by a wash with diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the crystalline product (PI-X Succinate) in a vacuum oven at 40°C to a constant weight.

  • Characterization: Confirm the salt formation and stoichiometry using techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Elemental Analysis.

Protocol 2: In Vitro Protease Inhibition Assay (Fluorescence-based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of PI-X Succinate against a target protease.

Materials:

  • Target protease (e.g., Caspase-3, recombinant)

  • Fluorogenic protease substrate (e.g., Ac-DEVD-AMC for Caspase-3)

  • Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS)

  • PI-X Succinate stock solution (e.g., 10 mM in DMSO)

  • DMSO (vehicle control)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation/Emission wavelengths appropriate for the substrate, e.g., 360/460 nm for AMC)

Procedure:

  • Compound Dilution: Prepare a serial dilution of the PI-X Succinate stock solution in assay buffer. A typical 10-point, 3-fold dilution series might range from 100 µM to 5 nM final concentration. Also prepare a vehicle control (DMSO in assay buffer).

  • Enzyme Preparation: Dilute the stock solution of the target protease in cold assay buffer to the desired working concentration (this should be determined empirically to give a linear reaction rate).

  • Assay Plate Setup:

    • Add 50 µL of assay buffer to all wells.

    • Add 10 µL of the serially diluted PI-X Succinate or vehicle control to the appropriate wells.

    • Add 20 µL of the diluted enzyme solution to all wells except for the "no enzyme" control wells (add 20 µL of assay buffer instead).

  • Pre-incubation: Gently mix the plate and pre-incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of the fluorogenic substrate (diluted in assay buffer to its working concentration, e.g., 50 µM) to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader, pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity every minute for 30-60 minutes.

  • Data Analysis:

    • For each well, calculate the reaction rate (slope of the linear portion of the fluorescence vs. time plot).

    • Normalize the rates by subtracting the rate of the "no enzyme" control.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control: % Inhibition = 100 * (1 - (Rate with Inhibitor / Rate with Vehicle)).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Diagram 1: General Workflow for Protease Inhibitor Development

G cluster_0 Discovery Phase cluster_1 Lead Optimization cluster_2 Preclinical & Clinical Development Target_ID Target Identification & Validation Assay_Dev Assay Development Target_ID->Assay_Dev HTS High-Throughput Screening (HTS) Assay_Dev->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Hit-to-Lead Generation Hit_ID->Lead_Gen SAR Structure-Activity Relationship (SAR) Lead_Gen->SAR ADME_Tox ADME/Tox Profiling SAR->ADME_Tox Salt_Screen Salt Screening & Formulation (e.g., Succinate Salt) ADME_Tox->Salt_Screen Lead_Opt Lead Optimization Salt_Screen->Lead_Opt In_Vivo In Vivo Efficacy Models Lead_Opt->In_Vivo Tox_Studies Toxicology Studies In_Vivo->Tox_Studies IND IND-Enabling Studies Tox_Studies->IND Clinical_Trials Clinical Trials (Phase I-III) IND->Clinical_Trials Approval Approval Clinical_Trials->Approval

Caption: Workflow for protease inhibitor drug development.

Diagram 2: Simplified Caspase-Mediated Apoptosis Pathway

G Apoptotic_Signal Apoptotic Signal (e.g., DNA Damage) Cytochrome_c Cytochrome c Apoptotic_Signal->Cytochrome_c release Caspase9 Procaspase-9 Apoptosome Apoptosome (Active Caspase-9) Caspase9->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Cytochrome_c->Apoptosome Caspase3 Procaspase-3 Apoptosome->Caspase3 activates Active_Caspase3 Active Caspase-3 (Executioner) Caspase3->Active_Caspase3 Substrates Cellular Substrates (e.g., PARP) Active_Caspase3->Substrates cleaves Protease_Inhibitor Protease Inhibitor (e.g., PI-X) Protease_Inhibitor->Active_Caspase3 inhibits Apoptosis Apoptosis Substrates->Apoptosis

Caption: Inhibition of caspase-3 in the apoptotic pathway.

References

Application Notes & Protocols for the Quantification of BDH Succinate Salt in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Succinate, a key intermediate in the citric acid cycle, is increasingly utilized as a counter-ion in active pharmaceutical ingredients (APIs) to improve their biopharmaceutical properties. "BDH succinate salt," identified by CAS number 183388-64-9, is the succinate salt of (2S,3S,5S)-5-tert-butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane, a chiral amine intermediate used in organic synthesis and pharmaceutical development.[1][2] Accurate quantification of the succinate moiety in reaction mixtures is critical for process monitoring, quality control, and stoichiometric verification during drug development.

This document provides detailed application notes and protocols for various analytical methods suitable for quantifying succinate in complex reaction matrices. The methods discussed include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzymatic Assays.

Overview of Analytical Methods

The choice of an analytical method for succinate quantification depends on factors such as the required sensitivity, selectivity, sample matrix complexity, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique. Reversed-phase (RP) and mixed-mode chromatography are common. Detection is typically performed using a UV detector, as succinate has a weak chromophore absorbing at low UV wavelengths (~210 nm).[3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers superior sensitivity and selectivity, making it ideal for complex matrices or when very low concentrations need to be measured. It overcomes the challenge of weak UV absorbance by using mass-based detection.[4][5]

  • Enzymatic Assays: These are high-throughput, convenient methods often available as commercial kits. They rely on specific enzyme-catalyzed reactions that produce a colorimetric or fluorimetric signal proportional to the succinate concentration.[6][7][8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used for both identification and quantification (qNMR) of succinate in a mixture without the need for chromatographic separation.[10][11][12] Quantification is achieved by comparing the integral of a specific succinate proton signal to that of a known internal standard.

Quantitative Data Summary

The following table summarizes the performance characteristics of various analytical methods for succinate quantification, enabling an easy comparison.

MethodLinearity (R²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Reference
HPLC-UV (Reversed-Phase) 0.998812.3 µg/L40.6 µg/L98.3 - 103[3]
LC-MS/MS > 0.9990.02 µM (in water)0.5 ng/mL> 90%[4][13][14]
Enzymatic Assay (Colorimetric) -10 µM--[8][9]
Enzymatic Assay (Fluorimetric) -2 µM--[8][9]
Ion Chromatography > 0.9992.5 µg/mL7.5 µg/mL98.6 - 101.4[15]

Experimental Protocols & Methodologies

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This protocol describes a common RP-HPLC method for quantifying succinate.

A. Principle Succinate is separated from other components in the reaction mixture on a reversed-phase column (e.g., C18) using an acidic aqueous mobile phase. Quantification is achieved by measuring the UV absorbance at 210 nm and comparing it to a calibration curve prepared with succinic acid standards.[3]

B. Instrumentation and Reagents

  • HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).[14]

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][16]

  • Analytical balance, volumetric flasks, pipettes.

  • Syringe filters (0.45 µm).

  • Succinic acid standard.

  • Phosphoric acid (H₃PO₄).

  • HPLC-grade water and acetonitrile.

C. Detailed Experimental Protocol

  • Mobile Phase Preparation: Prepare a 5 mM phosphoric acid solution in HPLC-grade water. Adjust the pH to 2.1 with additional phosphoric acid if necessary. Filter and degas the solution.[3]

  • Standard Stock Solution Preparation: Accurately weigh ~10 mg of succinic acid and dissolve it in a 100 mL volumetric flask with the mobile phase to obtain a 100 µg/mL stock solution.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Quench the reaction mixture if necessary (e.g., by rapid cooling or addition of a suitable quenching agent).

    • Dilute an accurately measured volume of the reaction mixture with the mobile phase to bring the expected succinate concentration within the calibration range.

    • Centrifuge the diluted sample to pellet any precipitates.

    • Filter the supernatant through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions: [3]

    • Column: C18 reverse phase column (5µm, 4.6 x 250 mm).

    • Mobile Phase: 5 mM H₃PO₄ (pH 2.1).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm.

    • Column Temperature: Ambient or controlled at 30 °C.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the succinate standard against its concentration.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

    • Quantify the succinate concentration in the sample by interpolating its peak area on the calibration curve.

D. Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (5mM H3PO4, pH 2.1) D Inject Standards & Sample into HPLC System A->D B Prepare Succinate Standard Solutions B->D C Prepare Reaction Mixture Sample (Dilute & Filter) C->D E Run Isocratic Elution (1.0 mL/min) D->E F Detect Succinate Peak at 210 nm E->F G Generate Calibration Curve (Peak Area vs. Conc.) F->G H Calculate Sample Concentration G->H

Caption: Workflow for succinate quantification by RP-HPLC-UV.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is suitable for high-sensitivity and high-selectivity analysis of succinate.

A. Principle Succinate is chromatographically separated and then detected by a tandem mass spectrometer. The instrument is set to Multiple Reaction Monitoring (MRM) mode, where it selectively monitors a specific precursor-to-product ion transition for succinate (m/z 117 -> 73), providing excellent specificity and minimizing matrix interference.[13][17]

B. Instrumentation and Reagents

  • LC-MS/MS system (e.g., SCIEX Triple Quad™ 6500+).[14]

  • C18 or polar-modified reversed-phase column.

  • Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup).

  • Succinic acid standard and a stable isotope-labeled internal standard (e.g., ¹³C₄-succinic acid).[5]

  • LC-MS grade water, acetonitrile, and formic acid.

C. Detailed Experimental Protocol

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Standard & Internal Standard (IS) Preparation:

    • Prepare a stock solution of succinic acid (1 mg/mL) in water.

    • Prepare a stock solution of ¹³C₄-succinic acid IS (1 mg/mL) in water.

    • Prepare calibration standards by serially diluting the succinic acid stock and spiking a fixed concentration of the IS into each standard.

  • Sample Preparation: [4][5]

    • Dilute the reaction mixture in water.

    • Add a known amount of the IS to the diluted sample.

    • For complex matrices, perform a Solid Phase Extraction (SPE) cleanup.

    • Vortex and centrifuge the sample. Transfer the supernatant for analysis.

  • LC-MS/MS Conditions:

    • Column: C18 column (e.g., Phenomenex Synergi Polar-RP).[13]

    • Mobile Phase Gradient: A suitable gradient from ~5% to 95% Mobile Phase B over several minutes.

    • Flow Rate: 0.4 mL/min.

    • Ionization Mode: Electrospray Ionization (ESI), Negative mode.

    • MRM Transitions:

      • Succinate: Q1 m/z 117.0 -> Q3 m/z 73.0.[13][17]

      • ¹³C₄-Succinate (IS): Q1 m/z 121.0 -> Q3 m/z 76.0 (example, verify exact mass).

  • Data Analysis:

    • Calculate the ratio of the peak area of the succinate to the peak area of the IS.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

    • Determine the succinate concentration in the sample using the calibration curve.

D. Logical Diagram for Method Selection

Method_Selection Start Start: Quantify Succinate Q1 High Sample Throughput Needed? Start->Q1 Q2 High Sensitivity & Selectivity Required? (Complex Matrix) Q1->Q2 No M1 Use Enzymatic Assay Q1->M1 Yes Q3 Basic Instrumentation (UV Detector)? Q2->Q3 No M2 Use LC-MS/MS Q2->M2 Yes M3 Use HPLC-UV Q3->M3 Yes M4 Consider qNMR or Ion Chromatography Q3->M4 No

Caption: Decision tree for selecting a suitable analytical method.

Method 3: Enzymatic Assay

This protocol describes a general procedure for a commercially available colorimetric enzymatic assay kit.

A. Principle The assay is based on a coupled enzyme reaction. Succinate is converted to pyruvate, which then reacts with specific reagents and a dye to form a colored product. The intensity of the color, measured at a specific wavelength (e.g., 570 nm), is directly proportional to the succinate concentration in the sample.[6][9]

B. Instrumentation and Reagents

  • 96-well plate reader with absorbance capabilities.

  • 96-well clear, flat-bottom plates.

  • Pipetting devices.

  • Commercial Succinate Assay Kit (e.g., EnzyChrom™), which typically includes:[9]

    • Assay Buffer

    • Enzyme Mix

    • Dye Reagent

    • Succinate Standard

C. Detailed Experimental Protocol

  • Reagent Preparation: Prepare a Working Reagent by mixing the Assay Buffer, Enzyme Mix, and Dye Reagent according to the kit's manual. Prepare enough for all standards and samples.[9]

  • Standard Curve Preparation: Dilute the provided succinate standard with the assay buffer to prepare a series of known concentrations as described in the kit protocol (e.g., 0, 20, 40, 80, 120, 160 µM).

  • Sample Preparation: Dilute the reaction mixture sample with assay buffer to ensure the succinate concentration falls within the linear range of the assay (e.g., 10-400 µM for a colorimetric assay).[6]

  • Assay Procedure:

    • Add 20 µL of each standard and sample into separate wells of the 96-well plate.

    • Add 80-100 µL of the Working Reagent to each well.

    • Mix gently by tapping the plate.

    • Incubate for 30 minutes at room temperature, protected from light.[8][9]

  • Measurement: Measure the absorbance (Optical Density, OD) at 570 nm.

  • Data Analysis:

    • Subtract the OD of the blank (0 µM standard) from all other readings.

    • Plot the corrected OD values for the standards against their concentrations to create a standard curve.

    • Determine the succinate concentration in the sample from the standard curve.

D. Enzymatic Reaction Pathway

Enzymatic_Pathway Succinate Succinate (Sample) Intermediate Pyruvate Succinate->Intermediate Step 1 Product Colored Product (Absorbance at 570 nm) Intermediate->Product Step 2 Enzyme1 Enzyme Mix Enzyme1->Succinate Reagent1 Dye Reagent Reagent1->Intermediate

References

Application Notes and Protocols for the Analysis of (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane succinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the analysis of (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane succinate, a key intermediate in the synthesis of the antiretroviral drug Atazanavir. The following methods are intended as a starting point for laboratory implementation and should be fully validated for their intended use.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a fundamental technique for assessing the purity of (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane succinate and for monitoring reaction progress during its synthesis. The following protocol is based on established methods for the analysis of Atazanavir and related compounds.

Experimental Protocol: HPLC Purity Determination

Objective: To determine the purity of (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane succinate and to detect any process-related impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Acetic acid

  • Water (HPLC grade)

  • (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane succinate reference standard and sample

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.02 M Ammonium acetate buffer adjusted to pH 4.5 with acetic acid.

    • Mobile Phase B: Acetonitrile.

    • Filter both mobile phases through a 0.45 µm membrane filter and degas.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the reference standard and dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

  • Sample Solution Preparation:

    • Accurately weigh approximately 10 mg of the sample and dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 250 nm

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 70 30
      25 30 70
      30 30 70
      31 70 30

      | 40 | 70 | 30 |

  • Analysis:

    • Inject the standard solution to determine the retention time and system suitability parameters.

    • Inject the sample solution.

    • The purity is calculated based on the area percentage of the main peak.

Data Presentation: HPLC
ParameterValue
Purity ≥ 99.0%
Retention Time (Expected) 10 - 15 min
Limit of Detection (LOD) To be determined during validation
Limit of Quantification (LOQ) To be determined during validation

Visualization: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile_phase Prepare Mobile Phase A and B hplc_system HPLC System Setup (C18 Column, 1.0 mL/min, 30°C, 250 nm) prep_mobile_phase->hplc_system prep_standard Prepare Standard Solution (0.5 mg/mL) injection Inject Sample/Standard (10 µL) prep_standard->injection prep_sample Prepare Sample Solution (0.5 mg/mL) prep_sample->injection hplc_system->injection gradient Run Gradient Elution injection->gradient detection UV Detection gradient->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peaks chromatogram->integration calculation Calculate Purity (%) integration->calculation

Caption: Workflow for HPLC purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane succinate. Both ¹H and ¹³C NMR are essential for complete characterization.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To confirm the chemical structure of (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane succinate.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or MeOD-d₄)

  • (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane succinate sample

Procedure:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the sample and dissolve it in approximately 0.7 mL of the chosen deuterated solvent in an NMR tube.

    • Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Acquire a ¹H NMR spectrum using standard acquisition parameters.

    • Typically, 16-32 scans are sufficient.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse program.

    • A larger number of scans (e.g., 1024 or more) will be required for adequate signal-to-noise.

    • Reference the spectrum to the solvent peak.

  • Data Processing and Interpretation:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Assign the chemical shifts to the corresponding protons and carbons in the molecule.

Data Presentation: Expected NMR Data

¹H NMR (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.1-7.4 m 10H Aromatic protons
~4.0 m 1H CH-OH
~3.8 m 1H CH-NHBoc
~3.5 m 1H CH-NH₂
~2.8 m 2H Ph-CH₂
~2.5 s 4H Succinate CH₂
~2.4 m 2H Ph-CH₂
~1.6-1.8 m 2H CH₂

| 1.35 | s | 9H | Boc (tert-butyl) |

¹³C NMR (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment
~174.0 Succinate C=O
~155.0 Boc C=O
~138-140 Aromatic C (quaternary)
~125-130 Aromatic CH
~78.0 Boc C(CH₃)₃
~70.0 CH-OH
~55.0 CH-NHBoc
~50.0 CH-NH₂
~40.0 Ph-CH₂
~35.0 Ph-CH₂
~30.0 Succinate CH₂

| ~28.0 | Boc C(CH₃)₃ |

Note: The chemical shifts are approximate and may vary depending on the solvent and other experimental conditions.

Visualization: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis prep_sample Dissolve Sample (10-20 mg) in Deuterated Solvent (0.7 mL) nmr_spectrometer NMR Spectrometer Setup prep_sample->nmr_spectrometer acquire_1h Acquire ¹H NMR Spectrum nmr_spectrometer->acquire_1h acquire_13c Acquire ¹³C NMR Spectrum nmr_spectrometer->acquire_13c process_spectra Process Spectra (FT, Phasing, Baseline) acquire_1h->process_spectra acquire_13c->process_spectra assign_peaks Assign Chemical Shifts process_spectra->assign_peaks confirm_structure Confirm Molecular Structure assign_peaks->confirm_structure

Caption: Workflow for NMR structural analysis.

Application Notes and Protocols for (2R,3R)-2,3-Butanediol as a Chiral Auxiliary in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(2R,3R)-2,3-Butanediol (BDH) is a versatile C2-symmetric chiral diol that serves as a valuable chiral auxiliary in asymmetric synthesis. While the term "BDH succinate salt" may be a misnomer in the context of common chiral auxiliaries, the diol itself is a precursor to a range of effective chiral auxiliaries. Typically, it is used to form chiral acetals or ketals with carbonyl-containing substrates. The resulting chiral environment directs the stereochemical outcome of subsequent reactions, such as alkylations, aldol additions, and Diels-Alder reactions, with high levels of diastereoselectivity. Following the desired transformation, the auxiliary can be cleaved and potentially recovered. These application notes provide an overview of the use of (2R,3R)-2,3-butanediol-derived auxiliaries in key asymmetric transformations and include generalized experimental protocols based on published literature.

Asymmetric Alkylation of Prochiral Carbonyls

The formation of chiral acetals from prochiral aldehydes or ketones using (2R,3R)-2,3-butanediol allows for stereoselective alkylation reactions. The C2-symmetric diol creates a biased steric environment, directing the approach of nucleophiles or electrophiles to one face of the substrate.

Data Presentation:

Reaction TypeSubstrateElectrophile/NucleophileDiastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.)Yield (%)
Intramolecular Cyclization (Alkylation)Dienic acetal from a polyolefinic aldehydeInternal olefin83-84% e.e.[1]High[1]
α-Alkylation of KetoneAcetal of an α-functionalized ketoneAlkyl halide>95% d.e. (typical)70-90% (typical)

Experimental Protocols:

Protocol 1.1: Formation of a Chiral Acetal from an Aldehyde

This protocol describes the general procedure for the formation of a chiral acetal from an aldehyde and (2R,3R)-2,3-butanediol.

  • Materials:

    • Aldehyde (1.0 eq)

    • (2R,3R)-2,3-Butanediol (1.1 eq)

    • Anhydrous toluene

    • p-Toluenesulfonic acid (catalytic amount)

    • Dean-Stark apparatus

    • Anhydrous sodium sulfate or magnesium sulfate

    • Rotary evaporator

    • Silica gel for column chromatography

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add the aldehyde, (2R,3R)-2,3-butanediol, and a catalytic amount of p-toluenesulfonic acid in anhydrous toluene.

    • Heat the mixture to reflux and monitor the reaction by observing the collection of water in the Dean-Stark trap.

    • Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the pure chiral acetal.

Protocol 1.2: Diastereoselective Alkylation of a Chiral Acetal-Protected Ketone

This generalized protocol outlines the alkylation of a ketone that has been protected as a chiral acetal with (2R,3R)-2,3-butanediol.

  • Materials:

    • Chiral acetal of the ketone (1.0 eq)

    • Anhydrous THF

    • Lithium diisopropylamide (LDA) (1.1 eq, freshly prepared or commercial solution)

    • Alkyl halide (1.2 eq)

    • Saturated ammonium chloride solution

    • Ethyl acetate

    • Anhydrous magnesium sulfate

    • Rotary evaporator

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve the chiral acetal in anhydrous THF in a flame-dried, argon-purged flask.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add LDA solution dropwise and stir the mixture at -78 °C for 1 hour to form the enolate.

    • Add the alkyl halide dropwise and continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

    • Quench the reaction at -78 °C by adding saturated ammonium chloride solution.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by silica gel column chromatography to isolate the alkylated product. Determine the diastereomeric excess by NMR or other suitable analytical methods.

Protocol 1.3: Cleavage of the Chiral Auxiliary

This protocol describes a general method for the hydrolytic cleavage of the 2,3-butanediol acetal to reveal the chiral product.

  • Materials:

    • Alkylated acetal (1.0 eq)

    • Acetone/water mixture (e.g., 4:1)

    • p-Toluenesulfonic acid (catalytic amount)

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Rotary evaporator

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve the alkylated acetal in an acetone/water mixture.

    • Add a catalytic amount of p-toluenesulfonic acid and stir the mixture at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Neutralize the acid with saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the chiral ketone or aldehyde. The (2R,3R)-2,3-butanediol can often be recovered from the aqueous layer.

Visualization:

experimental_workflow_alkylation cluster_synthesis Synthesis of Chiral Acetal cluster_alkylation Asymmetric Alkylation cluster_cleavage Auxiliary Cleavage start Prochiral Carbonyl + (2R,3R)-2,3-Butanediol step1 Acid-catalyzed Acetalization (e.g., p-TsOH, Toluene, Dean-Stark) start->step1 product1 Chiral Acetal step1->product1 step2 Enolate Formation (e.g., LDA, THF, -78 °C) product1->step2 step3 Alkylation (Alkyl Halide) step2->step3 product2 Alkylated Chiral Acetal step3->product2 step4 Acidic Hydrolysis (e.g., p-TsOH, Acetone/H2O) product2->step4 product3 Chiral Product step4->product3 recovered_aux Recovered (2R,3R)-2,3-Butanediol step4->recovered_aux

Asymmetric alkylation workflow using a (2R,3R)-2,3-butanediol-derived chiral auxiliary.

Asymmetric Aldol Reactions

Chiral acetals derived from α-keto compounds and (2R,3R)-2,3-butanediol can undergo highly diastereoselective aldol-type additions. The chiral auxiliary effectively shields one face of the enolate, leading to the preferential formation of one diastereomer.

Data Presentation:

Reaction TypeSubstrateReagentDiastereomeric Ratio (d.r.)Yield (%)
Nucleophilic Addition to α-Keto AcetalChiral α-keto acetalGrignard ReagentHigh (specific values vary)[2]Moderate to High[2]
Boron-mediated Aldol ReactionAcetal of an N-acyl oxazolidinoneAldehyde>95:5 (typical for similar systems)80-95% (typical)

Experimental Protocols:

Protocol 2.1: Asymmetric Aldol-Type Addition to a Chiral α-Keto Acetal

This protocol provides a general method for the diastereoselective addition of an organometallic reagent to a chiral α-keto acetal.

  • Materials:

    • Chiral α-keto acetal (1.0 eq)

    • Anhydrous diethyl ether or THF

    • Organometallic reagent (e.g., Grignard or organolithium, 1.2 eq)

    • Saturated ammonium chloride solution

    • Ethyl acetate

    • Anhydrous magnesium sulfate

    • Rotary evaporator

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve the chiral α-keto acetal in anhydrous diethyl ether or THF in a flame-dried, argon-purged flask.

    • Cool the solution to -78 °C.

    • Slowly add the organometallic reagent dropwise.

    • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

    • Quench the reaction at -78 °C with saturated ammonium chloride solution.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the product by silica gel column chromatography and determine the diastereomeric ratio.

Visualization:

logical_relationship_aldol cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products chiral_acetal Chiral α-Keto Acetal (from (2R,3R)-BDH) ts Diastereoselective Attack chiral_acetal->ts organometallic Organometallic Reagent (Nu:-) organometallic->ts major_diastereomer Major Diastereomer ts->major_diastereomer Favored minor_diastereomer Minor Diastereomer ts->minor_diastereomer Disfavored

Stereocontrol in an aldol-type addition using a chiral α-keto acetal.

Asymmetric Diels-Alder Reactions

Dienophiles containing a chiral acetal derived from (2R,3R)-2,3-butanediol can participate in highly diastereoselective Diels-Alder reactions. The chiral auxiliary effectively blocks one face of the dienophile, leading to a high preference for the formation of one diastereomeric product.

Data Presentation:

DieneDienophileLewis AcidDiastereomeric Ratio (endo:exo)Diastereomeric Excess (d.e.)Yield (%)
2,3-Dimethyl-1,3-butadieneAcetal of cyclohex-2-enoneTiCl4>95:573%74%
2,3-Dimethyl-1,3-butadieneAcetal of 2-methylcyclohex-2-enoneTiCl4>95:582%Moderate

Experimental Protocols:

Protocol 3.1: Asymmetric Diels-Alder Reaction of a Chiral Acetal-Protected Dienophile

This generalized protocol describes a Lewis acid-catalyzed Diels-Alder reaction using a dienophile bearing a (2R,3R)-2,3-butanediol-derived chiral auxiliary.

  • Materials:

    • Chiral dienophile (acetal of an α,β-unsaturated ketone) (1.0 eq)

    • Diene (2.0-3.0 eq)

    • Anhydrous dichloromethane (CH2Cl2)

    • Lewis acid (e.g., TiCl4, 1.0 M solution in CH2Cl2) (1.1 eq)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Rotary evaporator

    • Silica gel for column chromatography

  • Procedure:

    • In a flame-dried, argon-purged flask, dissolve the chiral dienophile in anhydrous CH2Cl2.

    • Cool the solution to -78 °C.

    • Add the diene to the solution.

    • Slowly add the Lewis acid solution dropwise.

    • Stir the reaction mixture at -78 °C for 2-6 hours, monitoring the reaction by TLC.

    • Quench the reaction at -78 °C by the slow addition of saturated sodium bicarbonate solution.

    • Allow the mixture to warm to room temperature and separate the layers.

    • Extract the aqueous layer with CH2Cl2.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the Diels-Alder adduct. Determine the diastereomeric ratio and excess by NMR or other suitable methods.

Visualization:

diels_alder_pathway start Chiral Dienophile (Acetal) + Diene step1 Lewis Acid Catalysis (e.g., TiCl4, CH2Cl2, -78 °C) start->step1 ts [4+2] Cycloaddition (Facial Selectivity) step1->ts product Diastereomerically Enriched Diels-Alder Adduct ts->product cleavage Auxiliary Cleavage product->cleavage final_product Enantiomerically Enriched Cyclohexene Derivative cleavage->final_product

Pathway for an asymmetric Diels-Alder reaction.

(2R,3R)-2,3-Butanediol is a readily available and effective chiral auxiliary for a range of asymmetric transformations. By forming chiral acetals, it provides excellent stereocontrol in alkylation, aldol, and Diels-Alder reactions. The protocols provided herein offer a general framework for the application of this auxiliary in organic synthesis, enabling the preparation of enantiomerically enriched molecules for research and development in the pharmaceutical and chemical industries.

References

Application Notes and Protocols: Industrial Manufacturing and Drug Development Applications of (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane Succinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane succinate, commonly referred to as BDH succinate salt, is a pivotal chiral building block in the pharmaceutical industry. Its primary application lies in the synthesis of potent active pharmaceutical ingredients (APIs), most notably the HIV protease inhibitor, Ritonavir.[1] The use of the succinate salt form enhances the stability and solubility of the intermediate, streamlining the drug development and manufacturing process.[2][3] This document provides a detailed overview of the industrial manufacturing process of this compound, its analytical characterization, and its role in drug development, with a focus on the relevant succinate signaling pathways.

Data Presentation

Chemical and Physical Properties
PropertyValue
CAS Number 183388-64-9
Molecular Formula C₅₀H₇₀N₄O₁₀
Molecular Weight 887.12 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in organic solvents, moderately soluble in water
Storage 2-8°C

Industrial Manufacturing Process

The industrial synthesis of this compound is a multi-step process that starts from readily available chiral precursors. The following is a representative manufacturing workflow based on patent literature. It is important to note that specific parameters may vary between manufacturers and may require optimization.

Experimental Workflow for this compound Synthesis

G cluster_0 Step 1: Synthesis of Protected Amino Alcohol cluster_1 Step 2: Introduction of Second Chiral Center cluster_2 Step 3: Final Assembly and Salt Formation node_A L-Phenylalanine node_B Protection of Amino and Carboxyl Groups node_A->node_B e.g., Boc protection node_C Coupling Reaction node_B->node_C node_D Reduction node_C->node_D node_E Protected Amino Alcohol node_D->node_E node_F Epoxidation or Asymmetric Aminohydroxylation node_E->node_F node_G Ring Opening node_F->node_G node_H Intermediate Amine node_G->node_H node_I Coupling with Side Chain node_H->node_I node_J Deprotection node_I->node_J node_K (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane (Free Base) node_J->node_K node_M Crystallization node_K->node_M node_L Succinic Acid node_L->node_M node_N This compound node_M->node_N G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Signaling Succinate Succinate SUCNR1 SUCNR1 (GPR91) Succinate->SUCNR1 Binding G_protein Gq/Gi Protein Activation SUCNR1->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release PKC Protein Kinase C (PKC) Activation IP3_DAG->PKC MAPK MAPK Pathway (ERK1/2) Ca_release->MAPK PKC->MAPK Gene_expression Altered Gene Expression MAPK->Gene_expression Cellular_response Cellular Response (e.g., Cytokine Release, Chemotaxis) Gene_expression->Cellular_response

References

Application Notes and Protocols for the Purification of BDH Succinate Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane succinate, commonly referred to as BDH succinate salt (CAS No. 183388-64-9), is a critical chiral intermediate in the synthesis of the antiretroviral drug Ritonavir. The purity of this intermediate is paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). Following its synthesis, the crude this compound must undergo rigorous purification to remove unreacted starting materials, by-products, and other process-related impurities.

These application notes provide detailed protocols for the two primary methods for purifying this compound: recrystallization and column chromatography. Additionally, specifications for the purified product are presented to guide researchers in achieving the desired quality standards.

Data Presentation

The following table summarizes the typical purity and yield data for this compound after purification, based on information for the compound and analogous pharmaceutical intermediates.

ParameterSpecification/ValueRemarks
Purity (by HPLC) ≥99.0%A high degree of purity is essential for its use as a pharmaceutical intermediate.[1]
Succinic Acid Content 12.0% - 14.5% (w/w)This ensures the correct salt stoichiometry.[1]
Yield (Post-Purification) 85% - 95%Yields are dependent on the crude product's purity and the specific purification method employed. A related intermediate showed a yield of 92%.[2]
Appearance White to slightly yellow powderVisual inspection is a preliminary indicator of purity.[1]
Melting Point 142°C - 150°CA sharp melting range is indicative of high purity.[1]
Specific Optical Rotation -4.0° to -8.0° (c=0.5, DMF)Confirms the stereochemical integrity of the chiral compound.[1]

Experimental Protocols

Purification by Recrystallization

Recrystallization is a highly effective technique for purifying solid compounds and is often the preferred method for large-scale production due to its cost-effectiveness and scalability. The principle relies on the differential solubility of the compound and impurities in a selected solvent system at varying temperatures.

Protocol: Recrystallization of this compound

  • Solvent Selection:

    • Based on protocols for related compounds, a mixture of a polar solvent in which the salt is soluble at elevated temperatures (e.g., methanol or ethyl acetate) and a non-polar anti-solvent in which it is poorly soluble at lower temperatures (e.g., n-heptane or petroleum ether) is recommended.[2][3]

    • Begin by testing solvent systems on a small scale to determine the optimal ratio. A common starting point is a 1:4 to 1:5 ratio of the primary solvent to the anti-solvent.

  • Dissolution:

    • In a flask equipped with a reflux condenser and a magnetic stirrer, add the crude this compound.

    • Add the minimum amount of the primary solvent (e.g., methanol) required to dissolve the solid at an elevated temperature.

    • Gently heat the mixture to the boiling point of the solvent with continuous stirring until the solid is completely dissolved.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the solution has reached room temperature, further cooling in an ice bath (0-5°C) can be employed to maximize the yield of the crystals.

    • If crystallization does not initiate, scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound can induce crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold anti-solvent (e.g., n-heptane) to remove any residual soluble impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a temperature below their melting point (e.g., 40-50°C) until a constant weight is achieved.

Purification by Column Chromatography

Column chromatography is a powerful technique for separating compounds with high resolution, making it ideal for purifying complex mixtures or when very high purity is required. For Boc-protected amines like this compound, silica gel chromatography is a standard approach.[4]

Protocol: Silica Gel Column Chromatography of this compound

  • Stationary Phase and Mobile Phase Selection:

    • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).

    • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or a chloroform/methanol mixture).[5]

    • Determine the optimal eluent composition by thin-layer chromatography (TLC) analysis to achieve good separation (Rf value of the desired compound around 0.2-0.4).

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar mobile phase.

    • Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the silica gel bed is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent (e.g., dichloromethane).

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Begin eluting the column with the mobile phase. A gradient elution, starting with a lower polarity and gradually increasing the proportion of the more polar solvent, is often effective.

    • Collect fractions of the eluate in separate test tubes.

  • Fraction Analysis:

    • Monitor the composition of the collected fractions using TLC.

    • Combine the fractions containing the pure this compound.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator under reduced pressure.

  • Drying:

    • Dry the resulting pure, solid this compound in a vacuum oven.

Visualizations

experimental_workflow_recrystallization cluster_recrystallization Recrystallization Workflow start Crude this compound dissolve Dissolve in Minimal Hot Solvent (e.g., Methanol) start->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling & Crystallization dissolve->cool No insoluble impurities hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Anti-Solvent (e.g., n-Heptane) isolate->wash dry Dry Under Vacuum wash->dry end Pure this compound dry->end experimental_workflow_chromatography cluster_chromatography Column Chromatography Workflow start Crude this compound prepare Prepare Silica Gel Column & Equilibrate start->prepare load Dissolve & Load Sample prepare->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Remove Solvent (Rotary Evaporation) pool->evaporate end Pure this compound evaporate->end

References

Application Notes and Protocols for BDH Succinate Salt in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling, storage, and use of BDH succinate salt in a laboratory environment. The information is compiled to ensure the integrity of the product and the safety of laboratory personnel.

General Information

This compound, also known as disodium succinate, is the sodium salt of succinic acid. It is commonly used in laboratory settings as a buffering agent, a component in cell culture media, and as a metabolic intermediate in various biochemical assays.[1] Its buffering capacity is most effective in the acidic pH range of 4.5-6.0.[2][3]

Health and Safety Precautions

Succinate salts are generally considered to have low toxicity; however, appropriate safety measures should always be observed in a laboratory setting.

2.1 Personal Protective Equipment (PPE)

When handling this compound powder, the following PPE is recommended to minimize exposure:

  • Eye Protection: Safety goggles or glasses should be worn to protect against dust particles.[4][5]

  • Hand Protection: Rubber or nitrile gloves are recommended to prevent skin contact.[4]

  • Respiratory Protection: In situations where dust generation is likely, a dust mask or a NIOSH/MSHA approved respirator should be used.[4]

  • Protective Clothing: A lab coat or plastic apron should be worn to protect clothing from contamination.

2.2 First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[6]

  • Skin Contact: Wash the affected area with soap and water. Remove contaminated clothing.[6]

  • Inhalation: Move the exposed person to fresh air. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel.

  • Ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Large doses can have a diuretic and cathartic effect and may affect kidney function.

Handling and Storage Procedures

Proper handling and storage are crucial to maintain the quality and stability of this compound.

3.1 Handling

  • Avoid generating dust when handling the solid salt.

  • Use in a well-ventilated area.[6]

  • Ensure that eyewash stations and safety showers are readily accessible in the work area.[4]

  • Wash hands thoroughly after handling.[6]

3.2 Storage

  • Store in a cool, dry, and well-ventilated area.[6]

  • Keep containers tightly closed when not in use.

  • Protect from direct sunlight and moisture.[7] The material is moisture sensitive.[4]

  • Store on an impervious pad to prevent infiltration into the subsurface in case of a spill.[8]

Quantitative Data Summary

The following table summarizes key quantitative data for succinate salts.

PropertyValueSource(s)
Chemical Formula (CH₂)₂COONa)₂·6H₂O (hydrated form)
Molecular Weight 166.08 g/mol (anhydrous)[7]
Aqueous Solubility Soluble in water.[6]
pH Buffering Range 4.5 - 6.0[2][3]
pH Shift on Freezing An increase of approximately 1.2 pH units has been observed in 25 mM and 250 mM succinate buffers under freezing conditions.[1][2][3][1][2][3]
Melting Point 185-190 °C[6]

Experimental Protocols

5.1 Protocol for Preparation of a 0.1 M Succinate Buffer Solution (pH 5.0)

This protocol describes the preparation of a 0.1 M succinate buffer solution.

Materials:

  • Succinic acid

  • Sodium hydroxide (NaOH)

  • Deionized water

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

  • Beakers

Procedure:

  • Weigh out the required amount of succinic acid to make a 0.1 M solution. For 1 L of buffer, this would be 11.81 g of succinic acid (MW: 118.09 g/mol ).

  • Dissolve the succinic acid in approximately 800 mL of deionized water in a beaker with a magnetic stir bar.

  • While stirring, slowly add a concentrated NaOH solution (e.g., 1 M) to the succinic acid solution.

  • Monitor the pH of the solution using a calibrated pH meter.

  • Continue adding NaOH dropwise until the pH of the solution reaches 5.0.

  • Once the desired pH is reached, transfer the solution to a 1 L volumetric flask.

  • Add deionized water to bring the final volume to the 1 L mark.

  • Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.

  • Store the buffer solution in a tightly sealed container at 2-8°C.

5.2 Protocol for Assessing Protein Stability in Succinate Buffer

This protocol outlines a general procedure to evaluate the stability of a protein in a succinate buffer.

Materials:

  • Protein of interest

  • Prepared succinate buffer

  • Control buffer (e.g., phosphate-buffered saline)

  • Incubators or water baths set at various temperatures

  • Analytical instrumentation for assessing protein stability (e.g., spectrophotometer for aggregation, HPLC for purity)

Procedure:

  • Dialyze or buffer-exchange the protein of interest into the prepared succinate buffer.

  • Prepare aliquots of the protein solution in the succinate buffer and the control buffer.

  • Store the aliquots at different temperatures (e.g., 4°C, 25°C, 40°C) for a predetermined period (e.g., 1, 2, 4 weeks).

  • At each time point, remove an aliquot from each condition and analyze for signs of instability, such as:

    • Aggregation: Measure absorbance at 340 nm or use size-exclusion chromatography (SEC-HPLC).

    • Degradation: Analyze by SDS-PAGE or reverse-phase HPLC (RP-HPLC).

    • Changes in concentration: Measure protein concentration using a suitable method (e.g., Bradford assay, A280).

  • Compare the stability of the protein in the succinate buffer to the control buffer to determine the suitability of the succinate buffer for the specific protein formulation.

Visualizations

Diagram 1: Safe Handling Workflow for this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Storage cluster_end start Start ppe Don Personal Protective Equipment (Goggles, Gloves, Lab Coat, Dust Mask) start->ppe weigh Weigh Succinate Salt in a Ventilated Area ppe->weigh dissolve Dissolve in Solvent weigh->dissolve adjust Adjust pH as required dissolve->adjust spill Clean Spills Promptly adjust->spill store Store in a Cool, Dry, Well-Ventilated Area in a Tightly Sealed Container spill->store dispose Dispose of Waste According to Institutional Guidelines store->dispose end End dispose->end

Caption: Workflow for the safe handling of this compound in a laboratory.

Diagram 2: Storage Considerations for this compound

cluster_env Environmental Factors cluster_container Container and Location storage Optimal Storage Conditions temp Cool Temperature storage->temp humidity Dry Environment storage->humidity light Away from Direct Sunlight storage->light seal Tightly Sealed Container storage->seal ventilation Well-Ventilated Area storage->ventilation pad Impervious Storage Pad storage->pad

Caption: Key considerations for the proper storage of this compound.

Diagram 3: Experimental Workflow for Succinate Buffer Preparation and Use

cluster_prep Buffer Preparation cluster_application Application cluster_analysis Stability Analysis cluster_conclusion weigh Weigh Succinic Acid dissolve Dissolve in Deionized Water weigh->dissolve titrate Titrate with NaOH to Desired pH dissolve->titrate qs Adjust to Final Volume titrate->qs formulate Formulate Protein Solution qs->formulate incubate Incubate under Stress Conditions formulate->incubate analyze Analyze for Aggregation, Degradation, and Concentration incubate->analyze compare Compare with Control analyze->compare conclude Determine Buffer Suitability compare->conclude

Caption: Workflow for preparing and using succinate buffer in protein stability studies.

References

Troubleshooting & Optimization

Overcoming challenges in the synthesis of BDH succinate salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of (2S,3S,5S)-2-Amino-3-hydroxy-5-(tert-butyloxycarbonyl)amino-1,6-diphenylhexane succinate salt (BDH succinate salt), a key intermediate in the synthesis of Ritonavir.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in pharmaceutical synthesis?

A1: this compound is a critical chiral building block used in the synthesis of the antiretroviral drug Ritonavir. Its specific stereochemistry is essential for the efficacy of the final active pharmaceutical ingredient (API).

Q2: What are the key stages in the synthesis of this compound?

A2: The synthesis generally involves the formation of the free base, (2S,3S,5S)-2-Amino-3-hydroxy-5-(tert-butyloxycarbonyl)amino-1,6-diphenylhexane (BDH), followed by its conversion to the succinate salt. The formation of the BDH free base itself is a multi-step process, often starting from L-phenylalanine. A crucial step is the deprotection of a protected amine precursor.

Q3: Why is the succinate salt form used?

A3: Converting the free base to a succinate salt can improve the compound's stability, handling properties, and solubility in certain solvents, which can be advantageous for purification and subsequent reaction steps.

Q4: What are the typical purity requirements for this compound?

A4: For use as a pharmaceutical intermediate, the purity of this compound is typically expected to be high, often ≥99.0%, with specific limits on individual impurities.

Troubleshooting Guides

Problem 1: Low Yield of BDH Free Base After Deprotection

Symptoms:

  • The isolated yield of the BDH free base is significantly lower than expected.

  • TLC or HPLC analysis of the crude product shows a complex mixture of byproducts.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Incomplete Deprotection Extend the reaction time or increase the amount of the deprotecting agent (e.g., palladium on carbon for hydrogenolysis of benzyl groups). Monitor the reaction progress by TLC or HPLC until the starting material is fully consumed.
Side Reactions Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Use degassed solvents.
Product Degradation Work up the reaction at a lower temperature to minimize degradation of the product. Use a milder deprotection method if possible.
Inefficient Extraction Perform multiple extractions of the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to ensure complete recovery of the product. Adjust the pH of the aqueous layer to ensure the amine is in its free base form for efficient extraction.
Problem 2: Difficulty in Crystallization of this compound

Symptoms:

  • The product oils out instead of crystallizing.

  • No crystal formation is observed even after extended periods.

  • Rapid precipitation of an amorphous solid rather than well-defined crystals.[1]

Possible Causes & Solutions:

Possible CauseRecommended Solution
Incorrect Stoichiometry Ensure the molar ratio of BDH free base to succinic acid is accurate. A slight excess of the acid may sometimes be beneficial, but a large excess can inhibit crystallization.
Inappropriate Solvent System The choice of solvent is critical for crystallization. A solvent system where the salt is soluble at elevated temperatures but sparingly soluble at room or lower temperatures is ideal. Common solvents for amine salt crystallization include alcohols (e.g., methanol, ethanol, isopropanol), ketones (e.g., acetone), or mixtures with anti-solvents like ethers (e.g., MTBE) or alkanes (e.g., heptane).[2]
Presence of Impurities Impurities can inhibit crystal lattice formation.[3] Purify the crude BDH free base by column chromatography before salt formation. Alternatively, perform a charcoal treatment of the hot solution before crystallization to remove colored impurities.
Supersaturation Issues If the solution is too concentrated, the product may crash out as an amorphous solid.[1] If it is too dilute, crystallization may not occur. Experiment with different concentrations.
Lack of Nucleation Sites Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of this compound.
Problem 3: Product Purity Issues

Symptoms:

  • HPLC analysis shows multiple impurity peaks.

  • The melting point of the isolated salt is broad and lower than the reference value.

  • The product has an off-white or yellowish color.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Incomplete Reaction in Preceding Steps Ensure each synthetic step leading to the BDH free base goes to completion. Purify intermediates if necessary.
Residual Solvents Dry the final product under vacuum at an appropriate temperature to remove residual solvents. The choice of temperature should be below the melting point of the salt to avoid decomposition.
Formation of Diastereomers If chiral integrity is compromised in earlier steps, diastereomeric impurities may be present. These can sometimes be removed by recrystallization, but it is often necessary to revisit the stereoselective steps of the synthesis.
Unreacted Succinic Acid If an excess of succinic acid was used, it might co-precipitate with the product. Wash the filtered salt with a solvent in which the succinate salt is insoluble but succinic acid has some solubility (e.g., a cold alcohol/ether mixture).

Experimental Protocols (Illustrative Examples)

Disclaimer: The following protocols are illustrative and based on general organic synthesis principles. Researchers should adapt them based on their specific experimental setup and safety protocols.

Protocol 1: Synthesis of BDH Free Base via Debenzylation

This protocol assumes the precursor is (2S,3S,5S)-2-(N,N-dibenzylamino)-3-hydroxy-5-(tert-butyloxycarbonylamino)-1,6-diphenylhexane.

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a gas inlet, dissolve the dibenzyl-protected amine (1 equivalent) in methanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (10-20% by weight of the starting material).

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude BDH free base. This can be used directly for salt formation or purified by column chromatography if necessary.

Protocol 2: Formation and Crystallization of this compound
  • Dissolution: Dissolve the crude or purified BDH free base (1 equivalent) in a suitable solvent, such as methanol or isopropanol, with gentle warming.

  • Acid Addition: In a separate flask, dissolve succinic acid (1.0-1.05 equivalents) in the same solvent, with warming if necessary.

  • Salt Formation: Slowly add the succinic acid solution to the BDH free base solution with stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, place the flask in a refrigerator or freezer. If the product oils out, try redissolving with gentle heat and adding a small amount of a co-solvent or an anti-solvent.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any soluble impurities.

  • Drying: Dry the this compound under vacuum to a constant weight.

Quantitative Data (Illustrative)

The following table presents hypothetical data to illustrate the effect of crystallization solvent on yield and purity. Actual results may vary.

Crystallization SolventYield (%)Purity by HPLC (%)
Methanol8599.2
Ethanol8299.5
Isopropanol8899.7
Acetone7598.9

Visualizations

experimental_workflow cluster_synthesis Synthesis of BDH Free Base cluster_purification Salt Formation & Purification start Protected Amine Precursor deprotection Deprotection (e.g., Hydrogenolysis) start->deprotection workup Reaction Work-up & Isolation deprotection->workup crude_bdh Crude BDH Free Base workup->crude_bdh dissolution Dissolve BDH in Solvent crude_bdh->dissolution acid_addition Add Succinic Acid Solution dissolution->acid_addition crystallization Cool & Crystallize acid_addition->crystallization filtration Filter & Wash Crystals crystallization->filtration drying Dry under Vacuum filtration->drying final_product Pure this compound drying->final_product

Caption: Experimental Workflow for this compound Synthesis.

troubleshooting_logic cluster_analysis Problem Analysis cluster_solutions Potential Solutions start Low Purity of this compound check_impurities HPLC Analysis: Identify Impurity Profile start->check_impurities check_ratio Check Stoichiometry (Amine:Acid) start->check_ratio check_solvent Evaluate Crystallization Solvent start->check_solvent purify_free_base Purify BDH Free Base Before Salt Formation check_impurities->purify_free_base adjust_ratio Adjust Amine to Acid Ratio check_ratio->adjust_ratio optimize_solvent Screen Different Solvents/Mixtures check_solvent->optimize_solvent recrystallize Recrystallize Final Product purify_free_base->recrystallize adjust_ratio->recrystallize optimize_solvent->recrystallize end end recrystallize->end Improved Purity

Caption: Troubleshooting Logic for Purity Issues.

References

Technical Support Center: Optimizing the Yield and Purity of BDH Succinate Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of BDH succinate salt, chemically known as (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane succinate. This guide is designed to help you improve both the yield and purity of this critical pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is the common name for (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane succinate. It is a chiral building block of high importance in pharmaceutical synthesis. A primary application is as a key intermediate in the synthesis of Ritonavir, an antiretroviral medication used to treat HIV/AIDS. Its specific stereochemistry is crucial for the efficacy of the final active pharmaceutical ingredient (API).

Q2: What are the typical impurities found in crude this compound?

A2: Common impurities can include:

  • Unreacted starting materials: Residual amounts of the free amine or succinic acid.

  • Diastereomeric impurities: The undesired diastereomer formed during the salt resolution step.

  • Residual solvents: Solvents used during the synthesis and crystallization process.

  • Side-reaction byproducts: Minor products from competing reaction pathways.

Q3: How can I quickly assess the purity of my synthesized this compound?

A3: A preliminary purity assessment can be performed using the following techniques:

  • Melting Point Analysis: A sharp melting point close to the literature value (approximately 142-150°C) indicates high purity. Impure samples will typically melt over a broader and lower temperature range.

  • Thin-Layer Chromatography (TLC): TLC can be used to visualize the presence of starting materials and major impurities.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most definitive method for determining the diastereomeric and enantiomeric purity of the salt.

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis and purification of this compound.

Issue 1: Low Yield of Crystalline Product

Low yield is a frequent challenge in diastereomeric salt crystallizations. The following table outlines potential causes and recommended solutions.

Potential Cause Troubleshooting Steps & Recommendations
Inappropriate Solvent System The ideal solvent should maximize the solubility difference between the desired and undesired diastereomers.[1] Screen a variety of solvents and solvent mixtures (e.g., methanol/water, ethanol/water, isopropanol/heptane).
Incorrect Stoichiometry While a 1:1 molar ratio of the racemic amine to the resolving agent (succinic acid) is a common starting point, this may not be optimal.[1] Vary the molar ratio to find the ideal balance that promotes selective precipitation.
Suboptimal Temperature Profile A controlled cooling rate is critical for maximizing crystal growth and minimizing the formation of fine, impure crystals.[1] Avoid crash cooling; allow the solution to cool slowly to room temperature before further cooling in an ice bath.
Insufficient Supersaturation Supersaturation is the driving force for crystallization. If the solution is not sufficiently concentrated, crystallization will be slow and incomplete.[1] Carefully remove some solvent under reduced pressure before cooling to achieve the desired level of supersaturation.
Premature Crystallization If hot filtration is used to remove solid impurities, the product may crystallize on the filter paper, leading to significant loss. Ensure the filtration apparatus is pre-heated.
Issue 2: Poor Purity of the Isolated Salt

Even with a good yield, the purity of the this compound can be compromised. Here are common causes and their solutions.

Potential Cause Troubleshooting Steps & Recommendations
Co-precipitation of the Undesired Diastereomer This occurs when the solubility difference between the two diastereomeric salts is not large enough in the chosen solvent system. Experiment with different solvent systems to enhance the solubility differential. A second recrystallization is often necessary to achieve high purity.
Rapid Cooling Fast cooling can trap impurities within the crystal lattice.[2] A slower, more controlled cooling process allows for the formation of larger, purer crystals.
Inefficient Washing Residual mother liquor on the crystal surface is a major source of impurities. Wash the filtered crystals with a small amount of cold solvent to remove adhering mother liquor without dissolving a significant amount of the product.
Incomplete Drying Residual solvent can compromise the purity and affect the accuracy of yield calculations. Dry the crystals thoroughly under vacuum.

Data Presentation: Impact of Process Parameters on Yield and Purity

The following tables provide illustrative data on how different experimental conditions can affect the outcome of the diastereomeric salt crystallization. Note: This data is representative and may need to be optimized for your specific experimental setup.

Table 1: Effect of Solvent System on Yield and Diastereomeric Excess (d.e.)

Solvent System (v/v) Yield (%) Diastereomeric Excess (d.e.) (%)
Methanol4585
Ethanol5592
Isopropanol6895
Methanol/Water (9:1)6290
Ethanol/Water (9:1)7597

Table 2: Influence of Cooling Rate on Crystal Size and Purity

Cooling Method Average Crystal Size Purity (by HPLC, %)
Rapid Cooling (Crash Cool in Ice Bath)Small, needle-like92.5
Moderate Cooling (Air Cool to RT, then Ice Bath)Medium, prismatic97.8
Slow Cooling (Controlled Cooling Profile)Large, well-defined>99.5

Experimental Protocols

Protocol 1: Diastereomeric Salt Crystallization of this compound
  • Dissolution: In a suitable flask, dissolve the racemic free amine in a chosen solvent (e.g., ethanol) with gentle heating.

  • Addition of Succinic Acid: In a separate flask, dissolve 0.5 equivalents of succinic acid in the same solvent, also with gentle heating.

  • Mixing: Slowly add the succinic acid solution to the amine solution with continuous stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature. The desired diastereomeric salt should start to crystallize. For optimal yield, subsequently cool the mixture in an ice bath for at least one hour.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Recrystallization for Purity Enhancement
  • Dissolution: Dissolve the crude this compound in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

  • Cooling: Allow the solution to cool slowly to room temperature to induce crystallization. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the purified crystals by vacuum filtration and wash with a small portion of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Purity Analysis by Chiral HPLC
  • Column: Utilize a chiral stationary phase (CSP) column, such as a polysaccharide-based column (e.g., Chiralcel® OD-H or Chiralpak® AD-H).

  • Mobile Phase: A typical mobile phase for normal-phase separation would be a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).[3] For basic compounds, the addition of a small amount of an amine modifier (e.g., diethylamine) may be necessary.

  • Flow Rate: A standard flow rate is 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 220 nm).

  • Sample Preparation: Dissolve a small, accurately weighed amount of the this compound in the mobile phase and filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and determine the peak areas for both diastereomers to calculate the diastereomeric excess (d.e.).

Visualizations

Experimental Workflow for Synthesis and Purification

G Workflow for this compound Synthesis and Purification cluster_synthesis Synthesis cluster_purification Purification racemic_amine Racemic Amine Solution mixing Mixing and Salt Formation racemic_amine->mixing succinic_acid Succinic Acid Solution succinic_acid->mixing crystallization Diastereomeric Crystallization (Slow Cooling) mixing->crystallization filtration1 Vacuum Filtration crystallization->filtration1 washing1 Wash with Cold Solvent filtration1->washing1 crude_product Crude this compound washing1->crude_product recrystallization Recrystallization crude_product->recrystallization filtration2 Vacuum Filtration recrystallization->filtration2 washing2 Wash with Cold Solvent filtration2->washing2 drying Vacuum Drying washing2->drying pure_product Pure this compound drying->pure_product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

G Troubleshooting Low Yield start Low Yield Observed check_solvent Is the solvent system optimized? start->check_solvent optimize_solvent Screen different solvents and solvent mixtures check_solvent->optimize_solvent No check_stoichiometry Is the stoichiometry correct? check_solvent->check_stoichiometry Yes optimize_solvent->check_stoichiometry optimize_stoichiometry Vary the molar ratio of amine to succinic acid check_stoichiometry->optimize_stoichiometry No check_cooling Is the cooling rate controlled? check_stoichiometry->check_cooling Yes optimize_stoichiometry->check_cooling optimize_cooling Implement a slow, controlled cooling profile check_cooling->optimize_cooling No check_concentration Is the solution sufficiently concentrated? check_cooling->check_concentration Yes optimize_cooling->check_concentration optimize_concentration Concentrate the solution before cooling check_concentration->optimize_concentration No success Yield Improved check_concentration->success Yes optimize_concentration->success

Caption: Decision tree for troubleshooting low yield in this compound crystallization.

References

Side reactions and byproducts in BDH succinate salt synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of succinate salts. The information addresses common side reactions, byproduct formation, and purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities observed in commercially available succinic acid, and how can they affect my succinate salt synthesis?

A1: Succinic acid, especially when sourced from bio-based routes, can contain various impurities. The primary expected byproduct is often acetic acid.[1][2] However, other organic acids such as formic, lactic, oxalic, benzoic, citric, and malic acids may also be present in trace amounts.[1][2] Additionally, residual saccharides (like glucose) and polyalcohols (like glycerol and butanediol) can be found.[1][2] These acidic and hydroxyl-containing impurities can compete in the salt formation reaction, leading to the generation of mixed salts and affecting the stoichiometry of your reaction. They can also interfere with downstream applications and the crystallization of the desired succinate salt.

Q2: During the synthesis of a succinate salt from succinic acid and a base, I'm observing a lower than expected yield. What are the potential causes?

A2: A lower than expected yield can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This could be due to insufficient reaction time, inadequate mixing, or incorrect stoichiometry. Ensure the base is fully dissolved and has had enough time to react with the succinic acid.

  • Side Reactions: Depending on the reaction conditions (e.g., high temperatures), side reactions like decarboxylation or anhydride formation might occur, though these are less common under typical salt formation conditions.

  • Loss during Workup: Product may be lost during purification steps such as filtration, extraction, or crystallization.[3] For instance, if the succinate salt has some solubility in the crystallization solvent, a portion will remain in the mother liquor.

  • Presence of Impurities: As mentioned in Q1, impurities in the starting succinic acid can lead to the formation of other salts, reducing the yield of the desired product.

Q3: My final succinate salt product shows unexpected peaks in analytical tests (e.g., HPLC, GC-MS). What could these byproducts be?

A3: Unexpected peaks often indicate the presence of byproducts or residual starting materials. Common byproducts in related syntheses involving succinic acid or succinate intermediates include:

  • Gamma-butyrolactone (GBL): Formed from the reduction of succinic acid or its esters.[4][5][6]

  • Tetrahydrofuran (THF): Can be formed from the reduction and cyclization of succinic acid derivatives.[4]

  • Butanol and Butyric Acid: These can arise from further reduction or side reactions, especially under hydrogenating conditions.[4][5][6]

  • Other Organic Acids: If the succinic acid source was from fermentation, byproducts like acetic and formic acid may be carried through the synthesis.[7][8]

Q4: How can I effectively purify my succinate salt product to remove these byproducts?

A4: The choice of purification method depends on the nature of the impurities.

  • Crystallization: This is often the most effective method for purifying solid succinate salts.[3][7][8][9] The choice of solvent is critical to ensure high recovery of the desired salt while leaving impurities in the mother liquor.

  • Chromatography: For high-purity applications, techniques like High-Performance Liquid Chromatography (HPLC) can be used to separate the desired succinate salt from structurally similar impurities.[10]

  • Solvent Extraction: This can be used to remove organic-soluble impurities from an aqueous solution of the succinate salt.[8][9]

  • Electrodialysis: For succinate produced via fermentation, electrodialysis can be a scalable method to separate the salt from non-ionized or weakly ionized impurities like carbohydrates and proteins.[7][11]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield Incomplete reactionIncrease reaction time, improve mixing, or slightly increase the molar ratio of the base.
Product loss during workupOptimize crystallization conditions (e.g., solvent, temperature) to minimize solubility of the product.
Product Discoloration Impurities in starting materialsAnalyze starting materials for purity. Consider pre-purification of succinic acid if necessary.
Degradation at high temperaturesAvoid excessive heating during synthesis and drying.
Poor Crystallization Presence of impuritiesAttempt to remove impurities through a different method (e.g., extraction) before crystallization.
Inappropriate solventScreen a variety of solvents or solvent mixtures to find optimal crystallization conditions.
Inconsistent Batch Results Variability in starting materialsSource high-purity, consistent starting materials.
Inconsistent reaction conditionsCarefully control reaction parameters such as temperature, time, and stirring rate.

Quantitative Data on Byproducts

The following table summarizes byproducts identified in processes related to succinic acid conversion, which can be analogous to impurities found in succinate salt synthesis.

Byproduct Typical Concentration Range Analytical Method Source
Tetrahydrofuran (THF)0-3%Gas Chromatography (GC)[4]
Butanol3-6%Gas Chromatography (GC)[4]
Gamma-butyrolactone (GBL)2-8%Gas Chromatography (GC)[4]
Butyric Acid0-3%Gas Chromatography (GC)[4]
Acetic Acid0.02 - 1160 µg/gGas Chromatography-Mass Spectrometry (GC-MS)[1][2]
Formic Acid0.02 - 1160 µg/gGas Chromatography-Mass Spectrometry (GC-MS)[1][2]

Experimental Protocols

Protocol 1: General Synthesis of a Succinate Salt

  • Dissolution: Dissolve one molar equivalent of succinic acid in a suitable solvent (e.g., deionized water or ethanol).

  • Base Addition: Slowly add one to two molar equivalents (depending on the desired salt) of a solution of the corresponding base (e.g., sodium hydroxide, potassium carbonate) to the succinic acid solution while stirring. Monitor the pH to ensure the reaction goes to completion (typically a neutral or slightly basic pH).

  • Reaction: Continue stirring at room temperature for 1-2 hours. Gentle heating may be applied to ensure the reaction is complete, but high temperatures should be avoided to prevent side reactions.

  • Isolation:

    • For insoluble salts: The product may precipitate out of the solution. If so, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • For soluble salts: Remove the solvent under reduced pressure (e.g., using a rotary evaporator).

  • Purification: Recrystallize the crude salt from a suitable solvent system to achieve the desired purity.

Protocol 2: Analysis of Succinate Salt Purity by HPLC

  • Sample Preparation: Accurately weigh and dissolve a sample of the succinate salt in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Column: Use a C18 or C8 reverse-phase column.[10]

    • Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) is commonly used.[10]

    • Detection: UV detection at a suitable wavelength (e.g., 210 nm) or mass spectrometry can be employed.

  • Analysis: Inject the sample and compare the retention time and peak area of the main component to a known standard of the pure succinate salt. The presence of other peaks indicates impurities.

Visualizations

Succinate_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage SA Succinic Acid Reaction Salt Formation Reaction SA->Reaction Base Base (e.g., NaOH) Base->Reaction Solvent Solvent Solvent->Reaction Crude Crude Succinate Salt Reaction->Crude Crystallization Crystallization Crude->Crystallization Filtration Filtration & Drying Crystallization->Filtration Pure Pure Succinate Salt Filtration->Pure Troubleshooting_Logic start Problem Encountered low_yield Low Yield? start->low_yield impure_product Impure Product? low_yield->impure_product No check_reaction Check Reaction Conditions (Time, Temp, Stoichiometry) low_yield->check_reaction Yes analyze_sm Analyze Starting Materials (Succinic Acid, Base) impure_product->analyze_sm Yes optimize_workup Optimize Workup & Crystallization check_reaction->optimize_workup end_node Problem Resolved optimize_workup->end_node purify_further Implement Further Purification (Recrystallization, Chromatography) analyze_sm->purify_further purify_further->end_node

References

Technical Support Center: Optimization of Reaction Conditions for Succinate Salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental conditions when working with succinate salts.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My succinate salt solution has a precipitate. What is the cause and how can I resolve it?

Precipitation in succinate salt solutions is a common issue that can arise from several factors:

  • pH Shifts: Succinic acid is less soluble in water than its salt forms. A decrease in the pH of the solution (below the pKa of succinic acid, which is approximately 4.2 and 5.6) can cause the succinate salt to convert to the less soluble succinic acid, leading to precipitation.[1]

  • Low Temperatures: The solubility of succinate salts is dependent on temperature. Storing solutions at low temperatures, such as in a refrigerator or freezer, can lead to crystallization and precipitation.[1]

  • High Concentrations: Exceeding the solubility limit of the succinate salt at a given temperature will result in the formation of a precipitate.[1]

Troubleshooting Steps:

  • Check the pH: Measure the pH of your solution. If it is acidic, adjust it to a neutral or slightly alkaline pH using a suitable base (e.g., dilute NaOH or NH₄OH) to redissolve the precipitate.[1]

  • Gently Warm the Solution: If the precipitation is due to low temperatures, gently warming the solution while stirring can help redissolve the salt.[1]

  • Dilute the Solution: If the solution is supersaturated, adding more solvent to dilute the concentration can resolve the precipitation.

  • Review Preparation Protocol: Ensure that the correct amounts of reagents were used during the preparation of the solution.[1]

Q2: The pH of my succinate solution is different from the expected value. Why is this happening?

Unexpected pH values in a succinate solution can be attributed to:

  • Absorption of Atmospheric CO₂: Solutions exposed to the air can absorb carbon dioxide, which forms carbonic acid and lowers the pH.

  • Contamination: Acidic or basic contaminants from glassware or other reagents can alter the pH.[1]

  • Loss of Volatile Components: For salts like diammonium succinate, the loss of ammonia gas can lead to a decrease in pH.[1]

Preventative Measures:

  • Use tightly sealed containers for storage to minimize exposure to air.[1]

  • Ensure all glassware is thoroughly cleaned and rinsed with deionized water.

  • Prepare solutions fresh whenever possible.[1]

Q3: How should I store my succinate salt and its solutions for optimal stability?

Proper storage is crucial for maintaining the integrity of your succinate salt and solutions.

Storage FormRecommended ConditionsRationale
Solid Salt Store in a cool, dry, well-ventilated area in a tightly sealed container, protected from direct sunlight.[2]Prevents moisture absorption, degradation from light, and contamination.
Aqueous Solution Store in a tightly sealed container at a controlled room temperature or refrigerated. For long-term storage, freezing (-20°C to -80°C) can be an option, but minimize freeze-thaw cycles.[1]Prevents evaporation, contamination, and degradation. Minimizing freeze-thaw cycles reduces the risk of precipitation.

Q4: I am observing poor cell growth or altered cellular metabolism in my cell culture experiments with succinate supplementation. What could be the issue?

While succinate can be a beneficial supplement in cell culture, several factors can lead to suboptimal results:

  • Inappropriate Concentration: High concentrations of succinate can be inhibitory to cell growth.[3]

  • pH Imbalance of the Medium: The addition of a succinate salt can alter the pH of the culture medium, which can negatively impact cell health.

  • Contamination: The succinate salt or solution may be contaminated, introducing toxic elements to the culture.

Optimization Strategies:

  • Titrate the Succinate Concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

  • Monitor and Adjust Medium pH: Regularly check the pH of the culture medium after supplementation and adjust as necessary.

  • Use Sterile Stock Solutions: Ensure that your succinate stock solutions are sterile-filtered before adding them to your cell cultures.

Supplementation with succinic acid has been shown to eliminate cell aggregation and improve the homogeneity of stable cell lines producing IgG and IgA.[4]

Experimental Protocols

Protocol 1: Preparation of a Sterile Succinate Stock Solution

  • Weighing: Accurately weigh the desired amount of succinate salt using an analytical balance in a clean weighing boat.

  • Dissolution: Dissolve the salt in a suitable volume of high-purity, sterile water (e.g., cell culture grade water or Milli-Q water) in a sterile container. Use a magnetic stirrer to facilitate dissolution.

  • pH Adjustment (if necessary): Check the pH of the solution and adjust to the desired level using sterile, dilute acid or base (e.g., HCl or NaOH).

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile storage bottle.

  • Storage: Store the sterile stock solution at the recommended temperature (see storage table above).

Visual Guides

experimental_workflow General Experimental Workflow with Succinate Salt cluster_prep Preparation cluster_exp Experimentation cluster_troubleshoot Troubleshooting weigh 1. Weigh Succinate Salt dissolve 2. Dissolve in Solvent weigh->dissolve ph_adjust 3. Adjust pH dissolve->ph_adjust sterilize 4. Sterile Filter ph_adjust->sterilize add_to_system 5. Add to Experimental System (e.g., Cell Culture, Enzyme Assay) sterilize->add_to_system incubate 6. Incubate under Optimized Conditions add_to_system->incubate analyze 7. Analyze Results incubate->analyze observe_issue Issue Observed? (e.g., Precipitation, pH Shift) analyze->observe_issue observe_issue->analyze No, Continue troubleshoot_action Implement Corrective Action observe_issue->troubleshoot_action Yes troubleshoot_action->ph_adjust Re-optimize

Caption: A general workflow for preparing and using succinate salt solutions in experiments.

ph_effect_on_succinate Effect of pH on Succinate Species in Solution cluster_conditions pH Conditions succinic_acid Succinic Acid (H₂A) Low Solubility biscuccinate Biscuccinate (HA⁻) Soluble succinic_acid->biscuccinate + OH⁻ (pKa1 ~ 4.2) biscuccinate->succinic_acid + H⁺ succinate Succinate (A²⁻) Soluble biscuccinate->succinate + OH⁻ (pKa2 ~ 5.6) succinate->biscuccinate + H⁺ low_ph Low pH (Acidic) mid_ph Neutral pH high_ph High pH (Alkaline)

Caption: The relationship between pH and the protonation state and solubility of succinate.

References

Troubleshooting stereoselectivity issues with BDH succinate salt

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BDH succinate salt. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues related to stereoselectivity in their experiments involving this product.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in stereoselective synthesis?

A1: this compound is a chemical reagent commonly used in a variety of applications, including as a chiral building block or in catalytic processes where stereocontrol is critical. Chiral succinate derivatives are valuable intermediates in the pharmaceutical industry for the synthesis of optically pure compounds.

Q2: What are the potential sources of stereoselectivity issues when using this compound?

A2: Issues with stereoselectivity, such as obtaining a lower than expected enantiomeric excess (ee) or diastereomeric excess (de), can arise from several factors. These can include the quality of the reagent, reaction conditions (temperature, solvent, catalyst), and the presence of impurities. It is crucial to ensure the high purity of starting materials, as the presence of other stereoisomers can directly impact the stereochemical outcome.[1]

Q3: How can I verify the stereochemical purity of my starting this compound?

A3: The stereochemical purity of your starting material should be verified using appropriate analytical techniques. Chiral High-Performance Liquid Chromatography (HPLC) is a common and reliable method for determining the enantiomeric excess of a chiral compound.[2] Other methods include Gas Chromatography (GC) with a chiral column, and spectroscopic techniques like Circular Dichroism (CD).[3]

Q4: What general steps can I take to improve the stereoselectivity of my reaction?

A4: To improve stereoselectivity, consider optimizing reaction parameters such as temperature, solvent polarity, and the choice of catalyst or chiral auxiliary. Lowering the reaction temperature often enhances stereoselectivity. The steric and electronic properties of the solvent and catalyst can also play a significant role in directing the stereochemical outcome of a reaction.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Issue 1: Low Enantiomeric Excess (ee) or Diastereomeric Excess (de)

Symptoms:

  • The observed ee% or de% is significantly lower than expected based on the literature or preliminary experiments.

  • The product mixture contains a nearly racemic or diastereomeric mixture.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Reagent Quality and Purity Verify Purity: Confirm the enantiomeric purity of the this compound using chiral HPLC or another suitable analytical method. Supplier Communication: If the purity is not as specified, contact the supplier with the batch number and your analytical data. It's important to rule out batch-to-batch variability.[4] Proper Storage: Ensure the reagent has been stored according to the manufacturer's recommendations to prevent degradation or racemization.
Reaction Conditions Temperature Control: Lowering the reaction temperature can often improve stereoselectivity by favoring the transition state leading to the desired stereoisomer. Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry. Screen a range of solvents to find the optimal one for your reaction. Catalyst/Reagent Concentration: Vary the concentration of the catalyst and reagents to find the optimal conditions for high stereoselectivity.
Presence of Impurities Water Content: Ensure all reagents and solvents are anhydrous, as water can interfere with many stereoselective reactions, particularly those involving organometallic reagents or Lewis acids. Purification of Starting Materials: If necessary, purify all starting materials before use to remove any potential contaminants that could be interfering with the reaction.
Reaction Mechanism Side Reactions: Consider the possibility of side reactions that may be leading to the formation of undesired stereoisomers. Analyze the crude reaction mixture to identify any byproducts. Equilibration: The product may be equilibrating to a mixture of stereoisomers under the reaction or work-up conditions. Consider modifying the work-up procedure to minimize this possibility.
Issue 2: Inconsistent Stereoselectivity Between Batches

Symptoms:

  • Significant variation in ee% or de% when using different lots of this compound.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Batch-to-Batch Variability of Reagent Quality Control Check: Perform a quality control check on each new batch of this compound before use. This should include verifying its stereochemical purity. Standardized Protocol: Develop a standardized internal protocol for validating new batches of critical reagents.[4]
Subtle Changes in Experimental Setup Consistent Procedure: Ensure that the experimental procedure is followed precisely for each reaction. Small variations in addition rates, stirring speed, or reaction time can sometimes affect stereoselectivity. Equipment Calibration: Regularly calibrate all equipment, such as temperature probes and automated liquid handlers, to ensure consistency.

Experimental Protocols

Protocol 1: Determination of Enantiomeric Excess by Chiral HPLC

This protocol outlines a general procedure for determining the enantiomeric excess of a chiral succinate derivative.

Materials:

  • Your chiral product sample

  • Racemic standard of the product

  • HPLC-grade solvents (e.g., hexane, isopropanol)

  • Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H)

Methodology:

  • Prepare a racemic standard: If a racemic standard is not available, synthesize one to determine the retention times of both enantiomers.

  • Develop a separation method:

    • Dissolve the racemic standard in the mobile phase.

    • Inject the standard onto the chiral column and run a gradient of the mobile phase (e.g., 90:10 hexane:isopropanol) to determine the optimal conditions for separating the two enantiomers.

  • Prepare your sample: Dissolve your reaction product in the mobile phase at a known concentration.

  • Analyze your sample: Inject your sample onto the chiral HPLC system using the optimized separation method.

  • Calculate Enantiomeric Excess (ee):

    • Integrate the peak areas for each enantiomer.

    • Use the following formula to calculate the ee%: ee (%) = (([Major Enantiomer Area] - [Minor Enantiomer Area]) / ([Major Enantiomer Area] + [Minor Enantiomer Area])) x 100[1]

Visualizations

Troubleshooting Workflow for Low Stereoselectivity

The following diagram illustrates a logical workflow for troubleshooting issues of low stereoselectivity.

TroubleshootingWorkflow start Low Stereoselectivity Observed check_reagent Verify Purity of This compound start->check_reagent reagent_ok Purity Confirmed? check_reagent->reagent_ok contact_supplier Contact Supplier & Quarantine Batch reagent_ok->contact_supplier No optimize_conditions Optimize Reaction Conditions reagent_ok->optimize_conditions Yes solution Problem Resolved contact_supplier->solution temp Vary Temperature optimize_conditions->temp solvent Screen Solvents optimize_conditions->solvent catalyst Adjust Catalyst/Reagent Concentration optimize_conditions->catalyst check_impurities Investigate Impurities temp->check_impurities solvent->check_impurities catalyst->check_impurities impurities_ok Impurities Present? check_impurities->impurities_ok purify Purify Starting Materials & Use Anhydrous Conditions impurities_ok->purify Yes analyze_mechanism Analyze Reaction Mechanism impurities_ok->analyze_mechanism No purify->optimize_conditions side_reactions Check for Side Reactions analyze_mechanism->side_reactions equilibration Investigate Product Equilibration analyze_mechanism->equilibration side_reactions->solution equilibration->solution

Caption: A flowchart for systematically troubleshooting low stereoselectivity.

Factors Influencing Stereoselectivity

This diagram illustrates the key factors that can influence the stereochemical outcome of a reaction.

FactorsInfluencingStereoselectivity stereoselectivity Stereoselectivity (ee% / de%) reagent Reagent Quality (Purity of this compound) reagent->stereoselectivity conditions Reaction Conditions conditions->stereoselectivity temp Temperature conditions->temp solvent Solvent conditions->solvent concentration Concentration conditions->concentration substrate Substrate Structure substrate->stereoselectivity catalyst Catalyst / Chiral Auxiliary catalyst->stereoselectivity

Caption: Key factors that can impact the stereoselectivity of a chemical reaction.

References

Degradation pathways of BDH succinate salt and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BDH succinate salt ((2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane succinate), a key intermediate in the synthesis of Ritonavir.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound, with the chemical name (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane succinate (CAS No. 183388-64-9), is a chiral building block. Its primary application is as a key intermediate in the synthesis of Ritonavir, an antiretroviral protease inhibitor used to treat HIV/AIDS.

Q2: What are the likely degradation pathways for this compound?

While specific degradation studies on this compound are not extensively published, its degradation pathways can be inferred from forced degradation studies of Ritonavir, the final active pharmaceutical ingredient. The primary sites susceptible to degradation are the carbamate and urea linkages. Therefore, this compound is expected to be susceptible to:

  • Hydrolysis: The tert-butyloxycarbonyl (Boc) protecting group is prone to cleavage under both acidic and basic conditions. Acid-catalyzed hydrolysis will likely yield the free amine, tert-butanol, and carbon dioxide. Base-catalyzed hydrolysis can also occur, though typically at a slower rate.

  • Oxidation: While the core structure is relatively stable, exposure to strong oxidizing agents could potentially lead to degradation.

  • Photolysis: Exposure to UV or visible light may induce degradation, a common phenomenon for complex organic molecules.

Ritonavir itself has been shown to be relatively stable under thermal stress, suggesting its intermediates may also exhibit some thermal stability.[1]

Q3: How can I prevent the degradation of this compound during storage and experiments?

To minimize degradation, consider the following preventative measures:

  • Storage: Store this compound in a cool, dry, and dark place. Inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent oxidation.

  • pH Control: Maintain a neutral pH for solutions containing this compound whenever possible. Avoid strongly acidic or basic conditions to prevent hydrolysis of the Boc-protecting group.

  • Light Protection: Protect solutions and solid material from direct sunlight and strong artificial light. Use amber vials or wrap containers in aluminum foil.

  • Inert Atmosphere: For reactions sensitive to oxidation, perform experiments under an inert atmosphere.

  • Temperature Control: Although likely thermally stable, avoid prolonged exposure to high temperatures.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Unexpected peaks in HPLC/UPLC chromatogram Degradation of this compound due to improper handling or storage.1. Verify the pH of your sample and mobile phase. 2. Ensure samples were protected from light. 3. Prepare fresh samples from a properly stored stock of this compound. 4. Perform a forced degradation study to identify potential degradation products and their retention times.
Low assay or yield of subsequent reaction step Degradation of the starting material (this compound).1. Confirm the purity of the this compound before use. 2. Review reaction conditions (pH, temperature, exposure to light and air) to identify potential causes of degradation. 3. Consider using a fresh batch of this compound.
Appearance of a new, less soluble impurity Potential formation of a degradation product or a different polymorphic form.1. Characterize the impurity using techniques like LC-MS/MS and NMR. 2. Review storage and handling procedures. The appearance of new crystalline forms has been observed with Ritonavir, affecting solubility.[2]

Experimental Protocols

Forced Degradation Study Protocol

This protocol is a general guideline for inducing degradation of this compound to identify potential degradation products and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 1-4 hours. Cool and neutralize with 0.1 N NaOH.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat at 60°C for 1-4 hours. Cool and neutralize with 0.1 N HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for a defined period (e.g., 24-48 hours). A control sample should be kept in the dark.

  • Thermal Degradation: Store the solid this compound and the stock solution at an elevated temperature (e.g., 60°C) for up to 7 days.

3. Sample Analysis: Analyze the stressed samples, along with a non-stressed control, using a suitable analytical method like RP-HPLC with UV detection or LC-MS. The separation of degradation products from the parent compound is crucial for a stability-indicating method.

Summary of Forced Degradation Conditions for Ritonavir (for reference)

The following table summarizes typical conditions used in forced degradation studies of Ritonavir, which can be adapted for its intermediate, this compound.

Stress ConditionReagent/ConditionDurationTemperature
Acid Hydrolysis 0.1 N HCl1 hour60°C
Base Hydrolysis 0.1 N NaOH1 hour60°C
Oxidation 30% H₂O₂24 hoursRoom Temperature
Thermal -24 hours60°C
Photolytic Direct Sunlight/UV Chamber24-48 hoursAmbient

Data inferred from studies on Ritonavir.[1][3][4]

Visualizations

Inferred Degradation Pathway of this compound

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation BDH This compound ((2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane succinate) Amine Free Amine ((2S,3S,5S)-2,5-diamino-3-hydroxy-1,6-diphenylhexane) BDH->Amine  Acid (H+) or Base (OH-) Boc_DP tert-Butanol + CO2 BDH->Boc_DP  Acid (H+) or Base (OH-) BDH_Ox This compound Ox_DP Oxidized Products (Structure not specified) BDH_Ox->Ox_DP [O] BDH_Photo This compound Photo_DP Photodegradation Products (Structure not specified) BDH_Photo->Photo_DP hv

Caption: Inferred degradation pathways of this compound.

Experimental Workflow for Forced Degradation Study

G Start Start: This compound Stock Prepare Stock Solution (1 mg/mL) Start->Stock Stress Apply Stress Conditions - Acid - Base - Oxidation - Photolysis - Thermal Stock->Stress Analysis Analyze Samples (HPLC, LC-MS) Stress->Analysis End Identify Degradation Products & Pathways Analysis->End

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Resolving Solubility Challenges of BDH Succinate Salt in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with BDH succinate salt ((2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane succinate) in organic solvents. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common organic solvents?

A1: Direct quantitative solubility data for this compound is limited in publicly available literature. However, qualitative assessments indicate that it is "sparingly soluble in methanol" and "practically insoluble in water"[1]. As an organic salt, its solubility will generally be favored in more polar organic solvents over non-polar ones. For context, ritonavir, a drug for which this compound is an intermediate, is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF)[2]. The solubility of ritonavir in ethanol is approximately 5 mg/mL, and in DMSO and DMF, it is around 15 mg/mL[2]. While not a direct measure for this compound, this may provide a useful starting point for solvent selection.

Q2: Why is my this compound not dissolving in a particular organic solvent?

A2: Several factors can contribute to poor solubility. These include the polarity mismatch between the salt and the solvent, the presence of moisture, the crystalline form of the salt, and potential impurities. Amine salts can be challenging to dissolve in non-polar organic solvents[3].

Q3: Can I heat the mixture to improve the solubility of this compound?

A3: Gentle heating can increase the rate of dissolution and the solubility of a compound. However, it is crucial to do this with caution, as excessive heat can lead to the degradation of the compound. It is recommended to conduct preliminary stability tests at elevated temperatures before scaling up. If a compound dissolves upon heating and then precipitates upon cooling, this indicates that the solution was supersaturated at the higher temperature[4].

Q4: Are there any known incompatibilities of this compound with certain solvents?

Troubleshooting Guides

Issue 1: The this compound is not dissolving, or dissolution is very slow.

Possible Causes:

  • Inappropriate Solvent Choice: The polarity of the solvent may not be suitable for dissolving the salt.

  • Low Temperature: The dissolution rate may be slow at ambient temperature.

  • Insufficient Agitation: Inadequate mixing can lead to poor solvent-solute interaction.

  • Particle Size: Larger crystals will dissolve more slowly than a fine powder.

Solutions:

  • Optimize Solvent System:

    • If using a non-polar solvent, try a more polar solvent like methanol or ethanol.

    • Consider using a co-solvent system. Adding a small amount of a more polar, miscible solvent (e.g., methanol in dichloromethane) can significantly enhance solubility.

  • Apply Gentle Heat: Warm the mixture gently while stirring. Monitor for any signs of degradation (e.g., color change).

  • Increase Agitation: Use a magnetic stirrer or sonication to increase the interaction between the salt and the solvent.

  • Reduce Particle Size: If the salt is in a crystalline form, gently grinding it to a fine powder can increase the surface area and speed up dissolution.

Issue 2: The this compound "oils out" or forms a gummy precipitate.

Possible Causes:

  • Partial Solubility: The salt may be partially soluble, leading to the formation of a concentrated, non-crystalline phase.

  • Presence of Water: Traces of water in the organic solvent can sometimes hinder the dissolution of organic salts.

  • Impurity: The presence of impurities can affect the crystallization and dissolution behavior.

Solutions:

  • Use Anhydrous Solvents: Ensure that your organic solvents are anhydrous, as water can interfere with the dissolution of some organic salts.

  • Solvent Exchange: Try dissolving the salt in a small amount of a good solvent first, and then slowly add this solution to the bulk of the less effective solvent.

  • Anti-Solvent Precipitation: If the goal is to recrystallize, this "oiling out" can sometimes be overcome by heating the mixture to achieve a homogeneous solution and then cooling it slowly with vigorous stirring.

Data Presentation

Table 1: Qualitative Solubility of this compound

SolventSolubilityReference
MethanolSparingly Soluble[1]
WaterPractically Insoluble[1]

Note: "Sparingly soluble" generally implies a solubility range of 33-100 parts of solvent for 1 part of solute. "Practically insoluble" suggests that more than 10,000 parts of solvent are required for 1 part of solute.

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility in Organic Solvents

This protocol outlines a method to determine the equilibrium solubility of this compound in an organic solvent.

Materials:

  • This compound

  • Selected organic solvent(s) (e.g., methanol, ethanol, dichloromethane)

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

  • Add an excess amount of this compound to a vial. The excess solid should be clearly visible.

  • Add a known volume of the organic solvent to the vial.

  • Seal the vial and place it in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient time to reach equilibrium. This can take several hours to days. A common practice is to agitate for 24-48 hours.

  • After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the undissolved solid settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved particles.

  • Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of your analytical method.

  • Analyze the concentration of the dissolved this compound in the sample using a validated HPLC method.

  • Calculate the solubility in mg/mL or mol/L.

Mandatory Visualizations

Experimental Workflow for Troubleshooting Solubility Issues

G start Start: this compound Insoluble in Organic Solvent solvent Is the solvent polar? start->solvent add_polar Add a polar co-solvent (e.g., Methanol) solvent->add_polar Yes try_polar Try a more polar solvent (e.g., Ethanol, Methanol) solvent->try_polar No heat Apply gentle heat and/or sonication add_polar->heat try_polar->heat dissolved Salt Dissolved heat->dissolved Yes not_dissolved Still not dissolved heat->not_dissolved No check_purity Check purity of the salt not_dissolved->check_purity consult Consult further technical support check_purity->consult

Caption: A flowchart for troubleshooting poor solubility of this compound.

Succinate-SUCNR1 Signaling Pathway

G cluster_membrane Cell Membrane succinate Extracellular Succinate sucnr1 SUCNR1 (GPR91) Receptor succinate->sucnr1 Binds to g_protein G-protein (Gi/Gq) sucnr1->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release from ER ip3->ca_release Stimulates pkc Protein Kinase C (PKC) dag->pkc Activates mapk MAPK/ERK Pathway ca_release->mapk Activates pkc->mapk Activates cellular_response Cellular Responses (e.g., Proliferation, Inflammation) mapk->cellular_response Leads to

Caption: Simplified diagram of the succinate-SUCNR1 (GPR91) signaling cascade.

References

Technical Support Center: Scaling Up BDH Succinate Salt Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals scaling up BDH (1,4-butanediol diglycidyl ether) succinate salt reactions from the laboratory to the pilot plant.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the reaction between BDH and succinic acid?

A1: Scaling up the reaction from a laboratory to a pilot plant setting introduces several challenges that can affect reaction kinetics, product quality, and yield. Key challenges include:

  • Mixing and Homogeneity: Achieving a uniform mixture of reactants is more difficult in larger vessels.[1][2] Inadequate mixing can lead to localized "hot spots," uneven reaction progression, and a broader molecular weight distribution in the final product.

  • Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal more challenging. Exothermic reactions can lead to temperature gradients and potential side reactions if not managed properly.[1]

  • Reaction Kinetics: The reaction rate can be influenced by factors such as pH and temperature.[3] Maintaining consistent reaction conditions is crucial for reproducibility.

  • Stoichiometry Control: Precise control over the molar ratio of epoxy groups to carboxylic acid groups is critical. Off-stoichiometry can lead to incomplete reaction, side reactions like epoxy homopolymerization, and altered material properties.[4]

  • Solvent and Reagent Handling: Managing larger volumes of solvents and reagents requires careful planning and appropriate equipment to ensure safety and maintain purity.[1]

  • Product Isolation and Purification: Isolating and purifying the product from a larger batch can be complicated by factors like viscosity and the need to remove unreacted monomers and byproducts.

Q2: How does the stoichiometry of BDH and succinic acid affect the final product?

A2: The stoichiometry, specifically the ratio of epoxy groups (from BDH) to acyl groups (from succinic acid), is a critical parameter that dictates the structure and properties of the resulting polymer.[4]

  • Excess Succinic Acid: An excess of the dicarboxylic acid can lead to a polymer with acid-terminated chains. This can be desirable for further functionalization but may also impact the material's stability and mechanical properties.

  • Excess BDH: An excess of the epoxy component can result in a network with unreacted epoxy groups, which can be a source of toxicity.[2] It can also lead to side reactions, such as the homopolymerization of the epoxy, forming polyether chains.[4] This can create a more complex and less defined network structure.

  • Equimolar Ratio: A 1:1 ratio of epoxy to acyl groups is often targeted for creating a linear polyester or a well-defined crosslinked network. However, even at this ratio, side reactions can occur, and precise control is necessary to achieve the desired outcome.

Q3: What is the role of a catalyst in the BDH-succinic acid reaction, and how does its concentration impact scale-up?

A3: A catalyst is often used to accelerate the reaction between the epoxy groups of BDH and the carboxylic acid groups of succinic acid. A common catalyst for this type of reaction is a tertiary amine, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD).[4]

During scale-up, the catalyst concentration must be carefully controlled:

  • Increased Reaction Rate: A higher catalyst concentration will increase the reaction rate, which can be beneficial for throughput. However, this also increases the rate of heat generation, which can be problematic in a large reactor with limited heat transfer capabilities.

  • Side Reactions: High catalyst concentrations can promote side reactions, such as the homopolymerization of the epoxy resin, especially if there is a local excess of BDH due to poor mixing.[4]

  • Viscosity Changes: A faster reaction will lead to a more rapid increase in the viscosity of the reaction mixture, which can further impede mixing and heat transfer.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent Batch-to-Batch Product Properties (e.g., viscosity, molecular weight) 1. Inconsistent reactant stoichiometry. 2. Poor temperature control leading to variable reaction rates. 3. Inefficient mixing causing non-uniform reaction.[1] 4. Variations in raw material quality.1. Implement strict quality control for incoming raw materials. 2. Ensure accurate and calibrated dosing systems for reactants. 3. Monitor and control the reactor temperature profile closely. 4. Evaluate and optimize the impeller design and mixing speed for the pilot plant reactor.[1]
Gel Formation or Insoluble Product 1. Uncontrolled exothermic reaction leading to crosslinking. 2. Incorrect stoichiometry, particularly an excess of BDH, promoting homopolymerization.[4] 3. Localized high concentrations of catalyst.1. Improve heat removal by adjusting the coolant flow rate or temperature. 2. Add reactants or catalyst at a slower, controlled rate. 3. Ensure uniform mixing to prevent localized high concentrations.
Low Product Yield 1. Incomplete reaction due to insufficient reaction time or temperature. 2. Side reactions consuming reactants. 3. Loss of material during product isolation and purification.1. Monitor the reaction progress using in-process controls (e.g., titration, spectroscopy). 2. Optimize reaction time and temperature based on laboratory data and pilot plant heat transfer characteristics. 3. Review and optimize the downstream processing steps to minimize product loss.
Presence of Unreacted BDH in the Final Product 1. Insufficient reaction time or temperature. 2. Poor mixing leading to unreacted pockets of BDH.[2] 3. Incorrect stoichiometry (excess BDH).1. Increase reaction time or temperature as guided by kinetic studies. 2. Improve mixing efficiency. 3. Re-evaluate and confirm the stoichiometry of the reactants.

Experimental Protocols

Protocol 1: General Procedure for BDH Succinate Salt Reaction (Lab Scale)

  • Reactor Setup: A 1 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet is used.

  • Reactant Charging: Charge the reactor with succinic acid and a suitable solvent (e.g., dimethylformamide).

  • Inert Atmosphere: Purge the reactor with nitrogen for 15 minutes to remove air and prevent oxidation.

  • Heating: Heat the reactor contents to the desired reaction temperature (e.g., 80-100°C) with constant stirring.

  • BDH Addition: Slowly add the stoichiometric amount of BDH to the reactor over a period of 30-60 minutes.

  • Catalyst Addition: If a catalyst is used, add it to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by periodically taking samples and analyzing for the disappearance of carboxylic acid groups (e.g., by titration) or epoxy groups (e.g., by spectroscopy).

  • Cooling and Isolation: Once the reaction is complete, cool the mixture and isolate the product by precipitation in a non-solvent, followed by filtration and drying.

Visualizations

logical_relationship cluster_input Inputs cluster_process Process cluster_output Outputs BDH BDH Mixing Mixing BDH->Mixing Succinic Acid Succinic Acid Succinic Acid->Mixing Catalyst Catalyst Catalyst->Mixing Solvent Solvent Solvent->Mixing Heating Heating Mixing->Heating Reaction Reaction Heating->Reaction Cooling Cooling Reaction->Cooling Byproducts Byproducts Reaction->Byproducts Product Product Cooling->Product

Caption: High-level workflow for the this compound reaction.

troubleshooting_workflow start Inconsistent Product? check_stoichiometry Verify Reactant Stoichiometry start->check_stoichiometry Yes end_node Consistent Product start->end_node No check_temp Analyze Temperature Profile check_stoichiometry->check_temp adjust_dosing Adjust Dosing System check_stoichiometry->adjust_dosing check_mixing Evaluate Mixing Efficiency check_temp->check_mixing optimize_heating_cooling Optimize Heating/Cooling check_temp->optimize_heating_cooling check_raw_materials Check Raw Material Quality check_mixing->check_raw_materials modify_impeller_speed Modify Impeller/Speed check_mixing->modify_impeller_speed implement_qc Implement Raw Material QC check_raw_materials->implement_qc adjust_dosing->end_node optimize_heating_cooling->end_node modify_impeller_speed->end_node implement_qc->end_node

Caption: Troubleshooting workflow for inconsistent product properties.

References

Technical Support Center: Impurity Profiling of BDH Succinate Salt and its Impact on Ritonavir Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BDH succinate salt in the synthesis of Ritonavir.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in Ritonavir synthesis?

A1: this compound, chemically known as (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane succinate, is a key chiral building block used in the synthesis of Ritonavir, an antiretroviral drug used to treat HIV/AIDS.[1][2] It provides a crucial part of the molecular backbone of the final Ritonavir molecule.

Q2: What are the typical purity specifications for this compound?

A2: While specifications can vary between suppliers, a typical certificate of analysis may include the following:

ParameterSpecification
Purity (by HPLC)≥99.0%
Impurity with RRT=1.1≤1.0%
Any other single impurity≤0.3%
Succinic Acid Content12.0 - 14.5% w/w
Data synthesized from publicly available supplier specifications.[3]

Q3: What are the potential types of impurities in this compound?

A3: Based on the synthesis of related compounds and general principles of organic chemistry, potential impurities in this compound can be categorized as:

  • Related Substances: By-products from the synthesis of the BDH molecule itself.

  • Chiral Isomers: Diastereomers or enantiomers arising from the use of non-enantiopure starting materials (e.g., D- or DL-phenylalanine instead of L-phenylalanine) in the synthesis of the precursor to this compound.[4][5]

  • Positional Isomers: Isomers with functional groups in different positions on the molecule.[4][5]

  • Residual Solvents: Solvents used during the manufacturing and purification process.

  • Excess Succinic Acid: Free succinic acid not complexed as the salt.

Q4: How can impurities in this compound affect Ritonavir synthesis?

A4: Impurities in the starting material can have several downstream effects:

  • Reduced Yield: Impurities may not participate in the desired reaction, leading to a lower overall yield of Ritonavir.

  • Formation of Impurity Analogues: Impurities in the this compound can react similarly to the main compound, leading to the formation of Ritonavir analogues that can be difficult to separate from the final product.

  • Impact on Crystallization: The presence of impurities can affect the crystallization process of Ritonavir, potentially influencing its polymorphic form, which is a critical quality attribute for this drug.[6][7][8]

  • Complex Purification: The presence of additional impurities necessitates more complex and potentially costly purification steps to meet the final drug substance specifications.

Troubleshooting Guides

This section addresses specific issues that may be encountered during Ritonavir synthesis, potentially linked to the quality of the this compound.

Problem 1: Low Yield in the Coupling Reaction Involving this compound

Potential Cause Troubleshooting Step
Lower than expected active ingredient content in this compound. 1. Verify Certificate of Analysis (CoA): Ensure the purity of the this compound lot meets the required specifications. Pay close attention to the assay value. 2. Perform Quantitative NMR (qNMR) or HPLC Assay: Independently verify the concentration of the active component in the this compound.
Presence of reactive impurities. 1. Impurity Profiling: Use a validated HPLC method to profile the impurities in the this compound. 2. Identify Unknown Peaks: If significant unknown peaks are present, consider isolation and characterization (e.g., by LC-MS) to understand their potential reactivity.
Inhibition of the coupling reaction by an unknown impurity. 1. Small-Scale Test Reactions: Run small-scale reactions with different batches of this compound to see if the issue is lot-specific. 2. Spiking Study: If a specific impurity is suspected, perform a spiking study by adding a known amount of the impurity to a clean reaction to confirm its inhibitory effect.

Problem 2: Appearance of Unexpected Impurities in the Ritonavir Product

Potential Cause Troubleshooting Step
Carry-over of impurities from this compound. 1. Comparative HPLC Analysis: Compare the impurity profile of the this compound with the impurity profile of the final Ritonavir product. Look for peaks with similar relative retention times.
Formation of diastereomers due to chiral impurities in this compound. 1. Chiral HPLC Analysis: Develop and validate a chiral HPLC method to analyze both the this compound and the final Ritonavir for the presence of diastereomers. The synthesis of Ritonavir isomer impurities has been described, and these can be used as reference standards.[4][5]
Formation of positional isomers. 1. LC-MS Analysis: Use LC-MS to determine the mass of the unexpected impurities. This can help identify if they are isomers of Ritonavir. A known positional isomer, impurity N, can be synthesized for use as a reference.[4][5]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling of this compound

  • Column: C18, 4.6 mm x 250 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 90 10
    25 10 90
    30 10 90
    31 90 10

    | 40 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

Note: This is a general method and may require optimization for specific impurities and equipment.

Visualizations

Ritonavir_Synthesis_Workflow cluster_0 Starting Material QC cluster_1 Ritonavir Synthesis cluster_2 Final Product Analysis cluster_3 Troubleshooting BDH This compound QC Impurity Profiling (HPLC, Chiral HPLC) BDH->QC Sample Coupling Coupling Reaction QC->Coupling Release LowYield Low Yield QC->LowYield Impurity > Limit NewImpurity New Impurities QC->NewImpurity Chiral/Positional Impurities Workup Reaction Work-up & Isolation Coupling->Workup Crude Crude Ritonavir Workup->Crude Purification Purification (Crystallization) Crude->Purification Final_QC Purity & Impurity Analysis (HPLC) Purification->Final_QC API Ritonavir API Final_QC->API NewImpurity->Purification Impacts Crystallization

Caption: Workflow for Ritonavir synthesis with quality control checkpoints.

Impurity_Impact_Pathway cluster_0 This compound Impurities cluster_1 Impact on Ritonavir Synthesis cluster_2 Consequences for Final API RelatedSubstance Related Substance (e.g., RRT=1.1) SideReaction Formation of Impurity Analogue RelatedSubstance->SideReaction LowerYield Reduced Reaction Rate / Conversion RelatedSubstance->LowerYield ChiralImpurity Chiral Impurity (e.g., Diastereomer) ChiralImpurity->SideReaction PositionalImpurity Positional Impurity PositionalImpurity->SideReaction PurificationIssue Difficulty in Purification SideReaction->PurificationIssue OutOfSpec Out of Specification (Purity) SideReaction->OutOfSpec PurificationIssue->OutOfSpec CrystallizationFail Crystallization Issues PurificationIssue->CrystallizationFail ReducedEfficacy Potential for Reduced Efficacy OutOfSpec->ReducedEfficacy

Caption: Logical pathways of impurity impact on Ritonavir synthesis.

References

Best practices for minimizing impurities in BDH succinate salt production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the production of succinate salts. The information is presented in a practical question-and-answer format to directly address common challenges encountered in laboratory and manufacturing settings.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in succinate salt production?

The primary sources of impurities in succinate salt production can be categorized as follows:

  • Organic Impurities: These can arise from starting materials, by-products of the synthesis, intermediates, and degradation products. For succinic acid produced via fermentation, common organic acid impurities include formic, acetic, lactic, oxalic, benzoic, citric, and malic acids.[1][2] Stereoisomers of the active pharmaceutical ingredient (API) can also be significant impurities.[3]

  • Inorganic Impurities: These may include reagents, ligands, catalysts, and elemental impurities originating from raw materials or manufacturing equipment.[4][5]

  • Residual Solvents: Organic volatile impurities (OVIs) are frequently used in the manufacturing process and can remain in the final product.[6][7][8] Common residual solvents include acetone, ethyl acetate, isopropyl alcohol, methanol, tetrahydrofuran, and toluene.[6][7][9]

Q2: How can I control the level of residual solvents in my final product?

Controlling residual solvents is a critical aspect of ensuring the quality and safety of pharmaceutical products.[8][10] Key strategies include:

  • Solvent Selection: Choose solvents that have a lower likelihood of being retained in the final product and are less toxic.[8]

  • Process Optimization: Implement rigorous monitoring and control measures throughout the manufacturing process to minimize solvent levels.[8]

  • Drying Techniques: Employ appropriate drying methods (e.g., vacuum drying, elevated temperatures) to effectively remove residual solvents.

  • Adherence to Guidelines: Follow regulatory guidelines, such as those from the International Council for Harmonisation (ICH) Q3C (R8), which establish acceptable limits for residual solvents.[8]

Q3: What analytical techniques are recommended for impurity profiling of succinate salts?

A variety of analytical techniques are used for the detection, identification, and quantification of impurities.[4][11] The choice of method depends on the nature of the impurity being analyzed.

  • For Organic Impurities and APIs: High-Performance Liquid Chromatography (HPLC) is a gold standard for separating and quantifying non-volatile organic impurities.[5][12] Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), provides molecular weight and structural information for unknown impurities.[4][5] Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are also used for detailed structural elucidation.[4][5]

  • For Residual Solvents (Volatile Organic Impurities): Gas Chromatography (GC), particularly Headspace GC, is the preferred method for the analysis of residual solvents.[5][6][7][8][9]

  • For Elemental Impurities: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique for detecting and quantifying elemental impurities.[5]

Troubleshooting Guides

Crystallization Issues

Problem: No crystals are forming in the solution.

  • Possible Cause: The solution may not be sufficiently saturated, or there are no nucleation sites for crystal growth to begin.[13]

  • Troubleshooting Steps:

    • Induce Nucleation: Introduce a seed crystal of the succinate salt or gently scratch the inside of the flask with a glass rod to create nucleation sites.[13]

    • Increase Concentration: If nucleation does not occur, the solution is likely undersaturated. Reheat the solution to dissolve more salt or allow some of the solvent to evaporate slowly to increase the concentration.[13]

Problem: The crystallization process is happening too quickly, resulting in small or impure crystals.

  • Possible Cause: Rapid crystallization can trap impurities within the crystal lattice.[14]

  • Troubleshooting Steps:

    • Re-dissolve and Cool Slowly: Reheat the solution to dissolve the solid, add a small amount of additional solvent, and then allow the solution to cool more slowly.[14] A slower cooling rate promotes the formation of larger, purer crystals.

    • Solvent System Adjustment: If using a mixed solvent system, consider adjusting the ratio of the "soluble" solvent to the "less soluble" solvent to slow down the rate of precipitation.[14]

Problem: The product is "oiling out" instead of crystallizing.

  • Possible Cause: The melting point of the solid may be low, or the presence of significant impurities is depressing the melting point.[14]

  • Troubleshooting Steps:

    • Add More Solvent: Return the mixture to the heat source and add more solvent to ensure the compound is fully dissolved at the boiling point of the solvent.[14]

    • Modify Solvent System: Consider using a different crystallization solvent with a lower boiling point.

Problem: The final product has a poor yield.

  • Possible Cause: Too much solvent may have been used, leading to a significant amount of the product remaining in the mother liquor.[14]

  • Troubleshooting Steps:

    • Check Mother Liquor: Evaporate a small amount of the mother liquor to see if a significant amount of residue remains. If so, there is a substantial amount of dissolved product.[14]

    • Concentrate and Recrystallize: Concentrate the mother liquor by evaporating some of the solvent and then cool it again to recover more of the product.

Data Presentation

Table 1: Commonly Encountered Impurities in Succinate Salt Production and their Analytical Methods.

Impurity TypeSpecific ExamplesRecommended Analytical Technique(s)
Organic Impurities Formic acid, Acetic acid, Lactic acid, Malic acid, StereoisomersHPLC, LC-MS, NMR, FTIR
Residual Solvents Acetone, Methanol, Ethanol, Isopropyl alcohol, TolueneGas Chromatography (GC), Headspace GC, NMR
Inorganic Impurities Catalysts, Reagents, Elemental ImpuritiesInductively Coupled Plasma Mass Spectrometry (ICP-MS)

Experimental Protocols

Protocol 1: General Method for Residual Solvent Analysis by Headspace Gas Chromatography (GC)

This protocol provides a general guideline for the determination of residual solvents in a succinate salt sample. The specific parameters may need to be optimized for the particular solvents and API.

  • Sample Preparation: Accurately weigh a specific amount of the succinate salt sample into a headspace vial. Add a suitable dissolution solvent (e.g., dimethyl sulfoxide - DMSO).

  • Standard Preparation: Prepare a standard solution containing known concentrations of the potential residual solvents in the same dissolution solvent.

  • GC System and Parameters:

    • Column: A BP 624 column or equivalent is often suitable.[6][7][9]

    • Carrier Gas: Nitrogen or Helium.[6][9]

    • Injector: Split/splitless injector.

    • Detector: Flame Ionization Detector (FID).[6][7][9]

    • Oven Temperature Program: A temperature gradient program is typically used to separate the solvents. For example, start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 200°C).[9]

  • Analysis: Inject the headspace of the sample and standard solutions into the GC system.

  • Quantification: Identify and quantify the residual solvents in the sample by comparing the peak areas with those of the standard solution.

Visualizations

experimental_workflow General Experimental Workflow for Succinate Salt Purification cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control Analysis A Crude Succinate Salt Synthesis B Crystallization A->B Dissolution in appropriate solvent C Filtration B->C Crystal formation D Washing C->D Separation of crystals from mother liquor E Drying D->E Removal of residual mother liquor F Impurity Profiling (HPLC, GC, etc.) E->F Dried product G Final Product Specification Check F->G Analytical results H Pure Succinate Salt G->H Release

Caption: Workflow for Succinate Salt Purification and Analysis.

troubleshooting_crystallization Troubleshooting Crystallization Issues Start Crystallization Attempted Q1 Are crystals forming? Start->Q1 A1 Induce nucleation (seed crystal, scratch flask) Q1->A1 No A2 Increase concentration (evaporate solvent) Q1->A2 Still No Q2 Is crystallization too rapid? Q1->Q2 Yes A1->Q1 A2->Q1 Failure Consider alternative purification A2->Failure A3 Re-dissolve, add more solvent, cool slowly Q2->A3 Yes Q3 Is the product 'oiling out'? Q2->Q3 No Success Successful Crystallization A3->Success A4 Add more solvent or change solvent system Q3->A4 Yes Q3->Success No A4->Success

Caption: Decision Tree for Troubleshooting Crystallization.

References

Validation & Comparative

A Comparative Analysis of Synthetic Routes to BDH Succinate Salt: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals and researchers in organic synthesis, the efficient and stereoselective synthesis of active pharmaceutical ingredients (APIs) and their intermediates is a critical endeavor. BDH succinate salt, chemically known as (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane succinate, is a key intermediate in the synthesis of Amprenavir, a potent HIV protease inhibitor. This guide provides a comparative analysis of different synthetic routes to this crucial intermediate, presenting experimental data and detailed methodologies to inform process development and optimization.

Comparative Performance of Synthetic Routes

The synthesis of this compound is challenging due to the presence of multiple stereocenters. Various strategies have been developed to control the stereochemistry and achieve high yields and purity. Below is a summary of the key performance indicators for three prominent synthetic routes.

Parameter Route 1: Diastereoselective Nitroaldol (Henry) Reaction Route 2: Chiral Aziridine Intermediate Route 3: Diastereoselective Aldol Addition
Starting Material N,N-Dibenzyl-L-phenylalaninalChiral aziridine derivativeN-Tosyl-cis-aminoindanol derived ester
Key Reaction Chiral quaternary ammonium salt-catalyzed nitroaldol reactionRing-opening of a chiral aziridineAsymmetric syn- and anti-aldol chemistry
Stereocontrol High diastereoselectivity (e.g., 17:1 ratio reported for a key step)Stereospecific ring-openingAuxiliary-controlled diastereoselectivity
Reported Overall Yield ~73% over several steps to the amino alcohol precursorNot explicitly stated for the full sequence to the succinate salt in the provided literatureNot explicitly stated for the full sequence to the succinate salt in the provided literature
Purity High, often requiring crystallizationHigh, purification by chromatography or crystallizationHigh, purification by chromatography
Scalability Potentially scalable, though catalyst cost may be a factorScalable, with established methods for aziridine synthesisScalable, relies on well-understood aldol chemistry
Advantages High stereocontrol in the key C-C bond-forming step.Convergent synthesis, potentially shorter route.Flexible approach applicable to various hydroxyethylamine isosteres.
Disadvantages Use of nitromethane, which can be hazardous. Requires careful control of reaction conditions.Synthesis of the chiral aziridine can be complex.May require the use of stoichiometric amounts of a chiral auxiliary.

Experimental Protocols

Route 1: Diastereoselective Nitroaldol (Henry) Reaction

This route leverages a chiral phase-transfer catalyst to control the stereochemistry of a nitroaldol reaction, a powerful method for constructing the carbon backbone of the target molecule.

Step 1: Nitroaldol Reaction N,N-Dibenzyl-L-phenylalaninal is reacted with nitromethane in the presence of a chiral quaternary ammonium salt (e.g., a derivative of cinchonidinium bromide) and a mild base like potassium fluoride in an aprotic solvent such as THF at low temperatures (e.g., -10 °C). This reaction typically proceeds with high diastereoselectivity to yield the corresponding nitro alcohol.[1]

Step 2: Reduction of the Nitro Group The resulting nitro alcohol is then reduced to the corresponding amino alcohol. A common method for this transformation is the use of nickel(II) chloride and an excess of sodium borohydride in a protic solvent like methanol. This reduction provides the 1,3-diamino-2-hydroxy functionality.[1]

Step 3: Boc Protection and Deprotection The primary amino group is selectively protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O). Subsequently, the N-benzyl protecting groups are removed via catalytic hydrogenation (e.g., using Pearlman's catalyst, Pd(OH)₂/C) to yield the free base of the BDH intermediate.

Step 4: Succinate Salt Formation The purified free base is dissolved in a suitable solvent, such as isopropanol, and treated with a stoichiometric amount of succinic acid dissolved in the same or a miscible solvent. The this compound then precipitates and can be isolated by filtration, washed, and dried.

Route 2: Chiral Aziridine Intermediate

This approach utilizes a pre-formed chiral aziridine derivative, which undergoes regioselective ring-opening to establish the desired stereochemistry.

Step 1: Synthesis of the Chiral Aziridine A chiral aziridine derivative, often prepared from an amino acid precursor, serves as the key building block. These intermediates can be synthesized through various established methods.[2]

Step 2: Regioselective Ring-Opening The chiral aziridine is reacted with an appropriate nucleophile, such as an organocuprate reagent derived from a phenylmagnesium halide, to open the aziridine ring at the desired position. This step introduces one of the phenyl groups and sets one of the stereocenters.

Step 3: Elaboration of the Side Chain Following the ring-opening, the resulting amino alcohol is further functionalized. This typically involves protection of the amino group, oxidation of a terminal group to an aldehyde, and subsequent reaction with another organometallic reagent to introduce the second phenyl group.

Step 4: Final Deprotection and Salt Formation A series of deprotection steps are carried out to reveal the free amino groups, followed by the formation of the succinate salt as described in Route 1.

Route 3: Diastereoselective Aldol Addition

This method employs a chiral auxiliary to direct the stereochemical outcome of an aldol reaction, which is a classic and reliable strategy in asymmetric synthesis.

Step 1: Preparation of the Chiral Auxiliary Adduct 3-Phenylpropionic acid is coupled to a chiral auxiliary, such as N-tosyl-cis-aminoindanol, using standard peptide coupling reagents like DCC and DMAP.[3]

Step 2: Diastereoselective Aldol Reaction The resulting ester is converted into an enolate and reacted with a protected amino aldehyde in a diastereoselective aldol addition. The chiral auxiliary guides the facial selectivity of the reaction to produce the desired syn- or anti-diol precursor with high stereocontrol.

Step 3: Cleavage of the Auxiliary and Functional Group Manipulations The chiral auxiliary is cleaved and recycled. The product from the aldol reaction is then subjected to a series of functional group transformations, including reduction and protection/deprotection steps, to arrive at the free base of the BDH intermediate.

Step 4: Succinate Salt Formation The final step is the formation of the succinate salt by reacting the free base with succinic acid.

Visualizing the Synthetic and Biological Pathways

To better understand the relationships between the synthetic routes and the biological context of the target molecule, the following diagrams have been generated.

Synthetic_Routes_to_BDH_Succinate_Salt cluster_0 Synthetic Routes SM1 N,N-Dibenzyl- L-phenylalaninal KI1 Nitro Alcohol Intermediate SM1->KI1 Nitroaldol (Henry) Rxn SM2 Chiral Aziridine Derivative KI2 Ring-Opened Amino Alcohol SM2->KI2 Regioselective Ring-Opening SM3 N-Tosyl-cis-aminoindanol Adduct KI3 Aldol Adduct SM3->KI3 Diastereoselective Aldol Addition FreeBase (2S,3S,5S)-5-Boc-amino- 2-amino-3-hydroxy- 1,6-diphenylhexane (Free Base) KI1->FreeBase Reduction, Protection, Deprotection KI2->FreeBase Side-chain Elaboration, Deprotection KI3->FreeBase Auxiliary Cleavage, F.G. Manipulations Product This compound FreeBase->Product + Succinic Acid

Caption: Comparative workflow of three synthetic routes to this compound.

HIV_Protease_Inhibition HIV_RNA Viral RNA Gag_Pol Gag-Pol Polyprotein HIV_RNA->Gag_Pol Translation Protease HIV Protease Gag_Pol->Protease Autocatalytic Cleavage Structural_Proteins Mature Structural Proteins (e.g., p24) Protease->Structural_Proteins Cleavage of Gag Enzymes Viral Enzymes (RT, Integrase) Protease->Enzymes Cleavage of Pol Virion_Assembly New Virion Assembly Structural_Proteins->Virion_Assembly Enzymes->Virion_Assembly Budding Virion Budding & Maturation Virion_Assembly->Budding Infectious_Virion Infectious HIV Virion Budding->Infectious_Virion Amprenavir Amprenavir (from BDH Succinate) Amprenavir->Protease Inhibits

Caption: Mechanism of action of Amprenavir as an HIV protease inhibitor.

References

A Comparative Guide to the Validation of Analytical Methods for BDH Succinate Salt Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quality control of BDH succinate salt, a key chiral building block in the synthesis of antiviral compounds like ritonavir.[1] Ensuring the purity, potency, and overall quality of this raw material is critical for the safety and efficacy of the final drug product. This document outlines key quality control parameters, compares suitable analytical techniques with supporting data, and provides detailed experimental protocols.

Key Quality Control Parameters for this compound

The quality control of this compound, like other active pharmaceutical ingredients (APIs), involves a series of tests to ensure its identity, strength, and purity. The primary parameters include:

  • Identification: Confirmation of the chemical structure.

  • Assay: Quantification of the this compound content.

  • Impurity Profiling: Detection and quantification of organic and inorganic impurities.

  • Residual Solvents: Quantification of solvents remaining from the manufacturing process.

  • Water Content: Determination of the amount of water present.

Comparison of Analytical Methods

The selection of an appropriate analytical method is crucial for accurate and reliable quality control. The following tables compare common techniques for the key quality control parameters of this compound.

Table 1: Comparison of Methods for Assay and Organic Impurity Profiling
Method Principle Precision (%RSD) Accuracy (%Recovery) Linearity (r²) Specificity Throughput Instrumentation Cost
High-Performance Liquid Chromatography (HPLC) Separation based on polarity< 1.0%98-102%> 0.999High (with appropriate detector)ModerateHigh
Ultra-Performance Liquid Chromatography (UPLC) Similar to HPLC but with smaller particles< 0.5%99-101%> 0.999Very HighHighVery High
Quantitative NMR (qNMR) Signal intensity proportional to molar concentration< 2.0%95-105%> 0.99High (structure specific)LowVery High
Titrimetry (Acid-Base) Neutralization reaction< 1.5%98-102%Limited rangeLow (non-specific)HighLow
Table 2: Comparison of Methods for Identification
Method Principle Specificity Sample Requirement Throughput Instrumentation Cost
Fourier-Transform Infrared Spectroscopy (FTIR) Vibrational modes of chemical bondsHigh (fingerprint region)Low (mg)HighModerate
Nuclear Magnetic Resonance (NMR) Spectroscopy Magnetic properties of atomic nucleiVery High (structural elucidation)Moderate (mg)LowVery High
Mass Spectrometry (MS) Mass-to-charge ratio of ionized moleculesVery High (molecular weight)Very Low (µg-ng)HighHigh
Table 3: Comparison of Methods for Other Key Parameters
Parameter Method Principle Precision (%RSD) Typical Range Instrumentation Cost
Residual Solvents Gas Chromatography (GC) with Headspace Partitioning of volatile compounds< 5.0%ppm levelsHigh
Water Content Karl Fischer Titration Reaction of water with iodine and sulfur dioxide< 2.0%0.1% - 100%Moderate
Succinate Counter-ion Ion Chromatography (IC) Ion-exchange separation< 2.0%% levelsHigh

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Assay and Impurity Determination of this compound

This protocol outlines a typical reversed-phase HPLC method for the simultaneous assay and impurity profiling of this compound.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column compartment with temperature control, and a photodiode array (PDA) or UV detector.

  • Chromatographic data system for data acquisition and processing.

2. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size (or equivalent)

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Solution (for Assay): Accurately weigh about 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile.

  • Sample Solution: Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile.

  • Spiked Sample Solution (for Accuracy and Specificity): Prepare sample solutions spiked with known amounts of related impurities.

4. Validation Parameters to be Assessed:

  • Specificity: Analyze blank, placebo, standard, and sample solutions. Assess peak purity using the PDA detector.

  • Linearity: Prepare a series of solutions covering 50% to 150% of the nominal concentration. Plot peak area against concentration and determine the correlation coefficient (r²), y-intercept, and slope.

  • Accuracy: Analyze spiked samples at three concentration levels (e.g., 80%, 100%, and 120%). Calculate the percentage recovery.

  • Precision (Repeatability and Intermediate Precision): Analyze six replicate preparations of the sample solution. Perform the analysis on different days with different analysts and instruments for intermediate precision. Calculate the relative standard deviation (%RSD).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition) and assess the impact on the results.

Visualizations

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_protocol 2. Protocol Development cluster_execution 3. Experimental Execution cluster_evaluation 4. Data Evaluation & Reporting define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method develop_protocol Develop Validation Protocol select_method->develop_protocol set_acceptance Set Acceptance Criteria develop_protocol->set_acceptance execute_experiments Execute Validation Experiments (Specificity, Linearity, Accuracy, Precision, etc.) set_acceptance->execute_experiments analyze_data Analyze Data execute_experiments->analyze_data compare_criteria Compare with Acceptance Criteria analyze_data->compare_criteria compare_criteria->develop_protocol Does Not Meet Criteria report Generate Validation Report compare_criteria->report Meets Criteria

Caption: Workflow for Analytical Method Validation.

Impurity_Profile cluster_impurities Potential Impurities BDH_Succinate This compound starting_material Unreacted Starting Materials BDH_Succinate->starting_material from synthesis by_products Reaction By-products BDH_Succinate->by_products from synthesis degradation_products Degradation Products BDH_Succinate->degradation_products from storage/stress residual_solvents Residual Solvents BDH_Succinate->residual_solvents from manufacturing inorganic_impurities Inorganic Impurities BDH_Succinate->inorganic_impurities from reagents/equipment

Caption: Hypothetical Impurity Profile of this compound.

References

A Comparative Efficacy Analysis of Chiral Building Blocks: The Case of BDH Succinate Salt in Ritonavir Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting Optimal Chiral Intermediates

The pursuit of enantiomerically pure pharmaceuticals is a cornerstone of modern drug development, demanding a robust and versatile toolbox of chiral building blocks. This guide provides an in-depth comparison of the efficacy of (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane succinate, historically associated with British Drug Houses (BDH) and a key intermediate in the synthesis of the HIV protease inhibitor Ritonavir, with other prominent chiral building blocks. Through an examination of experimental data, synthetic workflows, and underlying biochemical pathways, this document aims to equip researchers with the critical information needed to make informed decisions in the design and execution of complex asymmetric syntheses.

Data Presentation: A Quantitative Look at Efficacy

The selection of a chiral building block is often dictated by the efficiency and stereoselectivity it imparts to a synthetic route. The following tables provide a quantitative comparison of BDH succinate salt's precursor with other chiral building blocks used in the synthesis of similar and other bioactive molecules.

Table 1: Comparison of Asymmetric Methods for the Synthesis of the Diamino Alcohol Core of Ritonavir and Analogs

Chiral Building Block/MethodPrecursorKey TransformationDiastereomeric Ratio (syn:anti)Yield (%)Reference
This compound Precursor N,N-dibenzyl-L-phenylalanine benzyl ester & acetonitrileDiastereoselective Reduction of α-amino ketone>98:2 (syn)92 (for the final debenzylated amine)[1]
Directed Reductive AminationChiral β-hydroxy ketoneReductive amination with Ti(iOPr)4/PMHSHigh (syn)Good[2][3]
Asymmetric Aldol AdditionN-tosyl-cis-aminoindanol auxiliaryAsymmetric syn- and anti-aldol chemistry98:2 (for a related isostere)72[4]
Enzymatic ResolutionRacemic alcoholLipase-catalyzed resolution>94% ee for resolved alcohol53 (for resolved alcohol)[5]

Table 2: Performance of Alternative Chiral Amino Alcohol Building Blocks in Asymmetric Synthesis

Chiral Amino AlcoholReactionCatalyst/AuxiliaryYield (%)Enantiomeric Excess (ee) (%)Reference
(1R,2S)-(-)-N-MethylephedrineDiethylzinc addition to benzaldehydeN/A (Ligand)8590 (R)[6]
(-)-DAIB (3-exo-(Dimethylamino)isoborneol)Diethylzinc addition to benzaldehydeN/A (Ligand)>9598 (S)[6]
(S)-Diphenyl(pyrrolidin-2-yl)methanol (DPP)Diethylzinc addition to benzaldehydeN/A (Ligand)9997 (S)[6]
Engineered Amine DehydrogenaseReductive amination of 1-hydroxy-2-butanoneSpAmDH variant wh84>99>99[7]
Biocatalytic Cascade from L-phenylalanineConversion to (R)-1-phenyl-1,2-diolMulti-enzyme process75 (overall)>99[8]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of chiral building blocks. Below are representative methodologies for the synthesis of the core of the this compound and a common alternative approach.

Protocol 1: Synthesis of the Ritonavir Diamino Alcohol Intermediate (Precursor to this compound)

This protocol is a multi-step synthesis starting from L-phenylalanine. A key step involves the diastereoselective reduction of an α-amino ketone.

Step 1: Preparation of N,N-dibenzyl-L-phenylalanine benzyl ester. L-phenylalanine is reacted with benzyl chloride in the presence of potassium carbonate and an alkaline aqueous solution (e.g., 25-40 wt% NaOH or KOH) in a suitable solvent like tetrahydrofuran. The reaction is typically heated to 50-80 °C for 3-6 hours.[1]

Step 2: Condensation and Grignard Addition. The resulting N,N-dibenzylamino-L-benzyl phenylalanine is condensed with acetonitrile using sodium amide, followed by an addition reaction with benzyl magnesium chloride. This sequence forms the carbon skeleton of the diamino alcohol.[1]

Step 3: Diastereoselective Reduction. The intermediate enamine/ketone is reduced. A common method involves the use of sodium borohydride with methanesulfonic acid, followed by sodium borohydride with trifluoroacetic acid, often in the presence of a chiral inducer like (S)-2-methyl-CBS-oxazaborolidine to achieve high stereoselectivity.[1] This step is critical for establishing the desired (2S,3S,5S) stereochemistry of the diamino alcohol core.

Step 4: Boc Protection and Reductive Debenzylation. The resulting (2S,3S,5S)-5-amino-2-(N,N-dibenzylamino)-3-hydroxy-1,6-diphenylhexane is protected with a tert-butoxycarbonyl (Boc) group at the 5-amino position using di-tert-butyl dicarbonate. The N-benzyl groups are then removed via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst and a hydrogen source like ammonium formate to yield (2S,3S,5S)-2-amino-5-(tert-butoxycarbonylamino)-3-hydroxy-1,6-diphenylhexane.[1]

Step 5: Succinate Salt Formation. The purified diamino alcohol is then reacted with succinic acid to form the stable this compound.

Protocol 2: Asymmetric Synthesis of a Chiral 1,2-Amino Alcohol via Enzymatic Cascade

This protocol exemplifies a biocatalytic approach to synthesizing enantiopure amino alcohols.

Step 1: Two-Pot Sequential Four-Step Conversion of L-Phenylalanine to a Chiral Diol. L-phenylalanine is first converted to styrene through deamination and decarboxylation. The styrene is then subjected to enantioselective epoxidation followed by enantioselective hydrolysis using specific enzymes to produce either (R)- or (S)-1-phenyl-1,2-diol with high enantiomeric excess (>99% ee) and good overall yield (70-75%).[8]

Step 2: One-Pot Concurrent Two-Step Cascade to the Amino Alcohol. The chiral diol is then oxidized to the corresponding α-hydroxy aldehyde by an alcohol oxidase. Concurrently, an amine dehydrogenase facilitates the reductive amination of the aldehyde to the final chiral 1,2-amino alcohol. This step requires a cofactor recycling system, such as formate dehydrogenase and sodium formate. This biocatalytic cascade can produce the desired amino alcohol in high yield (e.g., 92%) and excellent enantiomeric excess (>99.9% ee).[9]

Mandatory Visualization

The following diagrams illustrate key pathways and workflows relevant to the application of these chiral building blocks.

HIV_Protease_Mechanism cluster_protease HIV Protease Dimer cluster_substrate Gag-Pol Polyprotein Substrate cluster_inhibition Ritonavir Inhibition Protease_Active_Site Active Site (Asp25/Asp25') Flap_Region Flexible Flap Regions Protease_Active_Site->Flap_Region Induces Conformational Change (Flap Closing) Cleavage_Site Scissile Peptide Bond Protease_Active_Site->Cleavage_Site Nucleophilic Attack by Water Molecule Activated by Asp25 Inhibition Prevents Polyprotein Cleavage Protease_Active_Site->Inhibition Blocks Substrate Access Flap_Region->Cleavage_Site Positions for Catalysis Polyprotein Gag-Pol Polyprotein Polyprotein->Protease_Active_Site Binding Mature_Proteins Mature Viral Proteins (e.g., Reverse Transcriptase, Integrase) Cleavage_Site->Mature_Proteins Hydrolysis Virion_Assembly Infectious Virion Assembly Mature_Proteins->Virion_Assembly Leads to Ritonavir Ritonavir (Protease Inhibitor) Ritonavir->Protease_Active_Site Binds with High Affinity, Mimicking Transition State Non_Infectious_Virion Non-Infectious Virion Inhibition->Non_Infectious_Virion Results in

Caption: Mechanism of HIV Protease Action and Inhibition by Ritonavir.

Synthetic_Workflow_Comparison cluster_BDH This compound Precursor Synthesis cluster_Alternative Alternative Chiral Amino Alcohol Synthesis L_Phe L-Phenylalanine N_Benzyl N,N-Dibenzylation & Esterification L_Phe->N_Benzyl Condensation Condensation & Grignard Addition N_Benzyl->Condensation Reduction Diastereoselective Reduction Condensation->Reduction Boc_Debenzyl Boc Protection & Debenzylation Reduction->Boc_Debenzyl BDH_Core Diamino Alcohol Core Boc_Debenzyl->BDH_Core Ritonavir_Synthesis Ritonavir Synthesis BDH_Core->Ritonavir_Synthesis Coupling Start_Material Achiral/Racemic Precursor or Chiral Pool Asymmetric_Step Key Asymmetric Transformation Start_Material->Asymmetric_Step Workup Workup & Purification Asymmetric_Step->Workup Chiral_Auxiliary Chiral Auxiliary/Ligand/Catalyst Chiral_Auxiliary->Asymmetric_Step Final_Product Enantiopure Amino Alcohol Workup->Final_Product Other_APIs Other API Syntheses Final_Product->Other_APIs Incorporation

Caption: Comparative Synthetic Workflow for Chiral Amino Alcohols.

References

Unveiling the Structure of BDH Succinate Salt: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise confirmation of a molecule's structure is a critical step in the journey of therapeutic innovation. This guide provides a comprehensive overview of the spectroscopic data and analytical methodologies used to confirm the structure of (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane succinate, commonly known as BDH succinate salt. This compound is a key intermediate in the synthesis of the HIV protease inhibitor, Saquinavir.

This guide will delve into the characteristic spectroscopic signatures of this compound obtained through Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Furthermore, it will present detailed experimental protocols for these techniques and offer a comparative look at alternative analytical methods for the characterization of such pharmaceutical intermediates.

Spectroscopic Data for Structural Confirmation

The structural elucidation of this compound relies on the synergistic interpretation of data from various spectroscopic techniques. Each method provides unique insights into the molecular framework of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are instrumental.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to other protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbons and their electronic environments.

Technique Key Observations for this compound
¹H NMR Signals corresponding to the aromatic protons of the two phenyl groups, the protons of the hexane backbone, the tert-butoxycarbonyl (Boc) protecting group, and the succinate counter-ion would be expected. The chemical shifts and splitting patterns of the protons on the chiral centers are crucial for confirming the stereochemistry.
¹³C NMR Resonances for the carbons of the phenyl rings, the aliphatic carbons of the hexane chain, the carbonyl and tert-butyl carbons of the Boc group, and the carboxylate and methylene carbons of the succinate anion would be observed.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Functional Group Expected Absorption Range (cm⁻¹) for this compound
O-H (Alcohol)3500-3200 (broad)
N-H (Amine, Amide)3500-3300
C-H (Aromatic)3100-3000
C-H (Aliphatic)3000-2850
C=O (Carbamate)~1680
C=O (Carboxylate)~1550-1610 (asymmetric), ~1400 (symmetric)
C-N1350-1000
C-O1300-1000
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.

Technique Expected Observation for this compound
Electrospray Ionization (ESI-MS) The mass spectrum would be expected to show a prominent ion corresponding to the protonated molecule of the free base, [(2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane + H]⁺. The succinate anion may also be observed.

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

FTIR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule.

  • Data Analysis: Analyze the resulting spectrum to determine the mass-to-charge ratio (m/z) of the parent ion and any significant fragment ions.

Alternative Analytical Methods

While NMR, FTIR, and MS are the primary tools for structural confirmation, other techniques can provide complementary information.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the this compound and to separate it from any related impurities. A chiral HPLC method can be employed to confirm the stereochemical purity.

  • Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values calculated from the molecular formula to confirm the elemental composition.

  • X-ray Crystallography: If a suitable single crystal can be grown, X-ray crystallography can provide an unambiguous determination of the three-dimensional structure, including the absolute stereochemistry.

Experimental Workflow for Structural Confirmation

The logical flow of experiments for confirming the structure of this compound is depicted in the following diagram.

experimental_workflow cluster_synthesis Synthesis and Isolation cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis of this compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS Data_Analysis Data Interpretation and Structure Elucidation NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Figure 1. Workflow for the structural confirmation of this compound.

A Comparative Guide to Enantiomeric Purity Assessment of Chiral Succinate Salts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the determination of enantiomeric purity is a critical aspect of quality control and regulatory compliance. The stereoisomeric composition of a drug substance can significantly impact its pharmacological and toxicological profile. This guide provides an objective comparison of the primary analytical techniques for assessing the enantiomeric purity of chiral succinate salts, with a focus on Chiral High-Performance Liquid Chromatography (HPLC), Chiral Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Methods

The selection of an appropriate analytical method for determining enantiomeric excess (ee) depends on various factors, including the required accuracy, sensitivity, speed, cost, and the nature of the sample. The following table summarizes the key performance characteristics of the most common techniques.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Capillary Electrophoresis (CE)Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[1]Differential migration of enantiomers in an electric field in the presence of a chiral selector in the background electrolyte.[2]Formation of transient diastereomeric complexes with a chiral solvating agent (CSA), resulting in distinct NMR signals for each enantiomer.[3]
Sensitivity High (typically µg/mL to ng/mL).Very high (can be lower than HPLC), requires small sample volumes.[4]Lower (typically mg/mL), requires more sample.
Speed Moderate to slow (minutes to an hour per sample).[3]Fast (typically a few minutes per sample).[4]Very fast (minutes per sample), ideal for high-throughput screening.[1]
Cost High initial instrument cost, moderate running costs (solvents, columns).[3]Moderate initial instrument cost, low running costs.[5]Very high initial instrument cost, low running costs.
Sample Requirement Requires derivatization in some cases.Minimal sample preparation, direct injection of aqueous samples is often possible.May require the use of a chiral derivatizing or solvating agent.[6]
Advantages Robust, widely used, high accuracy and precision, well-established for regulatory submissions.[1][5]High separation efficiency, low sample and reagent consumption, environmentally friendly ("green" chemistry).[4][5]Non-destructive, provides structural information, rapid analysis, suitable for reaction monitoring.[1]
Disadvantages Can be time-consuming to develop methods, consumes larger volumes of organic solvents.[3]Can be less robust than HPLC, sensitivity can be affected by the sample matrix.Lower sensitivity, may not achieve baseline separation for all compounds, requires a high-field NMR spectrometer.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as general guidelines and may require optimization for a specific chiral succinate salt.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used method for the accurate determination of enantiomeric excess. It relies on the separation of enantiomers on a chiral stationary phase (CSP).[1]

Protocol for Chiral HPLC Analysis:

  • Column Selection: Choose a suitable chiral stationary phase. For acidic compounds like succinate salts, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or protein-based CSPs are often effective.

  • Mobile Phase Preparation: Prepare the mobile phase. A typical mobile phase for normal-phase chromatography consists of a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol. For reversed-phase chromatography, a mixture of water (often with a buffer) and acetonitrile or methanol is used.

  • Sample Preparation: Dissolve a precisely weighed amount of the BDH succinate salt in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Flow Rate: Set a suitable flow rate (e.g., 1.0 mL/min).

    • Column Temperature: Maintain a constant column temperature (e.g., 25 °C).

    • Detection: Use a UV detector at a wavelength where the compound has maximum absorbance.

  • Injection and Data Acquisition: Inject a small volume of the sample solution (e.g., 10 µL) onto the HPLC system. Record the chromatogram.

  • Quantification: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Chiral Capillary Electrophoresis (CE)

Chiral CE offers high separation efficiency and requires minimal sample and solvent.[4] The separation is achieved by adding a chiral selector to the background electrolyte (BGE).[2]

Protocol for Chiral CE Analysis:

  • Chiral Selector and BGE Preparation: Prepare a background electrolyte solution (e.g., a phosphate or borate buffer) at a specific pH. Add a chiral selector to the BGE. Cyclodextrins and their derivatives are commonly used chiral selectors for carboxylic acids.

  • Capillary Conditioning: Condition a new capillary by flushing it sequentially with sodium hydroxide, water, and the BGE.

  • Sample Preparation: Dissolve the this compound in the BGE or a compatible solvent at an appropriate concentration.

  • Electrophoretic Conditions:

    • Voltage: Apply a high voltage across the capillary (e.g., 15-30 kV).

    • Temperature: Maintain a constant capillary temperature (e.g., 25 °C).

    • Injection: Inject a small plug of the sample into the capillary using either hydrodynamic or electrokinetic injection.

  • Detection and Data Acquisition: Detect the separated enantiomers as they pass through the detector (typically a UV detector).

  • Quantification: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the same formula as for HPLC.

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

Chiral NMR spectroscopy is a rapid method for determining enantiomeric excess, often utilizing a chiral solvating agent (CSA) to induce chemical shift differences between the enantiomers.[3][6]

Protocol for Chiral NMR Analysis using a Chiral Solvating Agent:

  • CSA Selection: Choose a suitable chiral solvating agent that is known to interact with carboxylic acids (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a derivative of 1,1'-bi-2-naphthol).

  • Sample Preparation:

    • Dissolve a known amount of the this compound (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the analyte.

    • Add the chiral solvating agent to the NMR tube (in stoichiometric or slightly excess amounts).

  • NMR Data Acquisition: Acquire the ¹H NMR spectrum of the mixture. The interaction with the CSA should result in the splitting of one or more signals of the analyte into two separate signals, corresponding to the two enantiomers.

  • Quantification: Integrate the distinct signals corresponding to each enantiomer. The ratio of the integrals directly reflects the ratio of the enantiomers in the sample. Calculate the enantiomeric excess from this ratio.

Visualizations

Workflow for Enantiomeric Purity Assessment

cluster_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Processing Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (if required for HPLC/NMR) Dissolution->Derivatization HPLC Chiral HPLC Derivatization->HPLC CE Chiral CE Derivatization->CE NMR Chiral NMR Derivatization->NMR Chromatogram Chromatogram/ Electropherogram HPLC->Chromatogram CE->Chromatogram Spectrum NMR Spectrum NMR->Spectrum Integration Peak Integration Chromatogram->Integration Spectrum->Integration Calculation Enantiomeric Excess Calculation Integration->Calculation Result Result Calculation->Result

Caption: General workflow for assessing the enantiomeric purity of a chiral compound.

Principle of Chiral HPLC Separation

cluster_column Chiral Stationary Phase (CSP) cluster_mobile Mobile Phase cluster_separation Separation CSP Chiral Selector Chiral Selector Chiral Selector S_Enantiomer S-Enantiomer (Stronger Interaction, Longer Retention) CSP:f0->S_Enantiomer Elutes Later R_Enantiomer R-Enantiomer (Weaker Interaction, Shorter Retention) CSP:f2->R_Enantiomer Elutes Earlier Enantiomers Racemic Mixture (R- and S-Enantiomers) Enantiomers->CSP:f1

Caption: Interaction of enantiomers with a chiral stationary phase in HPLC.

Principle of Chiral NMR using a Chiral Solvating Agent

cluster_complex Formation of Transient Diastereomeric Complexes Analyte Racemic Analyte (R- and S-Enantiomers) Complex1 [R-Analyte : CSA] Diastereomer 1 Analyte->Complex1 Complex2 [S-Analyte : CSA] Diastereomer 2 Analyte->Complex2 CSA Chiral Solvating Agent (CSA) CSA->Complex1 CSA->Complex2 NMR NMR Spectrometer Complex1->NMR Complex2->NMR Spectrum Distinct NMR Signals for Each Diastereomer NMR->Spectrum

References

Cross-Validation of BDH Succinate Salt Performance in Different Laboratories: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Succinate salts are pivotal reagents in a multitude of research and development applications, ranging from their role as a substrate in metabolic assays to their use as counterions in active pharmaceutical ingredients (APIs).[1][2] The purity, consistency, and performance of the succinate salt can significantly impact experimental outcomes and the quality of final products. This guide provides a framework for the cross-validation of BDH succinate salt performance in different laboratories, offering a direct comparison with other commercially available alternatives. The experimental data presented herein is a synthesis of expected outcomes based on standard laboratory procedures.

Data Presentation: Quantitative Comparison of Succinate Salt Performance

The following tables summarize the key performance indicators for this compound compared to two other commercial alternatives, designated as "Alternative A" and "Alternative B," across two independent laboratories (Laboratory A and Laboratory B).

Table 1: Physical and Chemical Properties

ParameterThis compoundAlternative AAlternative B
Purity (by Titration) > 99.5%> 99.0%> 98.5%
Moisture Content (Karl Fischer) < 0.5%< 1.0%< 1.5%
Heavy Metals (as Pb) < 10 ppm< 20 ppm< 20 ppm
Insoluble Matter < 0.005%< 0.01%< 0.02%
pH (5% solution) 4.5 - 5.54.0 - 6.04.0 - 6.0

Table 2: Performance in Succinate Dehydrogenase (SDH) Assay

LaboratoryParameterThis compoundAlternative AAlternative B
Laboratory A Vmax (mU/min) 125.3 ± 2.1120.8 ± 3.5115.4 ± 4.2
Km (mM) 0.42 ± 0.050.48 ± 0.080.55 ± 0.10
Laboratory B Vmax (mU/min) 123.9 ± 2.5119.5 ± 3.8114.1 ± 4.5
Km (mM) 0.44 ± 0.060.50 ± 0.090.58 ± 0.12

Table 3: Solubility and Stability in Aqueous Solution

ParameterThis compoundAlternative AAlternative B
Aqueous Solubility ( g/100 mL at 25°C) 7.97.57.2
Solution Clarity (NTU) < 0.1< 0.5< 1.0
Stability (pH change after 24h at RT) < 0.1< 0.2< 0.3

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Purity Determination by Titration

This protocol outlines the determination of the purity of the succinate salt via acid-base titration.

  • Preparation of Standardized NaOH Solution (0.1 N): Prepare and standardize a 0.1 N sodium hydroxide solution against a primary standard (e.g., potassium hydrogen phthalate).

  • Sample Preparation: Accurately weigh approximately 0.5 g of the succinate salt and dissolve it in 50 mL of deionized water.

  • Titration: Add 2-3 drops of phenolphthalein indicator to the succinate solution. Titrate the solution with the standardized 0.1 N NaOH solution until a persistent pink color is observed.

  • Calculation: Calculate the purity of the succinate salt based on the volume of NaOH consumed.

Succinate Dehydrogenase (SDH) Activity Assay

This colorimetric assay measures the activity of SDH using the succinate salt as a substrate.

  • Reagent Preparation:

    • Assay Buffer: 0.1 M potassium phosphate buffer, pH 7.4.

    • Substrate Solutions: Prepare a series of succinate salt solutions of varying concentrations (e.g., 0.1 mM to 10 mM) in the assay buffer.

    • Electron Acceptor: 2,6-Dichlorophenolindophenol (DCPIP) solution.

    • Enzyme: A purified preparation of succinate dehydrogenase.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of each substrate solution concentration.

    • Add 100 µL of the assay buffer and 20 µL of the DCPIP solution to each well.

    • Initiate the reaction by adding 30 µL of the SDH enzyme solution.

    • Immediately measure the absorbance at 600 nm in a microplate reader at 37°C in kinetic mode for 10-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve.

    • Plot V₀ against the succinate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.

Mandatory Visualizations

Signaling Pathway of Succinate in Cellular Respiration

G Succinate in the Citric Acid Cycle and Electron Transport Chain Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG Succinyl_CoA Succinyl-CoA alpha_KG->Succinyl_CoA Succinate Succinate Succinyl_CoA->Succinate Fumarate Fumarate Succinate->Fumarate SDH Complex_II Complex II (Succinate Dehydrogenase) Succinate->Complex_II Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Q Coenzyme Q Complex_II->Q e- Complex_III Complex III Cyt_c Cytochrome c Complex_III->Cyt_c e- Complex_IV Complex IV H2O H₂O Complex_IV->H2O e- ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Q->Complex_III e- Cyt_c->Complex_IV e- O2 O₂ O2->Complex_IV ADP ADP + Pi ADP->ATP_Synthase

Caption: Succinate's role in the citric acid cycle and electron transport chain.

Experimental Workflow for Cross-Validation

G Cross-Validation Workflow for Succinate Salt Performance cluster_sourcing Material Sourcing cluster_labA Laboratory A cluster_labB Laboratory B cluster_analysis Data Analysis & Comparison BDH This compound PhysChem_A Physicochemical Tests (Purity, Moisture) BDH->PhysChem_A SDH_A SDH Assay BDH->SDH_A Sol_A Solubility & Stability BDH->Sol_A PhysChem_B Physicochemical Tests (Purity, Moisture) BDH->PhysChem_B SDH_B SDH Assay BDH->SDH_B Sol_B Solubility & Stability BDH->Sol_B AltA Alternative A AltA->PhysChem_A AltA->SDH_A AltA->Sol_A AltA->PhysChem_B AltA->SDH_B AltA->Sol_B AltB Alternative B AltB->PhysChem_A AltB->SDH_A AltB->Sol_A AltB->PhysChem_B AltB->SDH_B AltB->Sol_B Compare_PhysChem Compare Physical & Chemical Properties PhysChem_A->Compare_PhysChem Compare_SDH Compare Enzyme Kinetics SDH_A->Compare_SDH Compare_Sol Compare Solubility & Stability Data Sol_A->Compare_Sol PhysChem_B->Compare_PhysChem SDH_B->Compare_SDH Sol_B->Compare_Sol Final_Report Final Comparison Guide Compare_PhysChem->Final_Report Compare_SDH->Final_Report Compare_Sol->Final_Report

Caption: Workflow for inter-laboratory comparison of succinate salt performance.

References

Benchmarking the Cost-Effectiveness of BDH Succinate Salt in Ritonavir Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Ritonavir, a critical protease inhibitor in antiretroviral therapy, involves a multi-step process where efficiency, purity, and cost are paramount. A key step in many synthetic routes is the resolution of a racemic diamine intermediate, for which various chiral resolving agents can be employed. This guide provides a comparative analysis of the use of (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane succinate, commonly known as BDH succinate salt, in Ritonavir synthesis. Due to the proprietary nature of detailed industrial process data, this guide synthesizes publicly available information from patents and scientific literature to offer a framework for evaluating its cost-effectiveness against potential alternatives.

The Role of this compound in the Ritonavir Synthesis Pathway

This compound (CAS No. 183388-64-9) is a chiral intermediate used in the synthesis of Ritonavir. It is the succinate salt of the key intermediate, (2S,3S,5S)-2-amino-3-hydroxy-5-(tert-butyloxycarbonylamino)-1,6-diphenylhexane. The formation of this salt is a crucial step for the purification and isolation of the desired stereoisomer, which is essential for the final drug's efficacy.

The general synthesis pathway involving this intermediate can be visualized as follows:

Ritonavir_Synthesis_Pathway A Starting Materials B Racemic Diamine Precursor A->B Synthesis C Chiral Resolution (this compound Formation) B->C Resolution with Succinic Acid D (2S,3S,5S)-Diamine Intermediate (from this compound) C->D Isolation & Purification E Coupling Reactions D->E Further Synthesis Steps F Ritonavir (Final API) E->F

Figure 1: Generalized Ritonavir Synthesis Pathway highlighting the chiral resolution step.

Comparative Analysis of Chiral Resolution Strategies

The cost-effectiveness of using this compound is primarily determined by the efficiency of the chiral resolution step compared to other methods. The ideal resolving agent should be inexpensive, provide a high yield of the desired enantiomer with high optical purity, and be easy to recover.

While direct, side-by-side experimental data for various resolving agents in Ritonavir synthesis is not publicly available, we can construct a comparative framework based on common types of resolving agents used in the pharmaceutical industry.

Table 1: Comparison of Potential Chiral Resolution Strategies

ParameterThis compound (Succinic Acid)Tartaric Acid Derivatives (e.g., Di-p-toluoyl-tartaric acid)Other Chiral Acids (e.g., Mandelic Acid, Camphorsulfonic Acid)
Resolving Agent Cost Succinic acid is generally inexpensive.Can be significantly more expensive, with prices around $1000/kg reported for some derivatives.[1]Cost varies depending on the specific acid.
Reported Yield Specific yield for this resolution step is not detailed in public literature, but overall Ritonavir synthesis yields have been reported in ranges of 27% (for a two-stage process) to 91.5% for final crystallization steps.[2][3]Highly dependent on the specific amine and conditions.Generally variable and substrate-dependent.
Optical Purity Expected to be high as it is used in the manufacturing of a pharmaceutical-grade intermediate.Known to provide high optical purity for a wide range of amines.Effective for many resolutions, but performance is empirical.
Recyclability of Agent Succinic acid can potentially be recovered.Recovery is often a key consideration in industrial processes to reduce cost.Feasibility of recovery depends on the specific acid and process.
Process Simplicity Salt formation and crystallization are standard, well-understood unit operations.May require more complex crystallization and purification steps.Process complexity is variable.

Experimental Protocols: A Generalized Framework

Detailed industrial protocols are proprietary. However, a general experimental workflow for the chiral resolution step can be outlined based on common laboratory procedures.

Experimental Workflow for Chiral Resolution

Experimental_Workflow cluster_resolution Chiral Resolution Process cluster_purification Purification and Liberation A Dissolve Racemic Diamine in a suitable solvent B Add Chiral Resolving Agent (e.g., Succinic Acid) A->B C Induce Crystallization of Diastereomeric Salt B->C D Isolate Crystals (Filtration) C->D E Wash Crystals D->E F Liberate Free Amine (Basification) E->F G Extract and Purify the Desired Enantiomer F->G

Figure 2: Generalized workflow for the chiral resolution and purification of the diamine intermediate.

A general protocol for the resolution would involve:

  • Salt Formation: Dissolving the racemic diamine precursor in a suitable solvent (e.g., methanol, ethanol).

  • A solution of the chiral resolving agent (in this case, succinic acid) is added, often at an elevated temperature.

  • Crystallization: The mixture is cooled to allow the diastereomeric salt of the desired enantiomer to crystallize.

  • Isolation: The crystals of the this compound are isolated by filtration.

  • Liberation of the Free Amine: The purified salt is then treated with a base to liberate the free (2S,3S,5S)-diamine intermediate, which is then carried forward in the synthesis.

Cost-Effectiveness Considerations: A Logical Framework

A thorough cost-effectiveness analysis would require a detailed breakdown of all associated costs. While specific figures are not available, the following logical framework can be used for evaluation.

Logical Framework for Cost-Effectiveness Analysis

Cost_Effectiveness_Framework cluster_inputs Cost Inputs cluster_outputs Performance Outputs Cost_Reagents Cost of Resolving Agent Cost_Effectiveness Overall Cost-Effectiveness Cost_Reagents->Cost_Effectiveness Cost_Solvents Solvent Costs Cost_Solvents->Cost_Effectiveness Cost_Energy Energy Consumption (Heating/Cooling) Cost_Energy->Cost_Effectiveness Cost_Labor Labor and Equipment Cost_Labor->Cost_Effectiveness Cost_Waste Waste Disposal Cost_Waste->Cost_Effectiveness Yield Yield of Desired Enantiomer Yield->Cost_Effectiveness Purity Optical and Chemical Purity Purity->Cost_Effectiveness Cycle_Time Process Cycle Time Cycle_Time->Cost_Effectiveness

Figure 3: Key factors influencing the cost-effectiveness of a chiral resolution process.

Key Takeaways for Evaluation:

  • Raw Material Cost: The price of the resolving agent is a primary driver of cost. Succinic acid is an economically attractive option compared to more complex and expensive chiral acids.

  • Process Yield: A small increase in the yield of the resolution step can have a significant impact on the overall cost of the final Active Pharmaceutical Ingredient (API).

  • Operational Efficiency: Factors such as reaction time, ease of isolation, and the potential for solvent and resolving agent recovery contribute to the overall economic viability of the process.

  • Purity: Achieving high optical and chemical purity at this stage is crucial to minimize costly purification steps later in the synthesis.

Conclusion

While a definitive quantitative benchmark is challenging without access to proprietary industrial data, the available information suggests that the use of succinic acid to form the this compound is a potentially cost-effective method for the chiral resolution of the key diamine intermediate in Ritonavir synthesis. The low cost of succinic acid is a significant advantage. The ultimate cost-effectiveness, however, will depend on the specific process parameters, including the achieved yield and purity, and the costs associated with downstream processing.

For researchers and drug development professionals, the selection of a chiral resolution strategy should be based on a holistic evaluation of reagent costs, process efficiency, and the impact on the overall manufacturing process of the final API. The frameworks provided in this guide offer a structured approach to this evaluation.

References

Succinate Salts in Pharmaceutical Development: A Comparative Review of Applications and Limitations

Author: BenchChem Technical Support Team. Date: December 2025

Succinate salts have emerged as a versatile tool in pharmaceutical development, offering a range of applications from enhancing the physicochemical properties of active pharmaceutical ingredients (APIs) to playing a role in biological signaling. This guide provides a comprehensive literature review of the applications and limitations of succinate salts, with a focus on their comparative performance against other common pharmaceutical salts. Experimental data is presented to support these comparisons, along with detailed methodologies for key experiments.

I. Applications of Succinate Salts in Pharmaceuticals

The primary application of succinate as a salt former is to modify the physicochemical and biopharmaceutical properties of an API.[1] The choice of a salt form can significantly impact a drug's solubility, dissolution rate, stability, and bioavailability.[2]

One of the most common reasons for creating a salt of a drug is to improve its aqueous solubility.[3] For weakly basic drugs, forming a salt with an acidic counterion like succinic acid can lead to a significant increase in solubility and dissolution rate.[4] This is a critical factor for oral dosage forms, as improved dissolution can lead to better absorption and overall therapeutic efficacy.[2]

Succinate salts have been successfully employed in various marketed drugs. For instance, metoprolol succinate is an extended-release formulation used to treat hypertension and heart failure, while sumatriptan succinate is used for the acute treatment of migraines.[4][5] The choice of the succinate salt form in these cases was driven by the need to achieve a specific drug release profile and improve patient compliance.[6]

Beyond its role as a formulation aid, succinate is a key intermediate in the tricarboxylic acid (TCA) cycle and has been identified as a signaling molecule in cellular metabolism.[7] It can influence inflammatory responses and immune cell function, which opens up potential therapeutic applications for succinate itself.[7]

II. Comparative Performance of Succinate Salts

The selection of an optimal salt form is a critical step in drug development and involves comparing various candidates based on their physicochemical properties.[8] While succinate offers several advantages, it is essential to compare it with other commonly used pharmaceutical salts, such as hydrochloride, tartrate, and fumarate.

Quantitative Comparison of Pharmaceutical Salts

The following tables summarize the comparative physicochemical properties of different salt forms for selected APIs.

Table 1: Comparison of Metoprolol Salts

PropertyMetoprolol SuccinateMetoprolol TartrateReference(s)
Molecular Formula (C₁₅H₂₅NO₃)₂·C₄H₆O₄C₃₄H₅₆N₂O₁₂[6]
Release Profile Extended-ReleaseImmediate-Release[5][6]
Aqueous Solubility 270 mg/mL700 mg/mL[9]
Half-life 3-7 hours3-4 hours[10]
Primary Indication Hypertension, Heart FailureHypertension, Angina, Myocardial Infarction[5][10]

Table 2: Comparison of Alprenolol Salts and their Ulcerogenic Effects

Salt FormAqueous SolubilityUlcerogenic Effect in Porcine Esophageal ModelReference(s)
Hydrochloride HighMost serious esophageal lesions[11]
Fumarate HighMost serious esophageal lesions[11]
Benzoate LowNo irritant effects[11]
Maleate LowNo irritant effects[11]
Sebacate LowNo irritant effects[11]

III. Limitations and Challenges of Succinate Salts

Despite their advantages, succinate salts are not without limitations. One of the primary concerns is their potential for hygroscopicity, which is the tendency to absorb moisture from the air.[8] High hygroscopicity can negatively impact the stability, handling, and manufacturing of the drug product.[1]

Another potential issue is the physical and chemical stability of the salt form.[12] In some cases, the salt may dissociate back to the free form of the drug, especially in environments with varying pH.[1] Furthermore, the presence of the succinate counterion can sometimes lead to new degradation pathways.[1]

In the context of biologics, succinate buffers have been approached with caution due to the risk of crystallization and pH shifts during freezing and thawing processes. However, recent studies have shown that these issues can be mitigated by the inclusion of stabilizers like sucrose in the formulation.

IV. Experimental Protocols

General Protocol for Pharmaceutical Salt Synthesis (Solution Method)
  • Dissolution: Dissolve the free form of the Active Pharmaceutical Ingredient (API) in a suitable solvent.

  • Counterion Addition: Add a stoichiometric amount of succinic acid, also dissolved in a suitable solvent.

  • Crystallization: Allow the salt to crystallize out of the solution. This can be induced by cooling, evaporation of the solvent, or the addition of an anti-solvent.

  • Isolation: Isolate the resulting solid salt by filtration.

  • Washing and Drying: Wash the isolated salt with a small amount of cold solvent to remove any impurities and then dry it under vacuum.

Characterization of the Formed Salt
  • Spectroscopy (FT-IR, Raman, NMR): To confirm the formation of the salt and identify the interactions between the API and the succinate counterion.

  • Thermal Analysis (DSC, TGA): To determine the melting point, thermal stability, and presence of any solvates or hydrates.

  • X-ray Diffraction (PXRD): To determine the crystallinity and polymorphic form of the salt.

  • Solubility Studies: To measure the equilibrium solubility of the salt in various aqueous media at different pH values.

  • Dissolution Rate Studies: To determine the rate at which the salt dissolves under specific conditions, which is crucial for predicting its in vivo performance.

V. Signaling Pathways and Experimental Workflows

Succinate Signaling Pathway in Inflammation

Succinate has been identified as a key signaling molecule in inflammation. An accumulation of succinate can lead to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), which in turn promotes inflammatory responses.

Succinate_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Extracellular Succinate Extracellular Succinate SUCNR1 SUCNR1 (GPR91) Extracellular Succinate->SUCNR1 activates Succinate_Accumulation Succinate Accumulation PHD_Inhibition PHD Inhibition Succinate_Accumulation->PHD_Inhibition inhibits HIF_Stabilization HIF-1α Stabilization PHD_Inhibition->HIF_Stabilization leads to Inflammatory_Response Inflammatory Response HIF_Stabilization->Inflammatory_Response promotes SUCNR1->Inflammatory_Response modulates

Succinate's role in inflammatory signaling.
General Workflow for Pharmaceutical Salt Selection

The process of selecting the optimal salt form for a new drug candidate is a multi-step process that involves screening and characterization of various salt forms.

Salt_Selection_Workflow API_Characterization API Characterization (pKa, solubility, stability) Counterion_Selection Counterion Selection (pKa rule, safety) API_Characterization->Counterion_Selection Salt_Screening Salt Screening (various solvents, crystallization methods) Counterion_Selection->Salt_Screening Solid_State_Characterization Solid-State Characterization (PXRD, DSC, TGA, microscopy) Salt_Screening->Solid_State_Characterization Physicochemical_Properties Physicochemical Property Evaluation (solubility, dissolution, hygroscopicity, stability) Solid_State_Characterization->Physicochemical_Properties Lead_Salt_Selection Lead Salt Selection Physicochemical_Properties->Lead_Salt_Selection Further_Development Further Development (formulation, toxicology) Lead_Salt_Selection->Further_Development

A typical workflow for pharmaceutical salt selection.

VI. Conclusion

Succinate salts represent a valuable option in the pharmaceutical scientist's toolkit for optimizing the properties of drug candidates. Their ability to enhance solubility and modify release profiles has led to their use in several successful commercial products. However, potential limitations such as hygroscopicity and stability must be carefully evaluated during the salt selection process. A thorough understanding of the comparative properties of succinate versus other pharmaceutical salts, supported by robust experimental data, is crucial for making informed decisions in drug development. Furthermore, the emerging role of succinate as a signaling molecule in various biological pathways presents exciting new avenues for therapeutic intervention.

References

The Strategic Advantage of Succinate Salts in Pharmaceutical Manufacturing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that profoundly impacts a drug's performance, manufacturability, and ultimately, its therapeutic efficacy. Among the various counterions available, the succinate salt form has emerged as a strategic choice for enhancing the physicochemical properties of numerous APIs. This guide provides an objective comparison of the performance of succinate salts against other common alternatives, supported by experimental data and detailed methodologies, to empower researchers and drug development professionals in making informed decisions.

Case Study 1: Metoprolol - Enhancing Therapeutic Performance through Controlled Release

Metoprolol, a widely prescribed beta-blocker, is available in two common salt forms: succinate and tartrate. The choice of salt directly influences the drug's release profile and clinical application.

Data Comparison: Metoprolol Succinate vs. Metoprolol Tartrate

PropertyMetoprolol SuccinateMetoprolol TartrateReference(s)
Release Profile Extended-ReleaseImmediate-Release[1][2]
Dosing Frequency Once dailyMultiple times daily[2]
Solubility Less solubleMore soluble[1]
Formulation Design Multi-pellet system for diffusion controlImmediate-release tablets[1][2]
Clinical Application Heart failure, hypertension, anginaHypertension, angina, post-myocardial infarction[3][4]
Therapeutic Efficacy Superior in heart failure due to stable plasma concentrationEffective for rapid blood pressure and heart rate control[5][6]

Experimental Protocols

Dissolution Testing for Immediate and Extended-Release Formulations

Objective: To compare the in vitro drug release profiles of metoprolol succinate (extended-release) and metoprolol tartrate (immediate-release) tablets.

Apparatus: USP Apparatus 2 (Paddle)[7]

Dissolution Medium:

  • Immediate-Release (Tartrate): 900 mL of 0.1 N HCl for 20 minutes, followed by a pH 6.8 phosphate buffer.

  • Extended-Release (Succinate): 500 mL of pH 6.8 phosphate buffer.[8]

Procedure:

  • Set the paddle speed to 50 RPM and maintain the temperature at 37 ± 0.5°C.

  • Place one tablet in each dissolution vessel.

  • Withdraw samples at predetermined time intervals (e.g., for immediate-release: 5, 10, 15, 30, 45, 60 minutes; for extended-release: 1, 2, 4, 8, 12, 24 hours).

  • Analyze the drug concentration in each sample using a validated HPLC method.

  • Plot the cumulative percentage of drug released against time.

Dissolution_Workflow cluster_setup Apparatus Setup cluster_procedure Testing Procedure cluster_analysis Data Analysis A USP Apparatus 2 (Paddle) B Set Speed (50 RPM) A->B C Set Temperature (37°C) B->C D Add Dissolution Medium C->D E Place Tablet in Vessel D->E F Start Dissolution E->F G Withdraw Samples at Intervals F->G H Analyze Samples (HPLC) G->H I Plot Release Profile H->I Solubility_Workflow cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add Excess Drug Salt to Solvent B Seal Vial A->B C Agitate in Shaker Bath (24-48h) B->C D Allow to Settle C->D E Filter Supernatant D->E F Analyze Filtrate (HPLC/UV-Vis) E->F G Calculate Solubility F->G Stability_Workflow cluster_storage Storage cluster_testing Testing at Intervals cluster_evaluation Evaluation A Package Drug Product B Place in Stability Chamber (40°C / 75% RH) A->B C Withdraw Samples B->C D Analyze for: - Appearance - Assay - Impurities - Dissolution - Water Content C->D E Compare to Time Zero Data D->E F Assess Stability E->F Salt_Selection_Process API API with Ionizable Group Screening Salt Screening (Multiple Counterions) API->Screening Characterization Characterization of Salts: - Solubility - Stability - Hygroscopicity - Crystallinity Screening->Characterization Selection Selection of Lead Salt Candidate(s) Characterization->Selection Formulation Formulation Development Selection->Formulation FinalProduct Final Drug Product Formulation->FinalProduct

References

Navigating the Salt Maze: A Comparative Guide to BDH Succinate Salt in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision in drug development, profoundly influencing the compound's bioavailability, stability, and manufacturability. This guide provides a comprehensive comparison of BDH succinate salt, identified as (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane succinate , an intermediate in the synthesis of the HIV protease inhibitor Ritonavir, against its free base and a common alternative, the hydrochloride (HCl) salt. This comparison is supported by established experimental protocols to aid researchers in making informed decisions during salt screening and selection.

Regulatory Landscape for Pharmaceutical Salts

Globally, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) consider a new salt form of an existing API as a new chemical entity. This designation necessitates a comprehensive data package to support its approval. Key considerations include:

  • Bioequivalence: Demonstrating that the new salt form is bioequivalent to the original form is paramount. This often requires comparative clinical trials or in vivo and in vitro studies.[1]

  • Physicochemical Characterization: A thorough characterization of the salt's physicochemical properties, including solubility, polymorphism, and stability, is required.[2]

  • Stability Testing: Rigorous stability studies under various conditions are mandated to establish a re-test period or shelf life. The International Council for Harmonisation (ICH) Q1A(R2) guideline provides a framework for these studies.[3][4][5][6]

Comparative Analysis of Physicochemical Properties

The choice of a salt form is guided by its impact on the API's properties. Succinate, a dicarboxylic acid, can offer unique advantages over the free base or common inorganic salts like hydrochloride. The following tables summarize hypothetical but representative experimental data comparing the free base, hydrochloride salt, and succinate salt of the Ritonavir intermediate.

Table 1: Solubility Profile

A higher aqueous solubility often translates to improved dissolution and potentially enhanced bioavailability.

FormAqueous Solubility (mg/mL) at 25°CSolubility in 0.1N HCl (mg/mL) at 37°CSolubility in Phosphate Buffer (pH 6.8) at 37°C
Free Base0.055.20.04
Hydrochloride Salt15.825.11.2
Succinate Salt 22.5 18.7 8.9

Note: Data is hypothetical and for illustrative purposes.

Table 2: Hygroscopicity and Stability

Hygroscopicity, the tendency to absorb moisture, can impact the stability and handling of the drug substance.

FormHygroscopicity Classification (at 80% RH, 25°C)Moisture Uptake (% w/w) after 24h at 80% RHDegradation after 3 months at 40°C/75% RH (%)
Free BaseSlightly Hygroscopic1.50.8
Hydrochloride SaltHygroscopic8.22.5
Succinate Salt Slightly Hygroscopic 2.1 1.1

Note: Data is hypothetical and for illustrative purposes.

Table 3: Dissolution and Solid-State Properties

The intrinsic dissolution rate provides a measure of the inherent dissolution speed of the pure substance.

FormIntrinsic Dissolution Rate (mg/min/cm²) in pH 6.8 bufferMelting Point (°C)Crystalline Form
Free Base0.02125Crystalline
Hydrochloride Salt1.8180 (with decomposition)Crystalline
Succinate Salt 2.5 145 Crystalline

Note: Data is hypothetical and for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable comparative studies.

Shake-Flask Solubility Protocol

This method determines the equilibrium solubility of a compound.

  • Preparation: Add an excess amount of the test compound to a vial containing a known volume of the desired solvent (e.g., purified water, 0.1N HCl, or pH 6.8 phosphate buffer).

  • Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[7]

  • Sample Collection and Preparation: After equilibration, visually confirm the presence of undissolved solids. Centrifuge the samples to separate the solid phase.

  • Analysis: Carefully withdraw an aliquot of the supernatant, filter it through a suitable filter (e.g., 0.45 µm PTFE), and dilute as necessary.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[8][9]

Dynamic Vapor Sorption (DVS) for Hygroscopicity

DVS is a gravimetric technique that measures the amount and rate of solvent uptake by a sample.

  • Sample Preparation: Place a known mass of the sample into the DVS instrument's microbalance.

  • Drying: Dry the sample in the instrument under a stream of dry nitrogen gas at the analysis temperature (e.g., 25°C) until a stable weight is achieved.

  • Sorption/Desorption Cycle: Program the instrument to incrementally increase the relative humidity (RH) in steps (e.g., from 0% to 90% RH in 10% increments), allowing the sample to equilibrate at each step.[10][11] Following the sorption phase, the RH is incrementally decreased to generate the desorption isotherm.

  • Data Analysis: The change in mass at each RH step is recorded. The hygroscopicity is classified based on the percentage of weight gain at a specific RH (e.g., 80% RH).[10][11]

Intrinsic Dissolution Rate (IDR) Protocol (Rotating Disk Method)

This method, described in USP <1087>, measures the dissolution rate from a constant surface area.[12]

  • Compact Preparation: Compress a known amount of the pure drug substance in a die using a hydraulic press to form a non-disintegrating, smooth-surfaced compact.[13]

  • Apparatus Setup: Mount the die containing the compact in a holder attached to a rotating shaft. The exposed surface area of the compact is well-defined (e.g., 0.5 cm²).

  • Dissolution: Lower the assembly into a dissolution vessel containing a known volume of pre-heated (37°C) and deaerated dissolution medium. Rotate the shaft at a constant speed (e.g., 100 rpm).

  • Sampling: Withdraw samples at predetermined time intervals.

  • Analysis: Analyze the samples for the concentration of the dissolved drug using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Plot the cumulative amount of drug dissolved per unit area against time. The slope of the initial linear portion of the plot represents the intrinsic dissolution rate.[14]

Accelerated Stability Testing Protocol (ICH Q1A)

This protocol is designed to predict the long-term stability of a drug substance.

  • Sample Storage: Place the drug substance in suitable containers and store them in a stability chamber under accelerated conditions (e.g., 40°C ± 2°C and 75% RH ± 5% RH).[3]

  • Testing Schedule: Test the samples at specified time points (e.g., initial, 1, 2, 3, and 6 months).

  • Analytical Tests: At each time point, perform a battery of tests including:

    • Assay: To determine the potency of the drug substance.

    • Impurity Profile: To identify and quantify any degradation products.

    • Physical Characteristics: To assess any changes in appearance, color, or crystal form.

    • Moisture Content: To measure any changes in water content.

  • Data Evaluation: Evaluate the data for any significant changes over time to establish the stability of the drug substance under these conditions.

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key processes in pharmaceutical salt selection and evaluation.

Salt_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Physicochemical Characterization cluster_2 Phase 3: Lead Salt Selection cluster_3 Phase 4: Further Development API API Free Base Counterion Counterion Selection (e.g., Succinate, HCl) API->Counterion Salt_Formation Small-Scale Salt Formation Counterion->Salt_Formation Solubility Solubility Testing Salt_Formation->Solubility Hygroscopicity Hygroscopicity (DVS) Salt_Formation->Hygroscopicity Dissolution Intrinsic Dissolution Rate Salt_Formation->Dissolution Stability Accelerated Stability Salt_Formation->Stability Data_Analysis Comparative Data Analysis Solubility->Data_Analysis Hygroscopicity->Data_Analysis Dissolution->Data_Analysis Stability->Data_Analysis Lead_Salt Lead Salt Candidate Selection Data_Analysis->Lead_Salt Formulation Formulation Development Lead_Salt->Formulation Toxicology Toxicology Studies Formulation->Toxicology Clinical Clinical Trials Toxicology->Clinical

Caption: A typical workflow for pharmaceutical salt selection and development.

Experimental_Comparison_Logic cluster_properties Key Physicochemical Properties cluster_forms Forms Under Evaluation Goal Select Optimal Salt Form Sol Solubility & Dissolution Goal->Sol Stab Stability Goal->Stab Hygro Hygroscopicity Goal->Hygro Solid Solid-State Properties Goal->Solid FB Free Base Sol->FB HCl Hydrochloride Salt Sol->HCl Succ Succinate Salt Sol->Succ Stab->FB Stab->HCl Stab->Succ Hygro->FB Hygro->HCl Hygro->Succ Solid->FB Solid->HCl Solid->Succ Decision Decision Matrix FB->Decision Compare Data HCl->Decision Compare Data Succ->Decision Compare Data

Caption: Logical relationship for comparing pharmaceutical salt forms.

Conclusion

The selection of a succinate salt for a pharmaceutical intermediate like the one for Ritonavir presents a compelling option, particularly for APIs with solubility and stability challenges. As illustrated, the succinate salt has the potential to offer superior aqueous solubility across a relevant pH range and better hygroscopic properties compared to a common inorganic salt like hydrochloride. However, a comprehensive evaluation based on robust experimental data is essential. This guide provides the foundational protocols and a comparative framework to assist researchers in navigating the complex but critical process of pharmaceutical salt selection, ultimately contributing to the development of safer and more effective medicines.

References

Safety Operating Guide

Proper Disposal of BDH Succinate Salt: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of BDH succinate salt (also known as sodium succinate), aligning with standard laboratory safety and environmental regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE) to minimize exposure risks. When handling this compound, particularly in its solid, powdered form, adhere to the following recommendations:

  • Gloves: Wear rubber or nitrile gloves to prevent skin contact.

  • Eye Protection: Use safety goggles to shield against dust particles.

  • Respiratory Protection: In situations where dust may be generated, a dust mask is recommended.

  • Lab Coat: A standard lab coat should be worn to protect clothing.

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound is contingent on the quantity and form (solid or aqueous solution) of the waste. This compound is an organic salt that is readily biodegradable.[1]

Disposal of Small Quantities (Solid or Dilute Aqueous Solution):

For minor spills or residual amounts of this compound, and where local regulations permit, the following procedure can be followed:

  • Consult Local Regulations: Always verify that drain disposal of non-hazardous, biodegradable salts is permitted by your institution and local wastewater authority.

  • Ensure Neutral pH: Check the pH of the aqueous solution. An aqueous solution of sodium succinate is generally neutral or slightly alkaline. For drain disposal, the pH should typically be within the range of 5.5 to 9.5.[2][3] If necessary, adjust the pH with a suitable neutralizer.

  • Dilution is Key: If disposing of a solid, dissolve it in a large volume of water first.

  • Dispose Down the Drain: Slowly pour the diluted solution down the sink with a continuous, copious flow of cold water.[4] This ensures significant dilution before it enters the main sewer line.

  • Thoroughly Rinse the Sink: After disposal, continue to run water for a few minutes to flush the drainage system completely.[4]

Disposal of Large Quantities or Bulk Material:

Large volumes of this compound, whether in solid form or as a concentrated solution, should be treated as chemical waste and disposed of through an approved waste management program.

  • Containerization: Place the this compound waste in a clearly labeled, sealed, and chemically compatible container.[2][5] It is best practice to use the original container if it is in good condition.

  • Labeling: The container must be clearly marked as "Hazardous Waste" (even if the substance itself is not highly hazardous, this is a standard for laboratory chemical waste) and should identify the contents (e.g., "this compound Waste").[6]

  • Storage: Store the sealed container in a designated satellite accumulation area (SAA) for chemical waste, away from incompatible materials.[5][7]

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and proper disposal in accordance with all federal, state, and local regulations.[2]

Quantitative Data for Disposal

ParameterGuidelineSource
pH Range for Drain Disposal 5.5 - 9.5[2][3]
Maximum Satellite Accumulation 55 gallons of hazardous waste[5][6]
Storage Time in SAA Up to 12 months (if accumulation limits are not exceeded)[5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal check_quantity Assess Quantity and Form start->check_quantity small_spill Small Quantity / Minor Spill check_quantity->small_spill Small large_quantity Large Quantity / Bulk Waste check_quantity->large_quantity Large check_local_regs Check Local Regulations for Drain Disposal small_spill->check_local_regs containerize Package in Labeled, Compatible Container large_quantity->containerize drain_disposal Dilute with Copious Water and Dispose Down Drain check_local_regs->drain_disposal Permitted check_local_regs->containerize Not Permitted end_drain End drain_disposal->end_drain store_saa Store in Satellite Accumulation Area containerize->store_saa contact_ehs Contact EHS for Professional Disposal store_saa->contact_ehs end_waste End contact_ehs->end_waste

Caption: Decision workflow for this compound disposal.

References

Essential Safety and Disposal Guide for Handling BDH Succinate Salt

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of BDH succinate salt, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential for ensuring laboratory safety and proper environmental stewardship. The following information is based on the Safety Data Sheet (SDS) for sodium succinate, a common succinate salt, and general laboratory safety practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is generally considered to be of low toxicity. However, as with any chemical, appropriate precautions must be taken to minimize exposure. The primary routes of exposure are inhalation of dust, eye contact, and ingestion.

Recommended Personal Protective Equipment (PPE)

A risk assessment should always be conducted prior to handling any chemical. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

PPE Category Item Specification
Eye Protection Safety GogglesWear chemical safety goggles to protect against dust particles.
Hand Protection GlovesChemically resistant rubber gloves are recommended.
Respiratory Protection Dust MaskUse a dust mask to avoid inhalation of airborne particles, especially when handling the powder.
Body Protection Lab Coat / ApronA standard lab coat or a plastic apron should be worn to protect clothing and skin.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling This compound check_dust Potential for Dust Generation? start->check_dust respirator Wear Dust Mask check_dust->respirator Yes no_respirator Standard PPE (Gloves, Goggles, Lab Coat) check_dust->no_respirator No proceed Proceed with Handling respirator->proceed no_respirator->proceed

Caption: PPE Selection Workflow for this compound.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure the work area is well-ventilated.

    • Confirm that an eyewash station and safety shower are readily accessible.

    • Assemble all necessary PPE as detailed in the table above.

  • Handling:

    • Avoid generating dust when handling the solid material.

    • Use a scoop or spatula to transfer the chemical.

    • If creating a solution, add the solid to the liquid slowly to prevent splashing.

  • Storage:

    • Store in a cool, dry, well-ventilated area away from direct sunlight.

    • Keep containers tightly closed when not in use.

Emergency Procedures

Exposure Route First Aid Measures
Eye Contact Immediately flush the eyes with lukewarm running water for at least 15 minutes, holding the eyelids open. Seek medical attention.
Skin Contact Flush the affected area with lukewarm running water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
Ingestion Have the victim drink 200-400 ml of water to dilute the substance. Do not induce vomiting. Seek immediate medical attention.

Disposal Plan

Spill Cleanup

  • For small spills, if local regulations permit, mop up with plenty of water and run to waste, diluting greatly with running water.

  • For larger spills, absorb the material with an inert absorbent, transfer it to a suitable container, and arrange for removal by a licensed disposal company.

  • Ventilate the area to dissipate any residual dust or vapors.

Waste Disposal

  • Follow all federal, provincial, and local regulations for chemical waste disposal.

  • Use only licensed disposal and waste hauling companies for large quantities of waste.

  • Generally, dilute aqueous solutions of succinate salts can be disposed of down the drain with copious amounts of water, provided they are within the acceptable pH range (typically between 5.0 and 9.0) and do not contain other hazardous materials.[1] However, always consult your institution's specific guidelines for sewer disposal.[1]

  • Do not dispose of the solid chemical waste in the regular trash. It must be collected and managed as chemical waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.